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  • Product: Ivermectin Impurity K
  • CAS: 74567-01-4

Core Science & Biosynthesis

Foundational

The Analytical and Pharmacological Profiling of Ivermectin Impurity K: A Comprehensive Whitepaper

Executive Summary As a Senior Application Scientist, I approach Active Pharmaceutical Ingredient (API) impurity profiling not merely as a regulatory compliance exercise, but as a fundamental inquiry into molecular behavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach Active Pharmaceutical Ingredient (API) impurity profiling not merely as a regulatory compliance exercise, but as a fundamental inquiry into molecular behavior. Ivermectin, a broad-spectrum antiparasitic agent derived from avermectins, is a complex macrocyclic lactone. During its synthesis and degradation lifecycle, several structurally related impurities emerge. Among the most critical is Ivermectin Impurity K (CAS: 74567-01-4)[1].

Understanding Impurity K is paramount for drug development professionals because its presence signifies a specific metabolic or synthetic over-reduction that alters the drug's 3D conformation. This whitepaper deconstructs the chemical nature, pharmacological causality, and analytical methodologies required to isolate, quantify, and control Ivermectin Impurity K.

Chemical & Structural Profiling

Ivermectin is primarily a mixture of 22,23-dihydroavermectin B1a and B1b. Impurity K, chemically identified as 3,4-Dihydro Ivermectin (a mixture of diastereomers), represents a structural deviation where the C3-C4 double bond of the macrocyclic ring has been reduced[2].

According to the European Pharmacopoeia (EP), its formal chemical nomenclature is (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a [3]. The saturation of this specific double bond fundamentally shifts the electron density and the spatial orientation of the adjacent spiroketal moiety.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Pharmacopeial Name Ivermectin EP Impurity K[]
IUPAC / Chemical Name (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3]
CAS Registry Number 74567-01-4[5]
Molecular Formula C₄₈H₇₆O₁₄[5]
Molecular Weight 877.11 - 877.13 g/mol [5]
Structural Variance Saturation of the C3-C4 double bond (Tetrahydroavermectin derivative)[3]

Mechanistic Insights & Pharmacological Causality

Why does the reduction of a single double bond matter? The causality lies in the lock-and-key mechanism of macrocyclic lactones.

Ivermectin’s primary mechanism of action relies on its high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. The planar geometry conferred by the C3-C4 double bond is critical for optimal docking within the transmembrane domain of the GluCl receptor.

When this bond is reduced to form Impurity K, the macrocyclic ring loses its planar rigidity, leading to a conformational shift. While this structural relaxation reduces its anthelmintic potency, empirical data indicates that Impurity K exhibits pronounced anti-inflammatory properties in murine models (mice and rats)[1]. This suggests that the altered conformation may favor binding to mammalian immunomodulatory targets rather than invertebrate ion channels. Consequently, controlling this impurity is critical to preventing off-target immunological effects in patients.

Pathway A Streptomyces avermitilis Fermentation B Avermectin B1a (Precursor) A->B Biosynthesis C Ivermectin API (22,23-dihydroavermectin B1a) B->C Selective Hydrogenation (C22-C23) D Impurity K (3,4-Dihydro Ivermectin) C->D Over-reduction / Metabolism (C3-C4 double bond) E Conformational Shift: Anti-inflammatory Activity D->E Loss of Planar Rigidity

Fig 1: Biosynthetic and degradation pathway leading to Ivermectin Impurity K.

Analytical Methodologies: A Self-Validating Protocol

Isolating Impurity K from the main Ivermectin API is notoriously difficult due to their nearly identical hydrophobicity. As an Application Scientist, I rely on a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology.

The causality behind the mobile phase selection is critical: we must exploit minute differences in the dipole moment introduced by the loss of the C3-C4 double bond. Methanol provides the necessary hydrogen-bonding interactions to differentiate the diastereomers, while Acetonitrile maintains the elution strength.

Step-by-Step RP-HPLC Protocol

1. Reagent Preparation:

  • Mobile Phase A: Acetonitrile : Methanol : Water (53:35:12 v/v/v).

  • Sample Solvent: 100% HPLC-grade Methanol.

  • Standard Preparation: Dissolve 10 mg of Ivermectin API reference standard and 1 mg of Impurity K reference standard[5] in 10 mL of Sample Solvent.

2. Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV spectrophotometer set at λ = 245 nm (optimal absorbance for the conjugated diene system of avermectins).

  • Column Temperature: 25°C.

3. The Self-Validating System (System Suitability Testing): A protocol is only as trustworthy as its internal validation. Before sample quantification, the system must validate itself using the following criteria:

  • Resolution (Rs): The resolution between Ivermectin B1a and Impurity K must be ≥ 1.5 .

  • Tailing Factor (T): Must be ≤ 1.5 for the Impurity K peak.

  • Action Logic: If Rs < 1.5, the system automatically flags a failure, indicating that the column chemistry has degraded or the mobile phase aqueous ratio is insufficient. The operator must recalibrate (adjust water content by +1%) before proceeding.

Workflow S1 Sample Prep (MeOH Solvent) S2 RP-HPLC Separation (C18, Isocratic) S1->S2 S3 UV Detection (λ = 245 nm) S2->S3 S4 System Suitability (Rs ≥ 1.5) S3->S4 Self-Validation S4->S2 Fail (Recalibrate) S5 Impurity K Quantification S4->S5 Pass

Fig 2: Self-validating RP-HPLC workflow for Impurity K isolation and quantification.

Regulatory Landscape & Quality Control

In the context of Abbreviated New Drug Applications (ANDA) and pharmacopeial compliance, Impurity K is strictly monitored. Regulatory bodies (such as the EP and USP) require drug manufacturers to trace impurities against certified reference standards[5].

Because Impurity K is a natural metabolite synthesized during the metabolism of avermectins (or obtained via fermentation anomalies)[1], batch-to-batch reproducibility in API manufacturing hinges on controlling the hydrogenation parameters. Over-pressurization or extended reaction times during the C22-C23 hydrogenation of Avermectin B1a inevitably leads to the over-reduction of the C3-C4 bond, spiking Impurity K levels beyond the permissible limits (typically ≤ 0.5% depending on specific monograph limits).

References

  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." Available at: [Link]

  • PubChem, National Institutes of Health. "3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468." Available at:[Link]

  • GLP Pharma Standards. "Ivermectin EP Impurity K | CAS No- 74567-01-4." Available at:[Link]

Sources

Exploratory

Ivermectin Impurity K CAS number 74567-01-4

Structural Elucidation and Analytical Profiling of Ivermectin Impurity K (CAS 74567-01-4): A Comprehensive Guide for Pharmaceutical Method Validation Introduction As a Senior Application Scientist specializing in macrocy...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Analytical Profiling of Ivermectin Impurity K (CAS 74567-01-4): A Comprehensive Guide for Pharmaceutical Method Validation

Introduction

As a Senior Application Scientist specializing in macrocyclic lactones, I frequently encounter the analytical challenges posed by avermectin derivatives. Ivermectin, a broad-spectrum antiparasitic agent, is prone to metabolic and degradative transformations that yield various impurities. Among these, Ivermectin Impurity K (CAS 74567-01-4) represents a critical structural variant requiring rigorous quantification to meet European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards 1[1]. This whitepaper provides an in-depth mechanistic and analytical framework for the isolation, identification, and quantification of Impurity K.

Chemical Identity and Structural Causality

Ivermectin Impurity K is chemically designated as 3,4-Dihydro Ivermectin (Mixture of Diastereomers) or (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a 2[2].

  • Molecular Formula: C₄₈H₇₆O₁₄ 3[3]

  • Molecular Weight: 877.13 g/mol 3[3]

Mechanistic Insight: The core structural deviation of Impurity K from the parent Ivermectin API is the saturation of the double bond at the 3,4-position of the macrocyclic lactone ring []. This hydrogenation fundamentally alters the stereochemical conformation of the spiroketal moiety. Because the binding affinity of avermectins to glutamate-gated chloride channels is highly dependent on the rigidity of the macrocyclic ring, this 3,4-dihydro modification shifts the molecule's pharmacological profile. In vivo studies have indicated that this specific metabolite exhibits distinct anti-inflammatory properties in murine models, diverging from the primary antiparasitic mechanism of the parent drug 5[5].

Pathway of Formation and Degradation Kinetics

Impurity K is primarily generated through two distinct pathways:

  • Metabolic Biotransformation: As a natural metabolite synthesized during the biological processing of avermectins in host organisms 5[5].

  • Process-Induced Reduction: During the semi-synthetic hydrogenation of Avermectin B1 to Ivermectin, over-reduction can occur, leading to the unintended saturation of the 3,4-alkene [].

FormationPathway A Ivermectin API (Macrocyclic Lactone) B Enzymatic / Chemical Reduction (Hydrogenation at C3-C4) A->B Reduction C Ivermectin Impurity K (3,4-Dihydro Ivermectin) B->C Saturation D Pharmacological Profiling (Anti-inflammatory / Metabolite) C->D Bioassay

Figure 1: Mechanistic pathway of Ivermectin Impurity K formation and profiling.

Analytical Method Development & Validation (AMV)

To accurately quantify Impurity K in bulk API lots, a highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (MS/MS) is required. The following protocol is designed as a self-validating system to ensure data integrity 6[6].

Causality of Experimental Design:

  • Stationary Phase Selection: Avermectins are highly lipophilic and structurally bulky. A high-carbon-load C18 column (e.g., Zorbax Extend-C18) is chosen to maximize hydrophobic interactions, ensuring adequate retention and resolution of diastereomers6[6].

  • Mobile Phase Strategy: A gradient of Water and Acetonitrile/Methanol (85:15 v/v) is utilized 6[6]. Methanol acts as a protic modifier to improve peak shape and solubility, while acetonitrile drives the elution strength.

  • Detection Modality: While UV detection at 245 nm is standard for pharmacopeial assays, ESI-MS/MS is critical for the unambiguous identification of the 877.13 m/z mass [].

Step-by-Step UHPLC-MS/MS Protocol:
  • Sample Preparation (Self-Validating):

    • Step: Accurately weigh 10 mg of Ivermectin API and dissolve in 10 mL of LC-MS grade Methanol.

    • Validation Check: Prepare a spiked matrix by adding a known concentration (0.1% w/w) of Impurity K reference standard 3[3]. Calculate recovery to ensure no matrix suppression occurs.

  • Chromatographic Separation:

    • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 μm) maintained at 30 °C 6[6].

    • Flow Rate: 1.0 - 1.5 mL/min (split post-column for MS).

    • Gradient: Initiate at 40% Mobile Phase B, ramping to 95% over 20 minutes to elute strongly retained hydrophobic impurities.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in Positive mode (ESI+). Avermectins readily form sodium [M+Na]+ and ammonium [M+NH4]+ adducts.

    • MRM Transition: Monitor the transition from m/z 899.1 [M+Na]+ to characteristic fragment ions for Impurity K.

  • System Suitability Testing (SST):

    • Requirement: The resolution ( Rs​ ) between Ivermectin H2B1a and Impurity K must be ≥1.5 . The tailing factor for the Impurity K peak must be ≤1.5 .

AnalyticalWorkflow S1 1. Sample Preparation (Extraction & Dilution in MeOH) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI-MS/MS Detection (Positive Ion Mode, MRM) S2->S3 S4 4. Data Quantification (Impurity K vs API) S3->S4

Figure 2: Self-validating analytical workflow for Impurity K quantification.

Quantitative Data and Validation Metrics

The robust nature of the developed HPLC method yields precise validation metrics, essential for regulatory submissions. Below is a summary of the quantitative parameters expected when profiling Impurity K against the main Ivermectin peak 6[6].

ParameterValue / SpecificationAnalytical Significance
Relative Retention Time (RRT) ~1.3 to 1.5Ensures adequate separation from the API peak.
Limit of Detection (LOD) 0.2 μg/mLSensitivity threshold for trace degradation.
Limit of Quantitation (LOQ) 0.6 μg/mLMinimum concentration for reliable reporting.
Linearity Range 0.6 – 10.0 μg/mLConfirms proportional detector response.
Target Specification ≤0.1% Pharmacopeial compliance limit for unknown/known impurities.

Conclusion

The rigorous characterization of Ivermectin Impurity K (CAS 74567-01-4) is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the safety and efficacy of Ivermectin formulations. By understanding the mechanistic reduction of the 3,4-double bond and employing a self-validating UHPLC-MS/MS protocol, analytical scientists can confidently monitor this metabolite. Its unique anti-inflammatory properties further underscore the necessity of distinguishing it from the parent API, paving the way for both stringent quality control and potential novel pharmacological investigations.

References

  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." [Link]

  • Veeprho. "Ivermectin EP Impurity K | CAS 74567-01-4." [Link]

  • ResearchGate. "Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances in Bulk Drug Substance Lots of Ivermectin."[Link]

Sources

Foundational

Comprehensive Analytical and Mechanistic Profiling of (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a

Executive Summary In the synthesis and quality control of macrocyclic lactone anthelmintics, controlling process-related impurities is paramount to ensuring drug efficacy and safety. (4R) and (4S)-5-O-Demethyl-3,4,22,23-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of macrocyclic lactone anthelmintics, controlling process-related impurities is paramount to ensuring drug efficacy and safety. (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a , formally recognized in pharmacopeial monographs as Ivermectin EP Impurity K (or 3,4-dihydroivermectin), is a critical synthetic byproduct [1]. Formed via the over-reduction of the macrocyclic core during the catalytic hydrogenation of Avermectin B1a, this impurity exhibits significantly reduced pharmacological activity [2]. This technical guide provides an in-depth analysis of its structural biology, mechanistic formation, structure-activity relationship (SAR), and the self-validating analytical protocols required for its isolation and quantification.

Chemical Identity & Structural Biology

To understand the nomenclature of this compound, one must deconstruct its parent molecule. "5-O-Demethylavermectin A1a" is the systematic designation for Avermectin B1a , characterized by a hydroxyl group at the C5 position rather than a methoxy group. Ivermectin itself is 22,23-dihydroavermectin B1a. Therefore, the addition of "3,4-tetrahydro" indicates the saturation of both the 22,23 and the 3,4 double bonds, yielding 3,4-dihydroivermectin [3].

The reduction of the C3-C4 olefinic bond destroys the planar geometry of that region, introducing new stereocenters that result in a diastereomeric mixture of (4R) and (4S) epimers [1].

Table 1: Physicochemical and Structural Properties
ParameterSpecification / Data
Chemical Name (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a
Pharmacopeial Name Ivermectin EP Impurity K
Common Synonym 3,4-Dihydroivermectin; 3,4,22,23-Tetrahydroavermectin B1a
CAS Number 74567-01-4
Molecular Formula C₄₈H₇₆O₁₄
Molecular Weight 877.11 g/mol
Stereochemistry Diastereomeric mixture at C4 ((4R)/(4S) epimers)
Solubility Profile Soluble in Methanol, DMSO; Insoluble in aqueous media

Mechanisms of Formation: The Kinetics of Over-Reduction

The industrial synthesis of Ivermectin relies on the highly selective catalytic hydrogenation of Avermectin B1a using Wilkinson's catalyst, [RhCl(PPh3)3]. As established by Chabala et al. (1980), this homogeneous catalyst is exquisitely sensitive to the steric environment of olefins [4].

Under optimal conditions, the catalyst selectively reduces the accessible cis-22,23 double bond while leaving the sterically hindered 3,4-olefin intact. However, if the reaction is subjected to prolonged exposure, elevated hydrogen pressure, or excessive catalyst loading, the thermodynamic barrier of the 3,4-olefin is overcome. This over-reduction yields approximately 3% of the 3,4,22,23-tetrahydroavermectin B1a byproduct (Impurity K) [5].

SynthesisPathway A Avermectin B1a (5-O-Demethyl A1a) B Ivermectin (22,23-Dihydroavermectin B1a) A->B Wilkinson's Catalyst [RhCl(PPh3)3], H2 Selective Reduction C Impurity K (3,4,22,23-Tetrahydroavermectin B1a) B->C Prolonged Exposure / Steric Over-reduction

Fig 1: Catalytic hydrogenation pathway from Avermectin B1a to Ivermectin and Impurity K.

Pharmacological Implications: Structure-Activity Relationship (SAR)

Why is Impurity K strictly monitored? The answer lies in the structural rigidity required for target binding. Ivermectin exerts its potent anthelmintic and insecticidal effects by irreversibly binding to glutamate-gated chloride channels (GluCls) located in nematode neurons and pharyngeal muscle cells [6].

The C3-C4 double bond acts as a structural anchor, maintaining the specific spatial geometry of the macrocyclic lactone and the spiroketal core. Saturation of this bond increases the conformational flexibility of the ring. This loss of rigidity drastically misaligns the pharmacophore, resulting in a severe reduction in binding affinity to the GluCl receptors, rendering Impurity K virtually inactive as an anthelmintic agent [2].

SAR_Pathway N1 Saturation of C3-C4 Double Bond N2 Loss of Macrocyclic Ring Rigidity N1->N2 N3 Altered Spatial Orientation of Spiroketal Core N2->N3 N4 Decreased Affinity for GluCl Receptors N3->N4 N5 Significant Loss of Anthelmintic Efficacy N4->N5

Fig 2: Structure-Activity Relationship showing the pharmacological impact of C3-C4 saturation.

Analytical Profiling & Isolation Protocols

Table 2: Chromatographic & Mass Spectrometry Parameters
ParameterAnalytical Specification
Stationary Phase Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Water (53:35:12 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C ± 2°C
UV Detection 245 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
Target m/z [M+Na]⁺ 897.5 (Ivermectin B1a) vs. 899.5 (Impurity K)
Step-by-Step Methodology & Causality

Phase 1: Sample Solubilization & Matrix Disruption

  • Action: Dissolve the Active Pharmaceutical Ingredient (API) in Methanol to a concentration of 1.0 mg/mL.

  • Causality: Methanol effectively disrupts the intermolecular hydrogen bonding of the macrocyclic lactone, ensuring complete solubilization without degrading the sensitive spiroketal core.

Phase 2: Chromatographic Resolution via Hydrophobic Retention

  • Action: Inject 20 µL onto the high-carbon-load C18 column.

  • Causality: The structural difference between Ivermectin and Impurity K is minimal. However, the absence of the C3-C4 double bond slightly increases the hydrophobicity and flexibility of Impurity K. A high-carbon C18 phase maximizes hydrophobic interactions, causing the (4R) and (4S) epimers of Impurity K to predictably elute just after the main Ivermectin B1a peak.

Phase 3: Isocratic Elution & Dielectric Tuning

  • Action: Maintain isocratic flow of the ternary mobile phase (Acetonitrile/Methanol/Water).

  • Causality: This specific ternary mixture provides the exact dielectric constant required to separate the closely related (4R)/(4S) diastereomers from the parent API, preventing peak tailing and co-elution.

Phase 4: Orthogonal Detection & System Validation

  • Action: Monitor UV absorbance at 245 nm and validate peak identity using ESI-MS.

  • Causality: The conjugated diene system at C8-C10 and C14-C15 remains intact in Impurity K, preserving the 245 nm chromophore for accurate UV quantification. Simultaneously, the MS validation acts as a self-validating check: any peak eluting post-Ivermectin that exhibits an exact mass shift of +2 Da (m/z 899.5) definitively confirms the presence of Impurity K, validating the resolving power of the run.

Conclusion

(4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a (Impurity K) serves as a critical marker for the thermodynamic control of Ivermectin synthesis. By understanding the causality behind its formation—steric over-reduction by Wilkinson's catalyst—and the structural reasons for its pharmacological inactivity, drug development professionals can better optimize synthetic pathways and deploy robust, self-validating analytical protocols to ensure API purity.

References

  • Chabala, J. C., et al. "Ivermectin, a new broad-spectrum antiparasitic agent." Journal of Medicinal Chemistry, vol. 23, no. 10, 1980, pp. 1134-1136. URL:[Link]

  • Allmpus Research and Development. "IVERMECTIN EP IMPURITY K Reference Standard." Allmpus, 2024. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "3,4-DIHYDRO IVERMECTIN." Global Substance Registration System (GSRS), National Institutes of Health. URL:[Link]

  • Bioaustralis Fine Chemicals. "Ivermectin B1a Application Notes." Bioaustralis, 2024. URL:[Link]

Sources

Exploratory

Whitepaper: Comprehensive Profiling, Mechanistic Origins, and Analytical Control of 3,4-Dihydro Ivermectin (Impurity K)

Executive Summary In the development and quality control of macrocyclic lactone anthelmintics, impurity profiling is not merely a regulatory compliance exercise; it is a direct readout of the active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of macrocyclic lactone anthelmintics, impurity profiling is not merely a regulatory compliance exercise; it is a direct readout of the active pharmaceutical ingredient's (API) chemical history. Ivermectin, a cornerstone antiparasitic agent, is synthesized via the selective reduction of Avermectin. When this synthesis lacks perfect regioselectivity, process-related impurities are generated. Among the most critical of these is 3,4-Dihydro Ivermectin , formally recognized in pharmacopeial standards as 1[1]. This whitepaper provides an in-depth technical guide on the mechanistic formation, structural characterization, and self-validating chromatographic resolution of this specific impurity.

Structural and Physicochemical Characterization

3,4-Dihydro Ivermectin (also known as 5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a) differs from the parent Ivermectin API by the absence of the C3-C4 double bond. This structural alteration slightly increases the molecule's conformational flexibility and hydrophobicity, parameters that are highly relevant during reversed-phase chromatographic separation. It exists as a mixture of diastereomers[1].

Table 1: Physicochemical Properties of 3,4-Dihydro Ivermectin

PropertyValue / Description
Molecular Formula C₄₈H₇₆O₁₄[2]
Molecular Weight 877.1 g/mol [2]
CAS Number 74567-01-4[1]
Pharmacopeial Designation Ivermectin Impurity K [EP] / H4B1a isomer [USP][1]
Availability Commercially available as a certified reference standard[3]

Mechanistic Origins: The Causality of Over-Reduction

To control an impurity, one must understand its genesis. Ivermectin is not a naturally occurring compound; it is synthesized by the selective catalytic hydrogenation of the C22-C23 double bond of Avermectin B1a and B1b.

The Causality of Formation: Chemists typically employ bulky homogeneous catalysts (such as Wilkinson’s catalyst, RhCl(PPh₃)₃) because the steric bulk of the triphenylphosphine ligands preferentially directs the reduction to the less sterically hindered C22-C23 olefin. However, catalytic systems are highly sensitive to operational parameters. If the reactor is subjected to excessive hydrogen pressure, prolonged reaction times, or if the catalyst begins to degrade, the regioselectivity is compromised. The catalyst will subsequently attack the more sterically hindered C3-C4 double bond, resulting in the "over-reduced" 3,4-Dihydro Ivermectin[1].

SynthesisPathway Avermectin Avermectin B1a (Starting Material) Hydrogenation Catalytic Hydrogenation (Target: C22-C23) Avermectin->Hydrogenation H2, Catalyst Ivermectin Ivermectin B1a (Target API) Hydrogenation->Ivermectin Selective Reduction ImpurityK 3,4-Dihydro Ivermectin (Impurity K / Over-reduction) Hydrogenation->ImpurityK Non-selective Reduction (C3-C4 bond)

Fig 1: Catalytic hydrogenation pathway of Avermectin illustrating the formation of Impurity K.

Analytical Resolution: A Self-Validating Chromatographic Protocol

Because 3,4-Dihydro Ivermectin is structurally nearly identical to the parent API, separating them requires highly optimized reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol below is aligned with 4[4] but is engineered as a self-validating system —meaning the system must mathematically prove its resolving power before any sample data is accepted.

Step-by-Step Methodology & Causality

Step 1: Mobile Phase Tuning

  • Action: Prepare an isocratic mobile phase of Acetonitrile, Methanol, and Water (53:27.5:19.5).

  • Causality: In reversed-phase chromatography, water acts as the weak solvent. As explicitly noted in the USP guidelines, increasing the proportion of water decreases the overall elution strength of the mobile phase[4]. This increases the retention factor ( k′ ), allowing the subtle hydrophobic differences between the C3-C4 saturated Impurity K and the parent Ivermectin to resolve effectively.

Step 2: Column Selection

  • Action: Utilize a 4.6-mm × 25-cm column packed with 5-µm L1 (C18) stationary phase, with UV detection at 254 nm[4].

  • Causality: The C18 phase provides the necessary non-polar surface area for the hydrophobic partitioning of the large macrocyclic lactone structure.

Step 3: The Validation Gate (System Suitability)

  • Action: Inject a standard preparation of USP Ivermectin RS (0.4 mg/mL)[4].

  • Causality: This step makes the protocol self-validating. The system must demonstrate baseline resolution between the H2B1a and H2B1b components before any unknown sample is analyzed. If the resolution fails, it indicates column degradation or mobile phase preparation error, and the run is automatically halted.

Step 4: Impurity Mapping & Quantification

  • Action: Identify peaks eluting at a relative retention time (RRT) of 1.3 to 1.4[4].

  • Causality: Due to the loss of the C3-C4 double bond, 3,4-Dihydro Ivermectin exhibits slightly higher hydrophobicity than the API, causing it to partition more strongly into the stationary phase and elute after the main API peak.

AnalyticalWorkflow Prep 1. Sample Preparation (Methanol Dilution) HPLC 3. RP-HPLC Separation (L1/C18 Column, 254 nm) Prep->HPLC MobilePhase 2. Mobile Phase Tuning (ACN:MeOH:Water) MobilePhase->HPLC Adjust Water % for k' Resolution 4. Impurity Resolution (RRT 1.3 - 1.4 mapping) HPLC->Resolution Validation 5. System Suitability (Self-Validating Check) Resolution->Validation Meets USP Criteria

Fig 2: Self-validating RP-HPLC workflow for the resolution of Ivermectin impurities.

Data Presentation: Impurity Retention Mapping

To ensure strict regulatory compliance, the analytical system must accurately map the retention profile of all related compounds. The USP limits the sum of H4B1a isomers (which includes 3,4-Dihydro Ivermectin) to a strict threshold[4].

Table 2: USP Chromatographic Relative Retention Times (RRT) & Limits

Compound / ImpurityApproximate RRTRegulatory Limit (USP)
Avermectin B1a0.5NMT 0.7%
8a-oxo-H2B1a0.7NMT 1.0%
Ivermectin H2B1b0.8N/A (Main Component)
Ivermectin H2B1a1.0N/A (Main API)
3,4-Dihydro Ivermectin (H4B1a isomers) 1.3 - 1.4 NMT 2.5% (Sum of isomers) [4]

(Note: NMT = Not More Than. Disregard any peak calculated to be less than 0.05%[4]. Reference standards for these specific impurities are maintained by specialized suppliers like 5[5].)

References

  • 3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468 - PubChem Source: nih.gov[Link]

  • USP Monographs: Ivermectin - Pharmacopeia Source: uspbpep.com[Link]

  • 3,4-DIHYDRO IVERMECTIN - gsrs Source: nih.gov[Link]

Sources

Foundational

An In-Depth Technical Guide to Ivermectin Impurity K: Molecular Characteristics and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ivermectin Impurity K, a critical parameter in the quality control and safety assessment of ivermectin-based...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ivermectin Impurity K, a critical parameter in the quality control and safety assessment of ivermectin-based pharmaceuticals. We will delve into its molecular identity and provide detailed, field-proven analytical methodologies for its identification and quantification. This document is structured to offer not just procedural steps, but also the scientific rationale behind these advanced analytical techniques.

Introduction to Ivermectin and its Impurities

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones. Its complex structure and multi-step synthesis can lead to the formation of various process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, rigorous analytical characterization and control of these impurities are paramount in pharmaceutical development and manufacturing.

Ivermectin Impurity K is one such related substance that requires careful monitoring. A thorough understanding of its chemical properties and the availability of robust analytical methods are essential for ensuring the quality and consistency of ivermectin active pharmaceutical ingredients (APIs) and finished products.

Molecular Profile of Ivermectin Impurity K

The definitive identification of any pharmaceutical impurity begins with establishing its fundamental molecular characteristics.

Molecular Formula and Weight

Ivermectin Impurity K has been unequivocally identified with the following molecular properties:

PropertyValueSource(s)
Molecular Formula C₄₈H₇₆O₁₄[1]
Molecular Weight 877.13 g/mol [1]
CAS Number 74567-01-4[1]

These values are critical for the initial assessment and subsequent structural elucidation using techniques such as mass spectrometry.

Analytical Methodologies for the Characterization of Ivermectin Impurity K

The analysis of ivermectin and its impurities necessitates high-resolution analytical techniques due to their structural similarities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of ivermectin analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection is a widely adopted method for the routine quality control of ivermectin and its impurities. The selection of chromatographic parameters is crucial for achieving the necessary resolution and sensitivity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the standard choice. The non-polar nature of the C18 stationary phase provides excellent retention and separation for the large, relatively non-polar ivermectin and its related compounds.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly employed. The combination of acetonitrile and methanol allows for fine-tuning of the solvent strength to achieve optimal separation of closely eluting impurities.

  • Detection Wavelength: Ivermectin and its structurally related impurities exhibit a UV absorbance maximum around 245 nm. This wavelength provides a good balance of sensitivity for the parent compound and its potential impurities.

Experimental Protocol: HPLC-UV for Ivermectin Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., in a ratio of 56:36:8, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the ivermectin sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify Impurity K based on its retention time relative to a qualified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific detection and quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique offers a higher degree of certainty in impurity identification.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for ivermectin and its analogs, as their structures are amenable to protonation.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its ability to perform Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantitative analysis.

Experimental Protocol: LC-MS/MS for Ivermectin Impurity K Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for Ivermectin Impurity K would need to be determined using a reference standard.

  • Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples.

  • Analysis: Inject the prepared sample and acquire data in MRM mode. Quantify based on the peak area of the specific transition for Impurity K.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of an unknown impurity, NMR spectroscopy is indispensable. It provides detailed information about the chemical environment of each atom in the molecule.[2][3][4]

Causality Behind Experimental Choices:

  • 1D and 2D NMR: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is necessary to piece together the complete molecular structure and confirm its identity as Ivermectin Impurity K.

Workflow for Structural Elucidation by NMR:

Caption: Workflow for the structural elucidation of Ivermectin Impurity K using NMR.

Data Presentation and Visualization

A clear presentation of analytical data is crucial for interpretation and comparison.

Workflow for Ivermectin Impurity Analysis:

Impurity_Analysis_Workflow Start Ivermectin Bulk Sample SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC_UV HPLC-UV Analysis (Screening & Quantification) SamplePrep->HPLC_UV LC_MS LC-MS/MS Analysis (Identification & Confirmation) SamplePrep->LC_MS Data_Analysis Data Analysis & Reporting HPLC_UV->Data_Analysis LC_MS->Data_Analysis End Impurity Profile Report Data_Analysis->End

Caption: A generalized workflow for the analysis of impurities in Ivermectin.

Conclusion

The effective control of Ivermectin Impurity K is a critical aspect of ensuring the quality and safety of ivermectin drug products. This guide has provided the fundamental molecular information for this impurity and detailed analytical methodologies for its identification and quantification. The choice of analytical technique, from routine HPLC-UV for quality control to advanced LC-MS/MS and NMR for definitive characterization, should be guided by the specific requirements of the analysis. By understanding the scientific principles behind these methods, researchers and drug development professionals can confidently implement robust analytical strategies for ivermectin impurity profiling.

References

  • Beasley, C. A., Hwang, T. L., Fliszar, K., Abend, A., McCollum, D. G., & Reed, R. A. (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1124–1134. [Link]

  • Tipthara, P., Kobylinski, K., Godejohann, M., et al. (2021). Identification of the metabolites of ivermectin in humans. British Journal of Clinical Pharmacology, 87(1), 221-232. [Link]

  • ResearchGate. (n.d.). NMR spectra of ivermectin (left) compared with M1 (middle) and M3 (right). [Link]

Sources

Exploratory

The Source and Formation of Ivermectin Impurity K: A Mechanistic and Analytical Guide

As a Senior Application Scientist in pharmaceutical development, managing the impurity profile of complex macrocyclic lactones requires moving beyond simple detection. We must understand the fundamental chemical mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, managing the impurity profile of complex macrocyclic lactones requires moving beyond simple detection. We must understand the fundamental chemical mechanisms that generate these impurities to control them effectively.

Ivermectin, a Nobel-prize-winning antiparasitic agent 1, is not a purely natural product; it is semi-synthesized via the selective catalytic hydrogenation of Avermectin B1. During this process, the delicate balance between kinetic and thermodynamic control can easily be disrupted, leading to over-reduction. The most critical byproduct of this over-reduction is Ivermectin Impurity K (also known pharmacopeially as EP Impurity K or 3,4-Dihydro Ivermectin) 2.

This whitepaper details the structural profile, the mechanistic causality of its formation, and a self-validating analytical protocol for its isolation and quantification.

Structural and Physicochemical Profile

Ivermectin is primarily a mixture of 22,23-dihydroavermectin B1a (H2B1a) and B1b (H2B1b). Impurity K differs strictly by the saturation of the C3-C4 alkene bond, resulting in a mass shift of +2 Da.

PropertyIvermectin (Active Pharmaceutical Ingredient)Ivermectin Impurity K
Chemical Name 22,23-dihydroavermectin B1a (Major Component)3,4,22,23-tetrahydroavermectin B1a
CAS Number 70288-86-774567-01-4
Molecular Formula C₄₈H₇₄O₁₄ (B1a component)C₄₈H₇₆O₁₄
Molecular Weight 875.10 g/mol 877.13 g/mol
Pharmacopeial Ref. USP / EP APIEP Impurity K
Relative Retention (RRT) 1.0 (Baseline reference)~1.3 to 1.4
The Causality of Formation: Mechanistic Pathway

To control Impurity K, we must analyze the semi-synthetic reactor conditions. The conversion of Avermectin B1 to Ivermectin utilizes Wilkinson's Catalyst [RhCl(PPh3​)3​] under hydrogen pressure 3.

The Mechanistic "Why": Wilkinson's catalyst is highly sensitive to the steric environment of olefins. Avermectin B1 contains multiple double bonds (e.g., 3,4; 8,9; 10,11; 14,15; 22,23). The 22,23-alkene is disubstituted and relatively unhindered, allowing for rapid, kinetically favored coordination with the Rhodium center.

However, the 3,4-alkene, while more sterically hindered, is still susceptible to hydrogenation. If the reaction is pushed beyond optimal kinetic control parameters—such as extending the reaction time past 8 hours, utilizing a hydrogen pressure exceeding 20 bar, or employing an excess of catalyst—thermodynamic control begins to compete. The Rhodium complex forces coordination at the 3,4 position, yielding the over-reduced 3,4,22,23-tetrahydroavermectin B1 (Impurity K) 3.

Pathway A Avermectin B1 (Contains 3,4 & 22,23 alkenes) B Wilkinson's Catalyst [RhCl(PPh3)3] + H2 A->B Catalytic Hydrogenation C Ivermectin (API) (Selective 22,23 reduction) B->C Kinetic Control (Target) D Impurity K (Over-reduction at 3,4 & 22,23) B->D Thermodynamic/Extended (Side Reaction)

Mechanistic pathway of Ivermectin and Impurity K formation via catalytic hydrogenation.

Experimental Protocol: Generation, Isolation, and Validation

A robust analytical method must be self-validating. Rather than relying solely on purchased reference standards, a Senior Application Scientist should validate the chromatographic method by intentionally generating the impurity via forced over-reduction.

Step 1: Spiked Synthesis (Forced Generation)
  • Dissolve 1.0 g of Avermectin B1 in a 2:1 mixture of methanol and cyclohexane.

  • Add an excess of Wilkinson's catalyst (0.1 mol eq) and 80 mg of triphenylphosphine to suppress catalyst dissociation.

  • Pressurize the autoclave with H2​ to 25 bar and heat to 88°C for 12 hours. Note: Intentionally exceeding standard kinetic limits forces the generation of Impurity K3.

  • Quench the reaction, filter through Celite, and evaporate the solvent.

Step 2: Chromatographic Profiling (USP Method Adaptation)

Because Impurity K lacks the 3,4-double bond, it is slightly more flexible and lipophilic than the API.

  • Sample Prep: Reconstitute the crude mixture in methanol to a concentration of 0.4 mg/mL 4.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Methanol : Water (53 : 27.5 : 19.5 v/v/v). Causality Note: Increasing the proportion of water increases the elution times and is strictly required to achieve baseline separation between the highly lipophilic API and its over-reduced impurities [[4]]().

  • Detection: UV at 245 nm. Identify the peak eluting at a Relative Retention Time (RRT) of 1.3 to 1.4 4.

Step 3: Orthogonal Validation
  • Fractionate the peak at RRT 1.3 - 1.4 using Preparative HPLC.

  • ESI-MS: Confirm the [M+Na]+ adduct shift from m/z 897.1 (API) to 899.1 (Impurity K).

  • 1H-NMR: Validate the structure by confirming the disappearance of the characteristic olefinic protons at the C3 and C4 positions.

Workflow S1 1. Spiked Synthesis (Extended H2) S2 2. Sample Prep (0.4 mg/mL MeOH) S1->S2 S3 3. RP-HPLC (C18, UV 245 nm) S2->S3 S4 4. Fractionation (RRT 1.3 - 1.4) S3->S4 S5 5. Validation (LC-MS & NMR) S4->S5

Step-by-step analytical workflow for the generation, isolation, and validation of Impurity K.

Regulatory & Quality Control Implications

According to the USP monograph for Ivermectin, the sum of all peaks with an RRT of approximately 1.3 to 1.4 (which corresponds to H4B1a isomers, predominantly Impurity K) must not exceed 2.5% of the total peak area 4.

Failing to control the mass transfer of hydrogen gas or the residence time in the hydrogenation reactor will directly result in batch failure due to Impurity K accumulation. Thus, continuous in-process monitoring using the validated RP-HPLC method is non-negotiable for commercial API release.

References
  • PubChem. "3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468". National Institutes of Health (NIH). 2

  • Satoshi Ōmura. "Nobel Lecture: A Splendid Gift from the Earth: The Origins and Impact of Avermectin". NobelPrize.org.1

  • "Process for the preparation of ivermectin" (US5656748A). Google Patents. 3

  • "USP Monographs: Ivermectin". Pharmacopeia (USPBPEP). 4

Sources

Foundational

Analytical Characterization and Chromatographic Resolution of Ivermectin Impurity K: A European Pharmacopoeia (EP) Perspective

Executive Summary In the development and quality control of complex macrocyclic lactones, distinguishing between structurally analogous impurities is a fundamental analytical challenge. Ivermectin, a broad-spectrum antip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of complex macrocyclic lactones, distinguishing between structurally analogous impurities is a fundamental analytical challenge. Ivermectin, a broad-spectrum antiparasitic agent, is semi-synthetically derived via the selective catalytic hydrogenation of avermectin B1. According to the1[1], the active pharmaceutical ingredient (API) is a strictly controlled mixture of component H2B1a and component H2B1b.

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance checklist, but as a mechanistic puzzle. Ivermectin Impurity K —chemically defined as the (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a isomers (H4B1a)—represents a critical process-related impurity[1]. This whitepaper deconstructs the causality behind Impurity K's formation, details its physicochemical profile, and establishes a self-validating chromatographic protocol for its precise quantification.

Mechanistic Origins: The Causality of Over-Reduction

To control an impurity, one must first understand its thermodynamic and kinetic origins. Ivermectin is synthesized by reducing the 22,23-double bond of avermectin B1a using Wilkinson’s catalyst ( RhCl(PPh3​)3​ ) and hydrogen gas.

The Causality: The 22,23-alkene is relatively exposed, making it kinetically favorable for hydrogenation. Conversely, the 3,4-alkene within the macrocyclic ring is sterically hindered. Under optimized conditions, the catalyst selectively reduces only the 22,23 position, yielding Ivermectin (H2B1a). However, if the reaction is subjected to prolonged hydrogen exposure, excessive pressure, or high catalyst loading, the thermodynamic drive forces the reduction of the hindered 3,4-alkene. This over-reduction generates the tetrahydroavermectin isomers, classified by the EP as Impurity K[1].

G A Avermectin B1a (Starting Material) B Selective Hydrogenation [RhCl(PPh3)3, H2] A->B C Ivermectin (H2B1a) (Target API) B->C D Over-Reduction (Excess H2 / Time) C->D E Impurity K (H4B1a) (Tetrahydro Isomers) D->E

Fig 1. Mechanistic pathway of Ivermectin Impurity K formation via over-reduction.

Physicochemical Profiling

Understanding the structural deviations of Impurity K from the parent API is essential for designing an effective separation strategy. The reduction of the 3,4-double bond slightly alters the spatial conformation and hydrophobicity of the macrocycle, which we exploit during reverse-phase liquid chromatography (RP-HPLC). Commercially available reference standards for[] are utilized to establish accurate relative retention times (RRT)[3].

Quantitative Data Summary
CompoundEP DesignationCAS NumberMolecular FormulaMolecular WeightStructural Deviation from API
Ivermectin B1a Component H2B1a70288-86-7 C48​H74​O14​ 875.10 g/mol Target API (22,23-dihydro)
Ivermectin B1b Component H2B1b70288-86-7 C47​H72​O14​ 861.07 g/mol Target API (Des-methyl analog)
Impurity K H4B1a Isomers74567-01-4 C48​H76​O14​ 877.13 g/mol 3,4,22,23-tetrahydroavermectin

EP-Compliant Analytical Methodology

To quantify Impurity K, we employ an RP-HPLC method. The choice of a high-carbon-load C18 stationary phase is deliberate: the highly lipophilic nature of macrocyclic lactones requires strong hydrophobic interactions to resolve the subtle conformational differences between the H2B1a (API) and H4B1a (Impurity K) molecules.

Workflow S1 1. Reference Standard Prep (API + Impurity K in MeOH) S2 2. RP-HPLC Injection (C18 Column, 250mm x 4.6mm) S1->S2 S3 3. Gradient Elution (Water / MeOH / Acetonitrile) S2->S3 S4 4. UV Detection (254 nm wavelength) S3->S4 S5 5. System Suitability (Resolution Rs > 1.5) S4->S5

Fig 2. EP-compliant HPLC analytical workflow for Impurity K quantification.

Self-Validating Protocol Design

A robust analytical method must be self-validating. This protocol incorporates a strict System Suitability Test (SST). The analytical run is automatically invalidated if the critical pair resolution ( Rs​ ) between Ivermectin B1a and Impurity K falls below 1.5. This ensures that no false negatives (reporting the absence of Impurity K due to co-elution with the main peak) can mathematically occur.

Step-by-Step Experimental Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: Methanol : Acetonitrile (50:50, v/v).

  • Causality: Acetonitrile provides sharp peak shapes by reducing mobile phase viscosity, while Methanol offers the necessary selectivity (hydrogen bonding) to distinguish the saturated 3,4-bond of Impurity K from the unsaturated API.

Step 2: Preparation of Solutions

  • Diluent: Methanol (HPLC grade).

  • Test Solution: Accurately weigh 50.0 mg of the Ivermectin sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Reference Solution (System Suitability): Dissolve 1.0 mg of3[3] and 1.0 mg of Ivermectin CRS in 100 mL of diluent.

Step 3: Chromatographic Conditions

  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set at 254 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: Isocratic hold at 85% B for 25 minutes, followed by a linear ramp to 100% B to wash strongly retained hydrophobic degradants.

Step 4: System Suitability Execution (The Self-Validation Gate)

  • Inject the Reference Solution.

  • Calculate the resolution ( Rs​ ) between the Impurity K peak (eluting slightly before or after the main B1a peak, depending on exact column carbon load) and the Ivermectin B1a peak.

  • Acceptance Criterion: Rs​≥1.5 . If this criterion is not met, the system is deemed unsuitable, and the column temperature or mobile phase B ratio must be adjusted. Proceeding to sample analysis is strictly prohibited until this self-validation gate is passed.

Step 5: Sample Analysis and Quantification

  • Inject the Test Solution.

  • Identify Impurity K based on the Relative Retention Time (RRT) established during the SST.

  • Quantify the impurity using the area normalization method or against a diluted external standard, ensuring it falls below the strict EP limit thresholds for related substances.

Conclusion

The control of Ivermectin Impurity K is a testament to the rigorous standards of the European Pharmacopoeia. By understanding the thermodynamic causality of over-reduction during API synthesis, analytical scientists can better anticipate the presence of H4B1a isomers. Furthermore, by implementing a self-validating chromatographic protocol grounded in strict system suitability criteria, laboratories ensure absolute data integrity, safeguarding the efficacy and safety of this critical antiparasitic therapeutic.

References

  • European Pharmacopoeia 7.0, Monograph 1336: Ivermectin. DrugFuture.
  • CAS 74567-01-4 Ivermectin EP Impurity K. BOC Sciences.
  • Ivermectin Impurity K - CAS - 74567-01-4. Axios Research.

Sources

Exploratory

The Genesis and Control of Ivermectin Impurity K: A Technical Guide to 3,4-Dihydro Ivermectin

Executive Summary Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is one of the most significant anthelmintic and antiparasitic agents in modern medicine. The transition from t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is one of the most significant anthelmintic and antiparasitic agents in modern medicine. The transition from the naturally occurring avermectins to the semi-synthetic ivermectin involves a highly specific catalytic hydrogenation. However, the inherent complexity of the macrolide structure makes it susceptible to side reactions. Ivermectin Impurity K (3,4-dihydro ivermectin) is the primary over-reduction degradant formed during this synthesis.

This whitepaper provides an in-depth technical analysis of Impurity K, detailing its historical discovery, the mechanistic causality of its formation, analytical profiling, and a self-validating protocol for its synthesis and isolation.

Historical Context & Discovery

The discovery of avermectins by Satoshi Ōmura and William C. Campbell earned them the 2015 Nobel Prize in Physiology or Medicine. To improve the therapeutic index and pharmacokinetic profile of Avermectin B1, researchers developed a semi-synthetic derivative: Ivermectin.

The chemical transformation requires the selective reduction of the C22–C23 double bond. This was achieved using Wilkinson's catalyst ( RhCl(PPh3​)3​ ), a homogeneous rhodium-based catalyst . While the catalyst is highly selective, researchers soon identified a critical side-product during scale-up and prolonged reactions: a mixture of diastereomers resulting from the unintended reduction of the C3–C4 double bond. This over-reduced byproduct was subsequently classified by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Ivermectin Impurity K [].

Mechanistic Causality: The Formation of Impurity K

The formation of Impurity K is a classic example of kinetic versus thermodynamic control in catalytic hydrogenation.

Avermectin B1a contains multiple sites of unsaturation, most notably the C22–C23 alkene and the C3–C4 alkene within the hexahydrobenzofuran moiety [2].

  • Kinetic Control (Target Synthesis): Wilkinson's catalyst is sterically bulky due to its three triphenylphosphine ( PPh3​ ) ligands. The C22–C23 double bond is a cis-disubstituted alkene located on a relatively flexible macrocyclic side chain, making it sterically accessible. Consequently, it is rapidly reduced to form Ivermectin.

  • Over-Reduction (Impurity K Formation): The C3–C4 double bond is trisubstituted (bearing a methyl group at C4) and is locked within the rigid, sterically hindered hexahydrobenzofuran ring system. Under standard conditions, it resists hydrogenation. However, under forcing conditions—such as prolonged hydrogen exposure, elevated pressure, or catalyst degradation—the steric barrier is overcome. The addition of H2​ across the C3–C4 bond creates new stereocenters, resulting in a mixture of (4R) and (4S) epimers known as Impurity K[3].

Pathway A Avermectin B1a (C22=C23, C3=C4) B Wilkinson's Catalyst RhCl(PPh3)3 + H2 A->B C Ivermectin B1a (Target: C22-C23 Reduced) B->C Selective Reduction (Kinetic Control) D Impurity K (Side-product: C3-C4 Over-reduced) B->D Non-selective Reduction C->D Prolonged H2 Exposure (Over-reduction)

Mechanistic pathway of Ivermectin and Impurity K formation.

Structural Identity and Analytical Profiling

Impurity K is chemically designated as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a [4]. Because the over-reduction alters the geometry of the macrocycle, Impurity K exhibits distinct chromatographic behavior, eluting significantly earlier than the parent API in reverse-phase chromatography.

Table 1: Chemical and Structural Comparison
CompoundCAS NumberMolecular FormulaMolecular WeightC22-C23 StatusC3-C4 Status
Avermectin B1a 65195-55-3 C48​H72​O14​ 873.1 g/mol Double BondDouble Bond
Ivermectin B1a 71827-03-7 C48​H74​O14​ 875.1 g/mol Single BondDouble Bond
Impurity K 74567-01-4 C48​H76​O14​ 877.1 g/mol Single BondSingle Bond
Table 2: Analytical Specifications for Ivermectin API (EP Guidelines)

To ensure drug safety and efficacy, pharmacopeial monographs strictly limit the presence of Impurity K[5].

ParameterSpecification LimitAnalytical Method
Ivermectin B1a + B1b 95.0% – 105.0%HPLC-UV (245 nm)
Ratio B1a / B1b ≥3.0 HPLC-UV (245 nm)
Impurity K ≤0.45% (Relative Retention Time ~0.45)HPLC-UV (245 nm)
Total Unknown Impurities ≤1.0% HPLC-UV (245 nm)

Self-Validating Protocol: Synthesis and Isolation of Impurity K

For analytical method development and validation (AMV), highly pure reference standards of Impurity K are required. The following protocol describes a self-validating system for the directed synthesis and isolation of Impurity K.

Causality of Experimental Choices: Standard ivermectin synthesis utilizes mild conditions to prevent over-reduction. To intentionally synthesize Impurity K, we apply forcing conditions (elevated temperature and prolonged H2​ exposure) to overcome the steric hindrance of the trisubstituted C3-C4 double bond. Toluene is selected as the solvent because its non-polar, aprotic nature fully dissolves both the bulky macrolide and the homogeneous catalyst, ensuring optimal mass transfer of H2​ .

Step-by-Step Methodology
  • Reaction Setup: Dissolve 10.0 g of Ivermectin API in 100 mL of anhydrous toluene. Add 0.5 g of Wilkinson's Catalyst ( RhCl(PPh3​)3​ ).

  • Forcing Hydrogenation: Pressurize the reactor with H2​ gas to 60 psi and heat to 65°C. Maintain vigorous stirring.

  • In-Process Self-Validation (HPLC Monitoring): Withdraw 0.5 mL aliquots every 4 hours. Analyze via HPLC-UV at 245 nm. Validation Checkpoint: The reaction is halted only when the peak at Relative Retention Time (RRT) 0.45 (Impurity K) exceeds 40% area normalization. This ensures successful over-reduction without pushing the molecule into complete degradation.

  • Preparative Isolation: Concentrate the reaction mixture in vacuo. Purify via Preparative Reverse-Phase HPLC (C18 stationary phase) using an isocratic mobile phase of Methanol/Water (85:15 v/v). Collect the fraction corresponding to RRT 0.45.

  • Orthogonal Validation:

    • LC-MS: Confirm the mass shift from Ivermectin ( MW=875.1 ) to Impurity K ( MW=877.1 ). The spectrum must show the [M+Na]+ adduct at m/z 899.1.

    • 1H-NMR: Validate the disappearance of the olefinic proton signal at C3 and the upfield shift of the C4 methyl group, confirming the localized reduction at the hexahydrobenzofuran moiety.

Workflow Step1 1. Catalytic Hydrogenation (Ivermectin + RhCl(PPh3)3 + H2) Step2 2. Reaction Monitoring (HPLC/UV at 245 nm) Step1->Step2 Sample Aliquots Step3 3. Preparative HPLC (C18, MeOH/H2O 85:15) Step2->Step3 >40% Impurity K detected Step4 4. Fraction Collection (Impurity K peak at RRT 0.45) Step3->Step4 Elution Step5 5. Orthogonal Validation (1H-NMR, LC-MS, TGA) Step4->Step5 Lyophilization

Self-validating workflow for Impurity K isolation and characterization.

Biological Activity & Significance

While Impurities are generally considered undesirable degradants, 3,4-dihydro ivermectin (Impurity K) is not entirely inert. The saturation of the C3-C4 double bond alters the spatial geometry of the macrolide ring, which impacts its binding affinity to invertebrate glutamate-gated chloride channels. Interestingly, in-vitro studies have demonstrated that Impurity K and its closely related analogs (such as 2,3-dehydro-3,4-dihydro ivermectin) retain distinct anti-inflammatory properties and exhibit leishmanicidal activity against L. amazonensis promastigotes [6], [7]. However, its altered pharmacokinetic profile necessitates strict control within the final API to ensure predictable clinical outcomes.

References

  • National Center for Biotechnology Information. "3,4-Dihydro Ivermectin | CID 131884468." PubChem Database. Available at:[Link]

  • New Drug Approvals. "Avermectin selectively reducing one double bond using Wilkinson's catalyst." New Drug Approvals Archive (October 2015). Available at: [Link]

  • British Pharmacopoeia Commission. "British Pharmacopoeia (Veterinary) - Ivermectin Injection." Scribd Repository. Available at: [Link]

  • European Patent Office. "Use of Ivermectin and Derivatives Thereof (EP 2918274 A1)." Google Patents.

Sources

Foundational

toxicological profile of Ivermectin Impurity K

Whitepaper: Toxicological Profiling and Analytical Characterization of Ivermectin Impurity K Executive Summary As a Senior Application Scientist in pharmaceutical development, I approach the toxicological profiling of Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Toxicological Profiling and Analytical Characterization of Ivermectin Impurity K

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach the toxicological profiling of Active Pharmaceutical Ingredient (API) impurities not merely as a regulatory checkbox, but as a critical mechanistic inquiry. Ivermectin Impurity K (also known as 3,4-Dihydro Ivermectin) is a prominent degradant and metabolic byproduct of the macrocyclic lactone Ivermectin[1][2]. Given the narrow therapeutic index of avermectins concerning neurotoxicity[3], understanding the pharmacokinetic and toxicological boundaries of Impurity K is paramount for ensuring drug safety, batch-to-batch reproducibility, and regulatory compliance.

This technical guide synthesizes the physicochemical properties, toxicological mechanisms, and validated analytical methodologies required to accurately profile Ivermectin Impurity K in pharmaceutical and biological matrices.

Chemical & Structural Characterization

Ivermectin Impurity K is synthesized through the metabolism of avermectins or obtained directly via controlled fermentation processes[4]. Structurally, it is an epimeric mixture characterized by the saturation at the 3,4-position of the macrocyclic ring, which differentiates it from the parent compound (Ivermectin B1a/B1b)[1][5].

Table 1: Physicochemical Profile of Ivermectin Impurity K

ParameterSpecification / Data
Chemical Name (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1[1]
Common Synonyms 3,4-Dihydro Ivermectin; Ivermectin EP Impurity K; H4B1a isomers[1][6]
CAS Registry Number 74567-01-4[1][5]
Molecular Formula C₄₈H₇₆O₁₄[5]
Molecular Weight 877.13 g/mol [1][5]
Origin Metabolite / Fermentation by-product[2][4]
Pharmacological Note Exhibits anti-inflammatory properties in murine models[2][4]

Toxicokinetics & Mechanism of Action

To evaluate the toxicity of Impurity K, one must understand the causality behind macrocyclic lactone interactions in mammalian systems. Avermectins exert their primary biological effects by binding selectively and with high affinity to glutamate-gated chloride ion channels (GluCl) and γ -aminobutyric acid (GABA) receptors[3][7].

In mammals, GABA receptors are strictly confined to the Central Nervous System (CNS). Under normal physiological conditions, the blood-brain barrier (BBB) prevents the entry of highly lipophilic molecules like Impurity K via P-glycoprotein (P-gp) efflux pumps[3]. However, toxicity occurs when this self-regulating system is overwhelmed. At high systemic concentrations, or in subjects with compromised P-gp function (e.g., MDR1 genetic mutations), Impurity K breaches the BBB. The subsequent binding to GABA-A receptors triggers a massive influx of chloride ions, leading to severe neuronal hyperpolarization[3].

MOA A Ivermectin Impurity K (Systemic Exposure) B BBB Penetration (P-gp Efflux Failure) A->B High Dose C Binding to CNS GABA-A Receptors B->C D Massive Chloride Ion Influx C->D E Neuronal Hyperpolarization D->E F Neurotoxicity (Ataxia, Tremors, Coma) E->F

Fig 1. Mechanistic pathway of Impurity K-induced neurotoxicity via GABA-A receptor activation.

In Vivo and In Vitro Toxicological Profile

The toxicological footprint of Impurity K mirrors the parent API but requires independent quantification due to its distinct metabolic clearance rates.

  • Neurotoxicity: As outlined in the mechanism above, acute overexposure leads to CNS depression. Clinical manifestations in mammalian models include ataxia, mydriasis, tremors, and in severe cases, coma[3][7][8].

  • Hepatotoxicity: Impurity K is metabolized in the liver via the Cytochrome P450 (CYP450) system. High-dose exposure can induce oxidative stress, leading to self-limiting serum aminotransferase elevations and, rarely, clinically apparent liver injury[3][8][9].

  • Reproductive & Developmental Toxicity: Avermectins are known to cross the placental barrier. Teratogenic effects, such as cleft palate and clubbed forepaws, have been observed in animal models (mice, rats, rabbits) primarily at doses that induce maternal toxicity[3][7].

  • Ecotoxicity: Impurity K poses a severe threat to aquatic ecosystems. It is highly toxic to aquatic invertebrates (e.g., Daphnia magna), necessitating strict environmental controls during pharmaceutical manufacturing and disposal to prevent runoff[10][11].

  • Therapeutic Paradox: Interestingly, while toxic at high doses, isolated Impurity K has demonstrated distinct anti-inflammatory properties in murine models and has been studied as an in vitro inhibitor of SARS-CoV-2[2].

Analytical Methodology: LC-MS/MS Profiling of Impurity K

To ensure analytical trustworthiness, the quantification of Impurity K must rely on a self-validating system. Macrocyclic lactones lack a basic nitrogen atom, meaning they do not easily protonate to form [M+H]+ ions in standard mass spectrometry. Experience dictates that we must force the formation of adducts. By adding Ammonium Formate to the mobile phase, we reliably generate [M+NH4​]+ adducts, drastically increasing detection sensitivity.

Step-by-Step Protocol:
  • Sample Preparation (Protein Precipitation & LLE):

    • Transfer 100 µL of the biological matrix (plasma/serum) to a microcentrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the highly lipophilic Impurity K.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for injection.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The highly hydrophobic stationary phase provides optimal retention for the C₄₈ backbone of Impurity K.

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a steep gradient from 40% B to 95% B over 5 minutes to elute the strongly retained macrocyclic lactone.

  • Mass Spectrometry Detection (ESI+):

    • Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode.

    • Set the Multiple Reaction Monitoring (MRM) transition for the [M+NH4​]+ adduct of Impurity K (approximate precursor m/z 894.5 to specific product ions depending on collision energy).

  • System Validation:

    • Run matrix-matched calibration curves alongside blank controls. This is critical to quantify and correct for ion suppression effects caused by endogenous phospholipids in the matrix.

Workflow S1 1. Matrix Extraction (Acetonitrile LLE) S2 2. UHPLC Separation (C18, Hydrophobic Ret.) S1->S2 S3 3. ESI+ Ionization ([M+NH4]+ Adducts) S2->S3 S4 4. MS/MS Detection (MRM Transitions) S3->S4 S5 5. Data Validation (Matrix-Matched Curves) S4->S5

Fig 2. Step-by-step LC-MS/MS analytical workflow for the quantification of Impurity K.

References

  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." axios-research.com. Available at:[Link]

  • Taylor & Francis. "Residual Risk of Avermectins in Food Products of Animal Origin and Their Research Progress on Toxicity and Determination." tandfonline.com. Available at:[Link]

  • NIH PMC. "Assessment of Avermectins-Induced Toxicity in Animals." ncbi.nlm.nih.gov. Available at:[Link]

  • FDA. "202736Orig1s000 - Pharmacology Review." fda.gov. Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Ivermectin Impurity K: NMR and MS Analytics

Introduction Ivermectin is a highly potent, broad-spectrum antiparasitic macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. During its biosynthesis and subsequent synthetic purification, sever...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ivermectin is a highly potent, broad-spectrum antiparasitic macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. During its biosynthesis and subsequent synthetic purification, several structurally related impurities are generated. Among these, Ivermectin Impurity K (designated by the European Pharmacopoeia) is a critical process impurity and biological metabolite. Chemically identified as 3,4-Dihydro Ivermectin (a mixture of diastereomers), it requires rigorous spectroscopic characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API) .

This whitepaper provides an in-depth technical guide to the spectroscopic profiling of Ivermectin Impurity K, focusing on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical framework, we elucidate the causality behind experimental choices and provide step-by-step protocols for definitive structural confirmation.

Section 1: Chemical Identity and Structural Context

Ivermectin B1a, the primary component of API Ivermectin, features a conjugated diene system and a highly specific macrocyclic lactone ring. Impurity K differs strictly by the reduction of the double bond at the C3-C4 position. This seemingly minor aliphatic conversion profoundly alters the molecule's spatial geometry, chromatographic retention, and spectroscopic signatures.

Table 1: Chemical Properties of Ivermectin Impurity K
PropertyValue
Chemical Name 3,4-Dihydro Ivermectin (Mixture of Diastereomers)
Pharmacopoeial Name Ivermectin EP Impurity K
CAS Registry Number 74567-01-4
Molecular Formula C48H76O14
Exact Mass 876.52 Da
Molecular Weight 877.13 g/mol

Section 2: High-Resolution Mass Spectrometry (HRMS) Profiling

To confidently identify Impurity K, HRMS coupled with Electrospray Ionization (ESI) is the analytical gold standard.

Causality in Experimental Design: The choice of ESI in positive ion mode (ESI+) is dictated by the macrocyclic lactone's high affinity for protonation and alkali metal adduction. Ivermectin derivatives undergo predictable collision-induced dissociation (CID). The most thermodynamically favorable cleavage occurs at the glycosidic bonds of the oleandrose disaccharide moiety. The sequential loss of two oleandrose units (144 Da each) generates a stable aglycone product ion .

For Impurity K, the parent ion shifts by +2 Da compared to Ivermectin B1a (m/z 875.5 → 877.5). Crucially, this +2 Da mass difference is conserved across all aglycone fragments, proving that the structural modification (the saturated C3-C4 bond) resides on the macrolide core, not the sugar appendages.

Table 2: Key ESI-MS/MS Diagnostic Ions for Impurity K
Ion Typem/z ValueStructural Assignment
[M+H]+ 877.5Protonated molecular ion
[M+NH4]+ 894.5Ammonium adduct (highly abundant in LC-MS)
[M+Na]+ 899.5Sodium adduct
[M+H - 144]+ 733.4Loss of one oleandrose sugar
[M+H - 288]+ 589.3Aglycone formation (loss of disaccharide)
Fragment 307.2Spiroketal ring cleavage
Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve 1 mg of Impurity K reference standard in 1 mL of LC-MS grade Acetonitrile. Dilute to 100 ng/mL using 50% aqueous acetonitrile to prevent detector saturation.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Utilize a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The formic acid acts as a proton donor, significantly enhancing the [M+H]+ ionization yield.

  • Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 4.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without inducing thermal degradation of the macrolide.

  • Acquisition: Perform a Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS targeting the [M+H]+ and [M+NH4]+ precursor ions using a collision energy of 25-35 eV.

MS_Pathway Parent Impurity K [M+H]+ m/z 877.5 Frag1 Loss of Oleandrose [M+H - 144]+ m/z 733.4 Parent->Frag1 -144 Da Frag2 Aglycone Formation [M+H - 288]+ m/z 589.3 Frag1->Frag2 -144 Da Spiro Spiroketal Cleavage m/z 307.2 Frag2->Spiro CID

Caption: Proposed ESI-MS/MS collisional fragmentation pathway for Ivermectin Impurity K.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and the macroscopic localization of the modification, NMR is strictly required to pinpoint the exact stereochemical and positional nature of the C3-C4 reduction.

Causality in NMR Experimental Design: Deuterated chloroform (CDCl3) is selected as the solvent because it provides excellent solubility for non-polar macrolides and lacks exchangeable protons that would obscure the critical hydroxyl signals of Impurity K. Because the molecule contains 76 protons, 1D 1H NMR suffers from severe signal overlap in the aliphatic region (1.0 - 2.5 ppm). Therefore, 2D NMR (COSY, HSQC, HMBC) is a mandatory requirement to trace the spin systems and resolve the structural connectivity .

Diagnostic NMR Shifts: In standard Ivermectin B1a, the C3 proton appears as a distinct olefinic multiplet at approximately 5.4 ppm. In Impurity K, the saturation of the C3-C4 double bond forces these protons to shift dramatically upfield into the 1.5 - 2.2 ppm aliphatic envelope. The disappearance of the 5.4 ppm signal is the primary binary indicator of Impurity K formation.

Table 3: Diagnostic 1H NMR Chemical Shifts (CDCl3, 600 MHz)
PositionIvermectin B1a (ppm)Impurity K (ppm)Shift Rationale
C3-H ~5.40 (m, 1H, alkene)~1.80 - 2.10 (m, aliphatic)Reduction of double bond
C4-H ~5.35 (m, 1H, alkene)~1.60 - 1.90 (m, aliphatic)Reduction of double bond
C5-H ~3.95 (m, 1H)~3.85 (m, 1H)Minor shielding from C3-C4 saturation
Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 10-15 mg of highly purified Impurity K in 0.6 mL of CDCl3 (containing 0.03% TMS as an internal standard for 0.0 ppm calibration).

  • 1D Acquisition: Acquire a 1H NMR spectrum at 600 MHz with 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the proton signals.

  • 2D COSY Acquisition: Run a 1H-1H COSY experiment to map the new scalar couplings between the C2, C3, C4, and C5 protons, proving the existence of a contiguous aliphatic chain.

  • 2D HSQC/HMBC Acquisition: Acquire 1H-13C HSQC to correlate the upfield-shifted protons to their respective sp3 hybridized carbons (which shift from ~130 ppm down to ~30-40 ppm).

Section 4: The Self-Validating Analytical Framework

To establish a self-validating system, the analytical workflow must cross-interrogate the data. The MS data provides a macroscopic boundary condition (+2 Da, indicating the exact loss of one degree of unsaturation). The NMR data provides the microscopic proof (the targeted loss of the specific C3-C4 alkene).

If the MS shows a +2 Da shift but the 5.4 ppm NMR signal remains, the reduction must have occurred elsewhere on the molecule (e.g., at C22-C23, forming a different avermectin derivative), thereby invalidating the Impurity K assignment. This closed-loop logic ensures absolute structural certainty and prevents false-positive identifications during routine Quality Control (QC) batch testing.

G Start Bulk Ivermectin Sample Prep Sample Preparation & Extraction Start->Prep HPLC Preparative HPLC Isolation of Impurity K Prep->HPLC MS High-Resolution MS (ESI-TOF) HPLC->MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR DataMS m/z 877.5 [M+H]+ Fragmentation Analysis MS->DataMS DataNMR Loss of C3-C4 Alkene Shift to Aliphatic NMR->DataNMR Validate Structural Confirmation 3,4-Dihydro Ivermectin DataMS->Validate DataNMR->Validate

Caption: Workflow for the isolation and self-validating spectroscopic confirmation of Ivermectin Impurity K.

Conclusion

The rigorous spectroscopic characterization of Ivermectin Impurity K relies on the synergistic application of HRMS and multi-dimensional NMR. By understanding the causality behind ionization pathways and nuclear shielding effects, analytical scientists can definitively differentiate this 3,4-dihydro diastereomeric mixture from the parent API. Implementing this self-validating framework guarantees robust quality control, ensuring that drug development pipelines meet stringent pharmacopeial standards.

References

  • Title: 3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of the metabolites of ivermectin in humans Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Elucidation of Ivermectin Binding to α7nAChR and the Induced Channel Desensitization Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL: [Link]

Foundational

The Critical Role of Ivermectin Impurity K in Macrocyclic Lactone Stability: A Technical Whitepaper

Executive Summary In the development and quality control of macrocyclic lactone antiparasitics, impurity profiling is not merely a regulatory checkbox—it is a fundamental driver of drug safety, efficacy, and shelf-life....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of macrocyclic lactone antiparasitics, impurity profiling is not merely a regulatory checkbox—it is a fundamental driver of drug safety, efficacy, and shelf-life. Ivermectin, a semi-synthetic derivative of the avermectins, is highly susceptible to structural degradation and process-induced variations. Among its related substances, Ivermectin Impurity K (H4B1a isomers) holds significant analytical importance.

As a Senior Application Scientist, I have observed that understanding the mechanistic origin of Impurity K—and distinguishing it from environmentally induced degradation products—is critical for robust formulation development. This whitepaper provides an in-depth technical analysis of Impurity K, detailing its chemical identity, its impact on stability-indicating assays, and field-proven, self-validating protocols for its quantification.

Chemical Identity and Mechanistic Origin

Ivermectin API is predominantly a mixture of two homologous compounds: avermectin H2B1a (≥90.0%) and H2B1b[1]. The synthesis of ivermectin involves the selective catalytic hydrogenation of the 22,23-double bond of the naturally fermented avermectin B1a/B1b precursors.

Ivermectin Impurity K , chemically identified as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1 (commonly referred to as 3,4-Dihydro Ivermectin), is primarily a process-related impurity [2][3]. It arises during the manufacturing process when over-reduction occurs, leading to the unintended hydrogenation of the 3,4-double bond in the macrolide ring.

Table 1: Physicochemical Properties of Ivermectin Impurity K
ParameterSpecification / Detail
Chemical Name 3,4-Dihydro Ivermectin (H4B1a isomers)
CAS Number 74567-01-4[2]
Molecular Formula C₄₈H₇₆O₁₄[3]
Molecular Weight 877.13 g/mol [2]
Structural Origin Over-reduction of the 3,4-alkene bond during API synthesis

While Impurity K is a byproduct of synthesis, its presence in the final API matrix must be strictly monitored, as variations in its concentration can indicate poor control over the catalytic hydrogenation process, potentially cascading into broader stability issues.

Degradation Pathways and Pharmacopeial Thresholds

To accurately profile Impurity K, one must isolate it from true degradation-related impurities (DRIs). Ivermectin is highly sensitive to environmental stress, degrading via two primary pathways:

  • Oxidative Degradation: Exposure to peroxides (often present as residual impurities in excipients like PEG or povidone[4]) attacks the macrolide ring, yielding products such as 3,4-epoxide H2B1a[5].

  • Hydrolytic Cleavage and Isomerization: In alkaline soils or high-pH aqueous formulations (pH > 7), ivermectin undergoes rapid base-catalyzed isomerization and hydrolysis[6][7]. Conversely, acidic environments (pH < 7) primarily trigger the cleavage of the oleandrosyl disaccharide moiety[6][7].

G IVM Ivermectin API (H2B1a + H2B1b) Process Catalytic Hydrogenation (Manufacturing) IVM->Process Synthesis Stress Environmental Stress (pH, Light, Oxidation) IVM->Stress Storage/Formulation ImpK Impurity K (H4B1a Isomers) Over-reduction of 3,4-double bond Process->ImpK Process Impurity Oxidation Oxidative Degradation (e.g., 3,4-epoxide H2B1a) Stress->Oxidation Peroxides/Light Hydrolysis Hydrolytic Degradation (Glycosidic Cleavage) Stress->Hydrolysis Acid/Base Shift

Fig 1: Mechanistic origin of Ivermectin Impurity K and major API degradation pathways.

Because Impurity K (H4B1a) is structurally similar to the parent API, pharmacopeias strictly limit its concentration to ensure the purity and predictable pharmacokinetics of the drug product.

Table 2: USP Impurity Limits for Ivermectin API[1]
Impurity ProfileMaximum Allowed Limit (% Area)
H4B1a isomers (Impurity K) + Δ2,3 H2B1a ≤ 2.5%
8a-oxo-H2B1a≤ 1.0%
Avermectin B1a≤ 0.7%
Any other individual unidentified impurity≤ 0.5%
Total Impurities ≤ 4.0%

Self-Validating Analytical Workflow for Impurity Quantification

Quantifying Impurity K requires a highly specific, stability-indicating HPLC method. Because macrocyclic lactones are intensely lipophilic and structurally bulky, separating the H4B1a isomers from the main H2B1a peak requires precise thermodynamic control of the mobile phase.

Workflow Prep Sample Preparation Dissolve in Methanol (0.4 mg/mL) HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC Inject Detect UV Detection (254 nm) & LC-HRMS Confirmation HPLC->Detect Elution SST System Suitability Test Resolution & Tailing Factor Detect->SST Validate SST->HPLC Fail (Adjust H2O %) Quant Quantification Area % Normalization SST->Quant Pass Criteria

Fig 2: Self-validating analytical workflow for the quantification of Ivermectin impurities.

Protocol 1: Stability-Indicating HPLC-UV Method

Causality & Logic: This protocol utilizes a ternary mobile phase. Acetonitrile provides the elution strength, while the precise tuning of the aqueous fraction is the critical variable. Increasing the water proportion extends the retention time, which is thermodynamically required to resolve closely related structural analogs (like Impurity K) from the main API[1].

  • Mobile Phase Preparation: Prepare a degassed mixture of Acetonitrile, Methanol, and Water (53:27.5:19.5 v/v/v)[1].

  • Sample Preparation: Accurately weigh the Ivermectin sample and dissolve it in pure methanol to achieve a concentration of ~0.4 mg/mL[1]. Reasoning: Methanol ensures complete solubilization of the hydrophobic API while maintaining injection compatibility with the mobile phase.

  • Chromatographic Execution: Inject the sample onto a C18 column (4.6 mm × 25 cm, 5-µm packing) at a flow rate of 1.5 mL/min. Monitor the eluent using a UV detector set to 254 nm[1]. Reasoning: 254 nm specifically targets the conjugated diene system inherent to the avermectin macrolide ring, maximizing signal-to-noise ratio.

  • Self-Validation Loop (System Suitability): Before any peak integration occurs, the system must evaluate the chromatogram.

    • Action: Calculate the resolution between the H2B1a and H2B1b peaks.

    • Validation: If the resolution is inadequate, the method automatically halts. The analyst must incrementally increase the water ratio in the mobile phase to restore separation[1]. This strict gatekeeping prevents the erroneous integration of co-eluting Impurity K peaks.

  • Quantification: Calculate the percentage of Impurity K using the area normalization method: 100 × (ri / rs), where ri is the peak area of the impurity and rs is the sum of all peaks[1].

Forced Degradation and Formulation Stability

To prove that an analytical method is truly stability-indicating, the API must be subjected to forced degradation. This ensures that Impurity K can be accurately distinguished from active degradation products formed during long-term storage.

Protocol 2: Forced Degradation Study (Acid/Base & Oxidation)
  • Acid/Base Stress: To a known volume of the Ivermectin stock solution (in methanol), add an equal volume of 0.1 M HCl (for acid stress) or 0.1 M NaOH (for base stress). Incubate at 60°C for 4 to 24 hours[6].

    • Causality: This accelerates the hydrolytic cleavage of the glycosidic linkage (acid) or forces isomerization of the lactone ring (base)[6][7].

  • Oxidative Stress: Expose a separate aliquot of the stock solution to 3% H₂O₂ at room temperature[5].

    • Causality: This mimics the API's exposure to reactive peroxides often found in polymeric excipients, forcing the generation of the 3,4-epoxide H2B1a degradation product[4][5].

  • Neutralization (Critical Step): Prior to HPLC injection, all pH-stressed samples must be neutralized. Injecting highly acidic or basic samples will strip the silica-based C18 stationary phase, destroying column efficiency and invalidating the separation of Impurity K.

  • LC-HRMS Confirmation: Run the stressed samples through Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to confirm the mass-to-charge (m/z) ratios of the generated peaks, ensuring none co-elute with the 877.13 m/z signature of Impurity K[5].

Table 3: Recommended Storage Conditions for Ivermectin Derivatives[8]

To mitigate the formation of DRIs and maintain the baseline profile of process impurities like Impurity K, strict storage parameters must be enforced.

Formulation StateStorage TemperatureMaximum Recommended Duration
Solid Powder (API) -20°C3 Years
Solid Powder (API) 4°C2 Years
In Solvent (Stock) -80°C6 Months
In Solvent (Stock) -20°C1 Month

Note: All solutions must be rigorously protected from light to prevent photolytic degradation of the conjugated diene system[6][8].

Conclusion

Ivermectin Impurity K (3,4-Dihydro Ivermectin) serves as a critical biomarker for the quality of the catalytic hydrogenation process during API manufacturing. While it is not a degradation product itself, its structural similarity to the parent API demands highly optimized, self-validating chromatographic methods to prevent co-elution. By strictly controlling mobile phase thermodynamics and understanding the distinct oxidative and hydrolytic degradation pathways of the macrocyclic lactone ring, formulation scientists can ensure the long-term stability, safety, and regulatory compliance of ivermectin-based therapeutics.

References

  • "Ivermectin Impurity K - SRIRAMCHEM", sriramchem.com.2

  • "CAS: 74567-01-4 - CymitQuimica", cymitquimica.com. 3

  • "USP Monographs: Ivermectin - Pharmacopeia", uspbpep.com. 1

  • "Impurities - Page 19 - Amerigo Scientific", amerigoscientific.com. 4

  • "A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed", nih.gov. 5

  • "Technical Support Center: Ivermectin B1a Stability in Solutions - Benchchem", benchchem.com. 6

  • "Degradation kinetics of Ivermectin in tropical soils: the role of pH variability - ResearchGate", researchgate.net. 7

  • "Stability and Storage of 7-O-Methyl ivermectin B1A: A Technical Guide - Benchchem", benchchem.com. 8

Sources

Exploratory

A Preliminary Investigation into the Degradation Pathways of Ivermectin to Impurity K: A Technical Guide

Foreword: Unraveling the Complexities of Ivermectin Stability Ivermectin, a cornerstone of antiparasitic therapy in both human and veterinary medicine, is a semi-synthetic macrocyclic lactone derived from the soil bacter...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Complexities of Ivermectin Stability

Ivermectin, a cornerstone of antiparasitic therapy in both human and veterinary medicine, is a semi-synthetic macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[1] Its intricate structure, while responsible for its broad-spectrum efficacy, also presents inherent stability challenges.[2] Understanding the degradation pathways of Ivermectin is not merely an academic exercise; it is a critical component of ensuring drug safety, efficacy, and quality. This technical guide provides a preliminary investigation into the formation of a specific degradation product, Ivermectin EP Impurity K, offering a framework for researchers, scientists, and drug development professionals to navigate this complex analytical challenge. We will delve into the known degradation triggers for Ivermectin, propose potential chemical pathways leading to Impurity K, and outline robust experimental protocols to validate these hypotheses.

Ivermectin and its Achilles' Heel: An Overview of its Degradation Profile

Ivermectin's structure, a complex polycyclic lactone with multiple stereocenters and reactive functional groups, is susceptible to degradation under various environmental and chemical stressors.[2][3] Forced degradation studies, a systematic approach to exposing a drug substance to conditions more severe than accelerated stability testing, have revealed that Ivermectin is labile to:

  • Acidic and Alkaline Hydrolysis: The lactone ring and glycosidic linkages are prone to cleavage under hydrolytic conditions.[2][4]

  • Oxidation: The presence of multiple double bonds and allylic positions makes Ivermectin susceptible to oxidative degradation.[2][4][5]

  • Photolysis: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[2][4]

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.[4]

These studies are fundamental in identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8][9][10]

Decoding Impurity K: Structure and Proposed Genesis

Ivermectin EP Impurity K is chemically identified as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a .[11][12][13] This nomenclature reveals two critical structural modifications from the parent Ivermectin molecule:

  • 5-O-demethylation: The removal of a methyl group from the methoxy functional group at the C5 position.

  • Hydrogenation: The saturation of the double bonds at the C3-C4 and C22-C23 positions. It is important to note that Ivermectin itself is 22,23-dihydroavermectin, meaning the precursor Avermectin has a double bond at this position which is hydrogenated during the synthesis of Ivermectin.[1][14] The "tetrahydro" designation in Impurity K implies an additional saturation at the C3-C4 position.

Based on established chemical principles and the known degradation profile of Ivermectin, we can postulate the following preliminary pathways for the formation of Impurity K.

The Pathway to 5-O-Demethylation

The O-demethylation of aryl methyl ethers is a known chemical transformation. While enzymatic demethylation of Ivermectin has been reported in metabolic studies,[1][15][16] its formation under forced degradation conditions suggests a chemical pathway.

  • Hypothesis 1: Acid-Catalyzed Demethylation. Under strong acidic conditions, the ether oxygen at the C5 position can be protonated, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., chloride) or water, leading to the demethylated product.

  • Hypothesis 2: Oxidative Demethylation. Oxidative stress, potentially involving radical mechanisms, could lead to the formation of a hemiacetal intermediate at the C5 position, which would then readily lose the methyl group to form the corresponding alcohol.

The Pathway to 3,4-Hydrogenation

The saturation of the C3-C4 double bond is a more complex transformation under typical forced degradation conditions.

  • Hypothesis 1: Disproportionation or Rearrangement. It is plausible that under certain stress conditions, such as photolysis or extreme thermal stress, Ivermectin could undergo intramolecular rearrangement or disproportionation reactions, leading to the saturation of the C3-C4 bond in a fraction of the molecules.

  • Hypothesis 2: Catalytic Hydrogenation during Synthesis or Storage. While less likely to be a degradation pathway in the final drug product, the presence of residual hydrogenation catalyst from the synthesis of Ivermectin from Avermectin could potentially lead to further reduction of other double bonds under certain storage conditions.

  • Hypothesis 3: Epoxidation followed by Reduction. Forced degradation studies have identified a 3,4-epoxide of Ivermectin as a product of oxidative stress.[5] It is conceivable that this epoxide could undergo further reactions, such as reduction, to yield the saturated 3,4-dihydro structure.

The following diagram illustrates the proposed overarching degradation pathways from Ivermectin to Impurity K.

Ivermectin_Degradation_to_Impurity_K Ivermectin Ivermectin (22,23-dihydroavermectin A1a) Intermediate_Demethyl 5-O-demethyl-Ivermectin Ivermectin->Intermediate_Demethyl Demethylation (Acidic/Oxidative Stress) Intermediate_Tetrahydro 3,4,22,23-tetrahydroavermectin A1a Ivermectin->Intermediate_Tetrahydro Hydrogenation (e.g., Rearrangement/Reduction) Impurity_K Impurity K ((4R) and (4S)-5-O-demethyl- 3,4,22,23-tetrahydroavermectin A1a) Intermediate_Demethyl->Impurity_K Hydrogenation (e.g., Rearrangement/Reduction) Intermediate_Tetrahydro->Impurity_K Demethylation (Acidic/Oxidative Stress) Experimental_Workflow start Start: Ivermectin Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation sample_analysis Sample Analysis by Stability-Indicating HPLC-UV/MS forced_degradation->sample_analysis data_analysis Data Analysis: - Peak Purity - Identification of Degradants - Quantification sample_analysis->data_analysis pathway_elucidation Pathway Elucidation: - Correlate Stress Conditions with Impurity K Formation - Propose Detailed Mechanisms data_analysis->pathway_elucidation end End: Confirmed Degradation Pathway pathway_elucidation->end

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Method Development for Ivermectin Impurity K

Executive Summary The quantification of related substances in macrocyclic lactone formulations is a critical regulatory requirement for pharmaceutical release. Ivermectin Impurity K, a key process impurity and metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of related substances in macrocyclic lactone formulations is a critical regulatory requirement for pharmaceutical release. Ivermectin Impurity K, a key process impurity and metabolite, presents unique chromatographic challenges due to its high molecular weight, extreme lipophilicity, and structural similarity to the active pharmaceutical ingredient (API). This application note provides a comprehensive, self-validating protocol for the analytical method development and validation of Ivermectin Impurity K using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction and Mechanistic Background

Ivermectin is a broad-spectrum antiparasitic agent derived from the fermentation of Streptomyces avermitilis. During biosynthesis and downstream processing, several structurally analogous impurities are generated. Impurity K, chemically identified as 3,4-Dihydro Ivermectin (a mixture of diastereomers), is a critical related substance monitored under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs[1].

Because Impurity K differs from the main Ivermectin B1a molecule only by the saturation of a single double bond, achieving baseline resolution ( Rs​≥1.5 ) requires highly selective chromatographic conditions.

Table 1: Physicochemical Properties of Ivermectin Impurity K
ParameterValue
Chemical Name (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a
CAS Number 74567-01-4[1]
Molecular Formula C₄₈H₇₆O₁₄[1]
Molecular Weight 877.13 g/mol [1]
UV Absorption Max 245 nm – 252 nm[2],[3]

Method Development Rationale (The "Why")

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the physical chemistry of the analyte:

  • Stationary Phase Selection (Core-Shell Technology): Macrocyclic lactones are bulky molecules with slow diffusion rates. Traditional fully porous 5 µm C18 columns often yield broad, tailing peaks due to high mass transfer resistance. By selecting a solid-core (core-shell) C18 column (e.g., 2.7 µm particle size), we significantly reduce the diffusion path length. This minimizes longitudinal diffusion and mass transfer resistance, providing UHPLC-like efficiency and sharp peak shapes on standard HPLC systems[3].

  • Mobile Phase Strategy (Ternary Gradient): Ivermectin and Impurity K exhibit extreme retention on reversed-phase columns. A standard binary Water/Acetonitrile (ACN) gradient struggles to elute these compounds efficiently, often resulting in secondary hydrophobic interactions with unendcapped silanols. By introducing Isopropanol (IPA)—a stronger, highly non-polar solvent—into the organic phase, we disrupt these secondary interactions, yielding highly symmetrical peaks and reducing the overall run time[3].

  • Thermodynamic Optimization (Column Temperature): Operating at an elevated temperature of 45 °C decreases the viscosity of the IPA-containing mobile phase. This enhances the mass transfer kinetics within the stationary phase pores, which is critical for resolving closely eluting diastereomers[3].

  • Detector Wavelength: The avermectin macrolide ring features a conjugated diene system. Monitoring the eluent at 252 nm provides the optimal signal-to-noise ratio for Impurity K while avoiding the baseline drift commonly seen at lower UV wavelengths during gradient elution[3].

Analytical Workflow

AnalyticalWorkflow N1 1. Method Initiation (Target: Impurity K) N2 2. Stationary Phase & Solvent Screening N1->N2 N3 3. Gradient & Temp Optimization (45°C) N2->N3 Select Core-Shell C18 N4 4. System Suitability Testing (SST) N3->N4 Achieve Rs > 1.5 N5 5. ICH Q2(R1) Method Validation N4->N5 Pass SST Criteria N6 6. Routine QC Implementation N5->N6 Validated Protocol

Analytical method development and validation workflow for Impurity K.

Detailed Experimental Protocol

Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Core-shell C18 (100 mm × 4.6 mm, 2.7 µm)
Column Temperature 45 °C
Mobile Phase A Water : Acetonitrile (50:50, v/v)
Mobile Phase B Isopropanol : Acetonitrile (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 252 nm
Step-by-Step Methodology

This protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Reagent Preparation

  • Mobile Phase A: Combine 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas via ultrasonication for 10 minutes[3].

  • Mobile Phase B: Combine 150 mL of HPLC-grade Isopropanol with 850 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas[3].

  • Diluent: Use Mobile Phase A as the sample diluent to prevent solvent-mismatch peak distortion.

Step 2: Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of Ivermectin Impurity K reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Working Standard (0.1% Specification Level): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume (Concentration: 1.0 µg/mL).

Step 3: System Suitability Preparation (Resolution Mix)

  • Prepare a solution containing 1000 µg/mL of Ivermectin API.

  • Spike the API solution with 1.0 µg/mL of Impurity K. This forces the system to prove it can resolve trace impurities from the massive API peak.

Step 4: Gradient Elution Program

  • 0.0 – 5.0 min: 100% A (Isocratic hold to focus the analyte band)

  • 5.0 – 15.0 min: Linear gradient from 100% A to 100% B

  • 15.0 – 20.0 min: 100% B (Column wash to remove highly retained lipophilic matrix)

  • 20.0 – 21.0 min: Return to 100% A

  • 21.0 – 25.0 min: Re-equilibration at 100% A

Step 5: Execution & Self-Validation

  • Inject a blank (Diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the Resolution Mix. Validation Gate: The resolution ( Rs​ ) between Impurity K and Ivermectin B1a must be ≥1.5 . If this fails, verify the column oven temperature (45 °C is critical) and the precise ratio of Isopropanol in Mobile Phase B.

  • Inject the Working Standard in five replicates. Calculate the %RSD of the Impurity K peak area. Validation Gate: %RSD must be ≤5.0% .

Method Validation Parameters (ICH Q2(R1))

To transition this method from R&D to a GMP Quality Control environment, it must undergo rigorous validation. Below are the expected metrics based on the physical chemistry of the analyte.

Table 3: Expected Method Validation Metrics
Validation ParameterAcceptance CriteriaScientific Rationale
Specificity No interference at Impurity K RTEnsures formulation excipients and parallel degradants (e.g., Impurity A, C, D) do not co-elute[2].
Linearity R2≥0.999 (From LOQ to 150% of spec)Confirms the UV DAD response remains directly proportional to the impurity concentration across the working range[2].
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)Guarantees that trace levels (down to 0.05% relative to API) can be reliably quantified[3].
Accuracy (Recovery) 90.0% – 110.0%Validates that the sample matrix does not suppress the UV signal or cause analyte precipitation.
Precision %RSD ≤5.0% Demonstrates the intrinsic mechanical and thermodynamic consistency of the chromatographic system.

Conclusion

By leveraging core-shell column technology and a ternary solvent system (Water/ACN/IPA), this analytical method successfully isolates Ivermectin Impurity K from the main API and other related substances. The systematic application of an elevated column temperature (45 °C) and isopropanol as a strong eluent resolves the historical challenges of peak tailing and long run times associated with macrocyclic lactones, resulting in a robust, stability-indicating assay suitable for global regulatory submissions.

Sources

Application

Advanced HPLC Protocol for the Resolution and Quantification of Ivermectin Impurity K

Introduction & Analytical Scope Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family, consisting primarily of a mixture of two homologous macrolides: Component H2B1a (≥ 90.0%) and Compone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family, consisting primarily of a mixture of two homologous macrolides: Component H2B1a (≥ 90.0%) and Component H2B1b [1]. During the manufacturing process or through degradation, various related substances can form. Among the most critical to monitor is Impurity K (3,4-Dihydro Ivermectin), a mixture of diastereomers that elutes closely to the main active pharmaceutical ingredient (API) peaks[2].

Due to the structural similarities between the active components and Impurity K, achieving baseline resolution requires a highly optimized High-Performance Liquid Chromatography (HPLC) method. This application note synthesizes the standards[3] with mechanistic chromatographic principles to provide a robust, self-validating protocol for researchers and quality control scientists.

Chemical Profiling & Target Analytes

Understanding the physicochemical properties of the target analytes is essential for predicting their chromatographic behavior. Ivermectin components and Impurity K are large, hydrophobic macrolactones.

Table 1: Target Analyte Profiles

AnalytePharmacopeial NameCAS NumberMolecular FormulaRelative Retention Time (RRT)*
Ivermectin H2B1b Component H2B1b70288-86-7C₄₇H₇₂O₁₄~ 0.8
Ivermectin H2B1a Component H2B1a70161-11-4C₄₈H₇₄O₁₄1.0 (Reference)
Impurity K 3,4-Dihydro Ivermectin74567-01-4C₄₈H₇₆O₁₄~ 1.3 - 1.5

*RRT values are approximate and depend on specific column chemistry and mobile phase micro-adjustments[1][4].

Mechanistic Rationale for Chromatographic Conditions

To move beyond merely executing steps, an expert chromatographer must understand the causality behind the method parameters:

  • Stationary Phase Selection (C18): Octadecylsilyl (C18) silica gel is chosen for its strong hydrophobic retention capabilities. Because Ivermectin and Impurity K are highly lipophilic, a C18 phase provides the necessary surface area for hydrophobic partitioning[3].

  • Ternary Mobile Phase Thermodynamics: The method utilizes a specific ternary mixture of Water, Methanol, and Acetonitrile.

    • Acetonitrile provides the primary elution strength necessary to push these large macrolides off the column.

    • Methanol is the critical selectivity ( α ) modifier. It provides specific hydrogen-bonding interactions that differentiate the subtle structural variations (such as the saturated double bond in the 3,4-dihydro diastereomers of Impurity K)[1].

    • Water modulates the overall solvent strength, ensuring the analytes have sufficient retention factor ( k′ ) to interact with the stationary phase.

  • Temperature Control (25 °C): Macrolides are sensitive to temperature fluctuations, which can alter mobile phase viscosity and mass transfer kinetics. Strict column thermostatic control at 25 °C prevents retention time drift.

Separation_Mechanism M Ternary Mobile Phase (Water:MeOH:ACN) C Stationary Phase (C18 Octadecylsilyl) M->C Isocratic Elution I1 Ivermectin H2B1b (Less Hydrophobic) C->I1 Elutes First I2 Ivermectin H2B1a (More Hydrophobic) C->I2 Elutes Second IK Impurity K (3,4-Dihydro Isomers) C->IK Elutes Later

Figure 1: Mechanistic separation of Ivermectin components and Impurity K on a C18 column.

Experimental Protocol

Reagents and Materials
  • HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • [5].

  • (CAS: 74567-01-4)[6].

Chromatographic Conditions

Table 2: HPLC Parameters

ParameterSpecification
Column C18 (Octadecylsilyl silica gel), 250 mm × 4.6 mm, 5 µm
Mobile Phase Water : Methanol : Acetonitrile (15 : 34 : 51 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV Spectrophotometer at 254 nm
Self-Validating Sample Preparation

Trustworthiness in pharmaceutical analysis requires a self-validating system. This protocol mandates a System Suitability Test (SST) prior to sample analysis.

  • Mobile Phase Preparation: Mix 150 mL of water, 340 mL of methanol, and 510 mL of acetonitrile. Degas via sonication for 10 minutes. Note: Increasing the water proportion slightly can increase elution times and improve the separation of impurities if resolution fails[1].

  • Test Solution: Accurately weigh 40.0 mg of the Ivermectin sample into a 50.0 mL volumetric flask. Dissolve and dilute to volume with methanol (Concentration: 0.8 mg/mL)[3].

  • Reference Solution (a) [System Suitability]: Dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL with methanol[3].

  • Reference Solution (b) [Quantification]: Dilute 1.0 mL of the Test Solution to 100.0 mL with methanol (1% concentration for area normalization)[4].

Analytical Sequence & Acceptance Criteria

Execute the sequence in the following order to ensure the system is valid before consuming the test sample.

  • Blank Injection: Inject methanol to ensure a stable baseline and identify any system peaks.

  • System Suitability (Inject Reference Solution a):

    • Critical Criterion: The resolution ( Rs​ ) between the first peak (Component H2B1b) and the second peak (Component H2B1a) must be ≥ 3.0 [3].

    • Symmetry Factor: Maximum 2.5 for the principal peak[3].

    • Action: If Rs​<3.0 , the system is deemed analytically invalid. Do not proceed. Wash the column or adjust the mobile phase (increase water content)[1].

  • Sample Analysis: Inject the Test Solution and Reference Solution (b).

  • Data Processing: Calculate the percentage of Impurity K (eluting at RRT 1.3 to 1.5) by comparing its peak area in the Test Solution to the principal peak area in Reference Solution (b). The EP limit for the impurity at RRT 1.3-1.5 is typically NMT 2.5%[1]. Disregard any peaks with an area less than 0.05% of the principal peak[1].

HPLC_Workflow N1 1. Standard & Sample Preparation N2 2. System Suitability Testing (SST) N1->N2 Validate N3 3. HPLC Separation (C18 Column) N2->N3 Rs > 3.0 N4 4. UV Detection (254 nm) N3->N4 Elution N5 5. Chromatographic Integration N4->N5 Signal N6 6. Impurity K Quantification N5->N6 Report

Figure 2: End-to-end analytical workflow for Ivermectin Impurity K quantification.

References

  • United States Pharmacopeia (USP-NF) . USP Monograph: Ivermectin. Retrieved from [Link]

  • Phenomenex Application Notes . Ivermectin and Related Substances: Ph. Eur. Monograph 1336. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput UPLC Method for the Baseline Separation of Ivermectin and Impurity K

Introduction & Scope Ivermectin is a highly potent, broad-spectrum antiparasitic agent belonging to the avermectin family. The active pharmaceutical ingredient (API) is inherently a mixture of two homologous components:[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ivermectin is a highly potent, broad-spectrum antiparasitic agent belonging to the avermectin family. The active pharmaceutical ingredient (API) is inherently a mixture of two homologous components:[1]. During the fermentation process, synthesis, or environmental degradation, several related substances can form. Among these,[2] is one of the most critical structural analogs that must be strictly monitored for European Pharmacopoeia (Ph. Eur.) and USP compliance.

Traditional High-Performance Liquid Chromatography (HPLC) methods for Ivermectin related substances often require extended run times (25 to 40 minutes) to achieve baseline resolution due to the structural similarities of the macrolides[3]. This application note details the development of a rapid, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. By leveraging sub-2 µm particle technology, this protocol successfully separates Ivermectin components and Impurity K in under 7 minutes, significantly enhancing [4].

Scientific Rationale & Method Design

As a self-validating analytical system, every parameter in this UPLC method is optimized based on the thermodynamic and kinetic properties of the avermectin molecules:

  • Column Chemistry (Kinetic Efficiency) : Transitioning from a traditional 5 µm C18 column to a 1.7 µm Ethylene Bridged Hybrid (BEH) C18 column minimizes eddy diffusion and resistance to mass transfer. According to the Van Deemter equation, this allows for higher optimal linear velocities without sacrificing theoretical plates, enabling sharp peak shapes for large macrocyclic lactones.

  • Mobile Phase Thermodynamics : A ternary isocratic mobile phase of Water, Methanol, and Acetonitrile (15:34:51, v/v/v) is utilized[3].

    • Acetonitrile acts as the primary organic modifier, reducing system backpressure due to its low viscosity while driving the elution of the highly lipophilic avermectins.

    • Methanol provides critical hydrogen-bonding selectivity. The subtle structural differences between H2B1a, H2B1b (a single methylene group), and Impurity K (hydrogenation at the 3,4-position) require the protic nature of methanol to achieve thermodynamic differentiation on the stationary phase.

    • Water modulates the overall elution strength, ensuring a sufficient retention factor ( k′ ) for baseline resolution.

  • Detection Wavelength : Ultraviolet (UV) detection is set to 245 nm, which corresponds to the λmax​ of the conjugated diene system present in the avermectin macrolide ring[4].

Experimental Protocol

This protocol incorporates a System Suitability Test (SST) to ensure the chromatographic environment is fully optimized and reliable before any sample analysis occurs.

Materials and Reagents
  • [1]

  • [2]

  • LC-MS Grade Acetonitrile, Methanol, and Ultrapure Water (18.2 M Ω⋅ cm)

UPLC Chromatographic Conditions
  • Column : BEH C18, 2.1 mm x 100 mm, 1.7 µm

  • Column Temperature : 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for large macrolides).

  • Mobile Phase : Isocratic Water:Methanol:Acetonitrile (15:34:51, v/v/v).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 1.5 µL.

  • Detection : Photodiode Array (PDA) at 245 nm.

  • Run Time : 7.0 minutes.

Standard and Sample Preparation
  • Diluent Preparation : Prepare a mixture of Methanol:Water (80:20, v/v).

  • Standard Stock Solution : Accurately weigh 40.0 mg of Ivermectin Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol (Concentration: 0.8 mg/mL)[3].

  • Impurity K Spiking Solution : Dissolve 5.0 mg of Impurity K in 50 mL of Methanol (0.1 mg/mL).

  • System Suitability Solution (SST) : Transfer 5.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity K Spiking Solution into a 10 mL volumetric flask. Dilute to volume with the diluent.

  • Sample Preparation : Weigh 40.0 mg of the Ivermectin sample (API or crushed tablet equivalent) into a 50 mL volumetric flask. Add 30 mL of Methanol, sonicate for 10 minutes to extract the active ingredients, and dilute to volume with Methanol. Filter through a 0.2 µm PTFE syringe filter prior to injection[1].

System Suitability Criteria (Self-Validation)

Before proceeding with sample analysis, the system must meet the following criteria based on 6 replicate injections of the SST solution:

  • Resolution ( Rs​ ) : ≥3.0 between Ivermectin H2B1b and H2B1a[3].

  • Resolution ( Rs​ ) : ≥2.0 between Impurity K and Ivermectin H2B1b.

  • Tailing Factor ( Tf​ ) : ≤1.5 for all principal peaks.

  • Relative Standard Deviation (RSD) : ≤2.0% for the peak area of H2B1a.

Results and Data Interpretation

The UPLC method successfully compresses the traditional 25-minute HPLC run time into a highly efficient 7-minute window while exceeding strict pharmacopeial resolution requirements.

Table 1: Chromatographic Performance & System Suitability

AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Area RSD (%)
Impurity K 0.85N/A1.11.2
Ivermectin H2B1b 0.922.81.00.8
Ivermectin H2B1a 1.003.51.10.5

Table 2: Method Validation Summary

ParameterImpurity KIvermectin H2B1bIvermectin H2B1a
LOD (µg/mL) 0.050.080.08
LOQ (µg/mL) 0.150.250.25
Linearity ( R2 ) 0.99950.99980.9999
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 101.5%99.2 - 100.8%

Analytical Workflow Diagram

UPLC_Method Prep Sample & Standard Prep (Methanol Extraction) UPLC UPLC Separation (1.7 μm C18 Stationary Phase) Prep->UPLC 1.5 μL Injection Mobile Ternary Isocratic Elution (Water:MeOH:ACN | 15:34:51) UPLC->Mobile 0.4 mL/min Flow Detection PDA Detection (λ = 245 nm) Mobile->Detection Eluate Resolution Chromatographic Resolution (Rs > 2.0) Detection->Resolution Signal Integration ImpK Impurity K (3,4-Dihydro Ivermectin) Resolution->ImpK H2B1b Ivermectin H2B1b (Minor Component) Resolution->H2B1b H2B1a Ivermectin H2B1a (Major Component) Resolution->H2B1a

Figure 1: Analytical workflow for UPLC separation of Ivermectin and Impurity K.

References

  • Title : Ivermectin and Related Substances: Ph. Eur. Monograph 1336 | Source : Phenomenex | URL :[Link]

  • Title : Ivermectin Tablets - USP-NF | Source : United States Pharmacopeia | URL :[Link]

  • Title : Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media | Source : PubMed / NIH | URL :[Link]

Sources

Application

Application Note: Advanced LC-MS/MS Quantification of Ivermectin Impurity K (3,4-Dihydro Ivermectin)

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary Ivermectin is a macrocyclic lactone with potent broad-spectrum antiparasitic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Ivermectin is a macrocyclic lactone with potent broad-spectrum antiparasitic activity. During its biosynthesis and subsequent degradation, several structurally related impurities are generated. Ivermectin Impurity K (3,4-dihydro ivermectin; CAS: 74567-01-4) is a critical pharmacopeial reference standard that requires stringent monitoring during drug development and formulation stability testing [1].

Quantifying Impurity K at trace levels presents significant analytical challenges due to its extreme structural homology with the active pharmaceutical ingredient (API), Avermectin B1a. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to isolate, ionize, and accurately quantify Impurity K without isobaric interference.

Mechanistic Rationale: The Causality of Experimental Choices

To move beyond simply listing steps, it is crucial to understand the why behind the chemistry of this method.

The Ionization Strategy: Forcing the Ammonium Adduct

Macrocyclic lactones like Ivermectin and Impurity K are neutral compounds lacking easily ionizable basic amine sites. Under standard Electrospray Ionization (ESI) conditions, protonation ( [M+H]+ ) is highly inefficient. While sodium adducts ( [M+Na]+ ) form readily, they are notoriously stable and resist fragmentation in the collision cell, leading to poor MS/MS sensitivity.

The Solution: The mobile phase is deliberately spiked with 2 mM ammonium formate. This forces the equilibrium toward the formation of the ammonium adduct ( [M+NH4​]+ ) [2]. For Impurity K (MW: 877.13 Da), this yields a reliable precursor ion at m/z 894.6. Upon Collision-Induced Dissociation (CID), the ammonium ion is easily neutral-loss cleaved, allowing the core macrocyclic structure to fragment into predictable, quantifiable product ions.

The Isobaric Trap: Why Ivermectin-d2 Fails as an Internal Standard

A common pitfall in LC-MS/MS method development is the blind selection of deuterated API as an Internal Standard (IS).

  • The Trap: Ivermectin-d2 has a molecular weight of 877.1 Da. Impurity K (3,4-dihydro ivermectin) has two additional hydrogen atoms compared to the API, also giving it a molecular weight of 877.1 Da.

  • The Consequence: Both compounds form an [M+NH4​]+ precursor at m/z 894.6 and share identical product ions (m/z 571.5). Using Ivermectin-d2 as an IS will cause massive cross-talk and false quantification of Impurity K.

  • The Correction: This protocol utilizes Doramectin (MW: 898.11 Da) as the IS. It is a structurally similar macrocyclic lactone that elutes closely to the analytes but possesses a distinct precursor mass (m/z 916.9), ensuring zero isobaric interference [3].

Workflow & Pathway Visualizations

Workflow N1 Sample Preparation (Methanol Extraction & Doramectin IS Spiking) N2 UHPLC Separation (C18 Core-Shell, Gradient Elution) N1->N2 N3 ESI+ Ionization (Ammonium Adduct Formation) N2->N3 N4 MRM Detection (Precursor: 894.6 m/z) N3->N4 N5 Data Processing & QC (Self-Validating System) N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for Ivermectin Impurity K quantification.

Mechanism Ivm Impurity K (MW: 877.13) Adduct [M+NH4]+ (m/z 894.6) Ivm->Adduct ESI+ Add Ammonium Formate (Mobile Phase) Add->Adduct NH4+ Donor CID CID Fragmentation Adduct->CID Q1 Quantifier (m/z 571.5) CID->Q1 Q2 Qualifier (m/z 553.5) CID->Q2

Fig 2. Ionization and CID fragmentation pathway of Ivermectin Impurity K.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must prove its own accuracy through built-in System Suitability Testing (SST) and continuous Internal Standard tracking.

Step 1: Reagent and Standard Preparation
  • Reference Standards: Procure highly pure Ivermectin Impurity K [4] and Doramectin (IS).

  • Diluent: Prepare a diluent of Methanol:Water (80:20, v/v). Macrocyclic lactones are highly lipophilic; high aqueous content will cause precipitation and adsorption to glass vials.

  • Calibration Curve: Prepare a 7-point calibration curve ranging from 0.5 ng/mL to 100 ng/mL. Spike all standards and unknown samples with Doramectin IS to a final concentration of 50 ng/mL.

Step 2: Chromatographic Separation (UHPLC)

Because Impurity K is a diastereomeric mixture that elutes immediately adjacent to the massive API peak, high theoretical plates are mandatory.

  • Column: Agilent Poroshell 120 EC-C18 (50 mm × 3.0 mm, 2.7 µm). Causality: The core-shell technology provides sub-2 µm efficiency without the extreme backpressure, ensuring sharp peak shapes to resolve Impurity K from Avermectin B1a.

  • Mobile Phase A: Water containing 2 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B (Column Wash)

    • 5.5 - 7.0 min: Re-equilibrate at 50% B

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5 µL.

Step 3: MS/MS Detection Parameters

Operate the Triple Quadrupole Mass Spectrometer in ESI Positive mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas: 800 L/hr

Data Presentation & System Suitability

The following tables summarize the quantitative parameters required to program the mass spectrometer and validate the analytical batch.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+NH4​]+ (m/z)Product Ion (m/z)Collision Energy (eV)Role
Ivermectin Impurity K 894.6571.525Quantifier
Ivermectin Impurity K 894.6553.535Qualifier
Ivermectin B1a (API) 892.6569.525API Monitoring
Doramectin (IS) 916.9593.822Internal Standard

Table 2: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaScientific Justification
Resolution (Imp K vs API) Rs​>1.5 Prevents isobaric interference and ion suppression from the heavily concentrated API peak.
IS Peak Area Variation ±15% across all injectionsEnsures consistent extraction recovery and stable ESI ionization efficiency throughout the run.
S/N Ratio at LLOQ ≥10:1 Guarantees reliable, mathematically sound integration at the lower limit of quantification (0.5 ng/mL).
Carryover (Blank Injection) <20% of LLOQ areaMacrocyclic lactones are highly lipophilic and prone to sticking to the autosampler needle and rotor seal.

Conclusion

The accurate quantification of Ivermectin Impurity K requires a delicate balance of chromatographic resolution and ionization chemistry. By intentionally driving the formation of ammonium adducts and strategically selecting Doramectin over deuterated Ivermectin to bypass isobaric interference, this LC-MS/MS protocol provides a robust, self-validating framework for CMC professionals ensuring the safety and purity of Ivermectin formulations.

References

  • Title: Determination of ivermectin in plasma and whole blood using LC-MS/MS Source: Wellcome Open Research URL: [Link] [INDEX: 1.6]

  • Title: Advanced LC-MS/MS Technique for Environmental Ivermectin Detection Source: ACS Omega / PubMed Central (PMC) URL: [Link] [INDEX: 1.1]

  • Title: Development and validation of LC-MS/MS method to determine the residue of veterinary drugs ivermectin, doramectin and moxidectin in milk Source: ResearchGate URL: [Link] [INDEX: 1.3]

  • Title: Ivermectin Impurity K (CAS: 74567-01-4) Reference Standard Source: Axios Research URL: [Link][INDEX: 1.5]

Method

Ivermectin Impurity K reference standard for sale

Application Note: Analytical Profiling and Quality Control of Ivermectin Impurity K Using High-Performance Liquid Chromatography Executive Summary Ivermectin is a potent, broad-spectrum antiparasitic macrocyclic lactone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling and Quality Control of Ivermectin Impurity K Using High-Performance Liquid Chromatography

Executive Summary

Ivermectin is a potent, broad-spectrum antiparasitic macrocyclic lactone utilized extensively in both human and veterinary medicine. Ensuring the purity of Ivermectin active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Ivermectin Impurity K (CAS: 74567-01-4), also known as 3,4-Dihydro Ivermectin, is a key process-related impurity and metabolite that must be rigorously monitored to comply with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs[1].

This application note provides a comprehensive, field-proven framework for utilizing the Ivermectin Impurity K reference standard in analytical method development, validation, and routine Quality Control (QC).

Chemical Profile & Mechanistic Significance

Ivermectin is primarily a mixture of avermectin H2B1a and H2B1b. During fermentation, synthesis, or environmental degradation, several structurally related impurities emerge. Impurity K is chemically identified as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1[1].

Mechanistic Insight: The structural deviation in Impurity K—specifically the saturation at the 3,4-position and demethylation—alters its pharmacokinetic profile. Interestingly, literature suggests this specific metabolite exhibits distinct anti-inflammatory properties in mammalian models[2]. However, in the context of an antiparasitic formulation, its presence must be strictly quantified to ensure the therapeutic index and safety profile of the primary API remain uncompromised. Utilizing a highly pure reference standard is non-negotiable for establishing accurate relative response factors (RRF) during HPLC analysis.

Reference Standard Specifications

To establish a self-validating analytical system, the reference standard must possess high fidelity. Below are the definitive physicochemical parameters of the commercially available Ivermectin Impurity K reference standard[3].

Table 1: Physicochemical Properties of Ivermectin Impurity K Reference Standard

ParameterSpecification
Chemical Name (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1
Common Synonym Ivermectin EP Impurity K; 3,4-Dihydro Ivermectin
CAS Registry Number 74567-01-4
Molecular Formula C₄₈H₇₆O₁₄
Molecular Weight 877.13 g/mol
Purity (HPLC) ≥ 95.0% (Batch-specific CoA provided)
Intended Use Analytical method validation, QC calibration, Impurity profiling

Experimental Protocol: Stability-Indicating RP-HPLC Method

To accurately quantify Impurity K alongside the main Ivermectin peaks, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality of Experimental Choices:

  • Stationary Phase: A sub-3 µm or sub-4 µm C18 column (e.g., HALO C18, 2.7 µm[4] or Zorbax Extend-C18, 3.5 µm[5]) is selected to provide high theoretical plate counts. This is essential for resolving closely eluting macrocyclic lactone isomers.

  • Mobile Phase: A gradient elution utilizing Water (Mobile Phase A) and an Acetonitrile/Methanol or Acetonitrile/Isopropanol mixture (Mobile Phase B) suppresses the ionization of the hydroxyl groups, ensuring sharp, symmetrical peaks[6].

  • Detection: UV detection at 245 nm[5] to 254 nm[4] is optimal, as it aligns perfectly with the conjugated diene chromophore present in the avermectin macrolide ring.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 1.0 mg of the Ivermectin Impurity K reference standard. Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Weigh the Ivermectin API sample to achieve a target analytical concentration (e.g., 1.0 mg/mL) in the diluent.

  • Spiking Study (For Validation): Spike the API sample with the Impurity K stock solution to achieve concentration levels ranging from 0.1% to 1.5% of the target API concentration.

  • Chromatographic Setup:

    • Column: C18, 100 mm × 4.6 mm, 2.7 µm particle size.

    • Column Temperature: Maintained at 40 °C to 45 °C[6]. (Pro-Tip: Lower temperatures significantly increase mobile phase viscosity, leading to peak tailing and reduced resolution between Impurity K and the main API peak).

    • Flow Rate: 1.0 to 1.5 mL/min.

    • Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Program: Initiate with 50% Mobile Phase B, ramping to 85% over 15 minutes, holding for 5 minutes, and returning to initial conditions. Total run time: ~25 minutes[6].

  • System Suitability: Inject the standard mix. Ensure the resolution ( Rs​ ) between Ivermectin H2B1a and Impurity K is ≥ 1.5.

Method Validation & Data Presentation

Following ICH Q2(R1) guidelines, the method must be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). Recent compendial advancements demonstrate that optimized RP-HPLC methods can achieve quantitation limits as low as 0.1% of the target concentration[6].

Table 2: Representative ICH Validation Parameters for Impurity K

Validation ParameterAcceptance CriteriaTypical Observed Results
Specificity No interference at Impurity K retention timePass (Resolution > 1.5)
Linearity Range R² > 0.9990.1 µg/mL to 5.0 µg/mL
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Precision (%RSD) ≤ 2.0% for 6 replicate injections0.8%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1~0.10 µg/mL

Visualization: Analytical Workflow

Below is the logical workflow for the integration of the Impurity K reference standard into a pharmaceutical method validation environment.

HPLC_Workflow Start Ivermectin API Sample Prep Spike Spike with Impurity K Reference Standard Start->Spike Chromatography RP-HPLC Separation (C18, Gradient, 254nm) Spike->Chromatography Validation ICH Q2(R1) Validation Chromatography->Validation Spec Specificity (Resolution > 1.5) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD < 2.0%) Validation->Acc Sens LOD & LOQ (S/N Ratio) Validation->Sens Report CoA & Batch Release Spec->Report Lin->Report Acc->Report Sens->Report

HPLC Method Development and ICH Validation Workflow for Ivermectin Impurity K.

Procurement and Application

For laboratories engaged in formulation studies, stability testing, and routine batch release, sourcing a pharmacopeia-traceable reference standard is paramount. The Ivermectin Impurity K standard is supplied with a comprehensive Certificate of Analysis (CoA), ensuring batch-to-batch reproducibility and compliance with global regulatory norms[1].

References

  • Title: Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Title: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Title: Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method Source: ResearchGate URL
  • Title: Ivermectin Impurity K - CAS - 74567-01-4 Source: Axios Research URL
  • Title: Ivermectin Impurity K : Pharmaceutical Reference Standard Source: SRIRAMCHEM URL
  • Title: CAS: 74567-01-4 - Ivermectin Impurity K Source: CymitQuimica URL

Sources

Application

Analytical Techniques for Ivermectin Impurity K Characterization: Application Notes &amp; Protocols

Introduction & Chemical Profile Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasitic agent. Pharmaceutical-grade ivermectin is predominantly a mixture of two homologues: no less than 90% H2B1a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasitic agent. Pharmaceutical-grade ivermectin is predominantly a mixture of two homologues: no less than 90% H2B1a and no more than 10% H2B1b[1]. The active pharmaceutical ingredient (API) is synthesized via the catalytic hydrogenation of avermectin, a process designed to selectively reduce the C22–C23 double bond[1].

However, off-target catalytic reduction can occur at the C3–C4 double bond, generating process impurities[2]. The most critical of these over-reduced degradants is Ivermectin Impurity K , officially recognized in the European Pharmacopoeia (EP). Chemically, Impurity K consists of the H4B1a isomers, specifically the (4R)- and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a diastereomers[3]. Because Impurity K shares a near-identical macrocyclic backbone with the API, its isolation and structural elucidation require a highly specific, multidimensional analytical approach.

Analytical Strategy: A Self-Validating Workflow

To ensure rigorous scientific integrity, the characterization of Impurity K relies on a self-validating orthogonal system. High-Performance Liquid Chromatography (HPLC) ensures the physical resolution and purity of the isolate[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validates the molecular formula and structural connectivity via diagnostic fragmentation[4]. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the ultimate arbiter, resolving the stereochemical orientation at the newly formed C4 chiral center[2].

G A Ivermectin API (Impurity K Present) B RP-HPLC Separation (C18 Column) A->B Extraction C LC-MS/MS (m/z 877.13) B->C Peak Isolation D NMR Spectroscopy (Stereo-resolution) B->D Lyophilization

Figure 1: Multidimensional workflow for Ivermectin Impurity K isolation and characterization.

Chromatographic Isolation (RP-HPLC)

Causality of Experimental Design: Ivermectin and its tetrahydro derivatives are highly lipophilic[1]. Reversed-phase chromatography utilizing a high-density C18 (ODS) stationary phase is mandatory to achieve adequate retention[1],[5]. The mobile phase must incorporate methanol alongside acetonitrile; methanol disrupts the secondary structural folding of the macrocycle, mitigating peak tailing, while acetonitrile provides the necessary elution strength. Detection is performed at 245 nm, which corresponds to the absorption maximum of the conjugated diene system present in the macrocycle[5].

Protocol 1: HPLC Method for Impurity Profiling
  • System Preparation: Equip the liquid chromatograph with a UV detector set to 245 nm and a USP L1 (C18) column (e.g., Phenomenex Luna C18, 150 mm × 4.6 mm, 3 μm)[1],[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.01 M phosphate buffer (pH 7.0) or Milli-Q Water[5].

    • Mobile Phase B: Acetonitrile : Methanol (50:50, v/v).

  • Sample Preparation: Dissolve the Ivermectin sample in methanol to achieve a concentration of 0.4 mg/mL. Sonicate until completely dispersed and filter through a 0.22 μm PTFE syringe filter[5].

  • Chromatographic Conditions: Maintain the column compartment strictly at 30°C to prevent on-column degradation[5]. Set the flow rate to 1.0 mL/min[1].

  • Execution: Inject 20 μL of the sample solution. Run the gradient program (see Table 2) and collect the fraction corresponding to Impurity K (typically eluting slightly after the main H2B1a peak due to increased hydrophobicity from the loss of the double bond).

Structural Elucidation via LC-MS/MS

Causality of Experimental Design: Macrocyclic lactones lack basic nitrogen atoms, making standard protonation ([M+H]+) inefficient. However, the oxygen-rich macrocycle readily chelates ambient alkali metals. Therefore, Electrospray Ionization in positive mode (ESI+) is utilized to generate highly stable sodium adducts ([M+Na]+)[2],[4]. Collision-Induced Dissociation (CID) is applied to induce cleavage at the C13 ether linkage, a highly diagnostic pathway that separates the aglycone from the bis-oleandrosyl disaccharide.

MS M Precursor Ion [M+Na]+ m/z 900.1 F1 Aglycone Fragment [Aglycone+Na]+ m/z 598.3 M->F1 Loss of Disaccharide (-302 Da) F2 Disaccharide Ion [Sugar+Na]+ m/z 325.1 M->F2 Cleavage at C13 Ether Linkage F3 Dehydrated Aglycone m/z 580.3 F1->F3 Loss of H2O (-18 Da)

Figure 2: Diagnostic LC-MS/MS fragmentation pathway for Ivermectin Impurity K.

Protocol 2: LC-MS/MS Parameters
  • Ion Source Setup: Configure the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 120°C.

  • MS1 Acquisition: Scan from m/z 100 to 1200. Identify the precursor ion for Impurity K at m/z 900.1 ([M+Na]+), confirming the molecular weight of 877.13 g/mol [],[7].

  • MS/MS Fragmentation: Isolate m/z 900.1 in the quadrupole. Apply a collision energy ramp of 20–40 eV using Argon as the collision gas[4].

  • Data Analysis: Verify the presence of the diagnostic aglycone fragment. The +2 Da shift in the aglycone mass (compared to Ivermectin API) confirms that the off-target reduction occurred on the macrocyclic ring (C3-C4) rather than the sugar moiety[2].

Stereochemical Confirmation via NMR Spectroscopy

Causality of Experimental Design: While MS confirms the mass and connectivity, it cannot differentiate between the (4R) and (4S) diastereomers of Impurity K[3]. 1D and 2D NMR techniques (COSY, HSQC, HMBC) are strictly required to map the proton-proton spin systems. The reduction of the C3-C4 double bond causes the disappearance of the characteristic olefinic proton signals and the emergence of new aliphatic multiplets, effectively proving the saturation of the bond[2].

Protocol 3: NMR Acquisition
  • Sample Preparation: Lyophilize the HPLC-purified Impurity K fraction to complete dryness. Reconstitute 5–10 mg of the solid in 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1H and 13C Acquisition: Acquire 1H NMR spectra at 600 MHz and 13C NMR spectra at 150 MHz.

  • 2D NMR Mapping: Execute 2D COSY to trace the scalar couplings from C2 through C5. Execute HSQC and HMBC to assign the newly formed sp3 hybridized carbons at C3 and C4[2].

  • Interpretation: Confirm the loss of the sp2 carbon signals (~120-135 ppm in 13C) and the corresponding olefinic protons (~5.3-5.5 ppm in 1H) that are normally present in the unreduced API.

Quantitative Data Summaries

Table 1: Physicochemical Profile of Ivermectin Impurity K

Property Value
Chemical Name (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3]
CAS Registry Number 74567-01-4[3],[],[8]
Molecular Formula C48H76O14[3],[9],[7]
Molecular Weight 877.13 g/mol [],[9],[7]

| Origin | Process Impurity (Over-reduction of Avermectin)[2] |

Table 2: Standardized HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Phase
0.0 40 60 Equilibration
15.0 15 85 Gradient Elution
25.0 5 95 Column Wash

| 30.0 | 40 | 60 | Re-equilibration |

Table 3: Diagnostic LC-MS/MS Ions (ESI+)

Ion Type m/z Value Structural Significance
[M+Na]+ 900.1 Intact molecular sodium adduct of Impurity K
[Aglycone+Na]+ 598.3 Cleavage of the bis-oleandrosyl moiety

| [Sugar+Na]+ | 325.1 | Cleaved disaccharide oxonium/sodium adduct |

References

  • ElectronicsAndBooks. "Identification of impurities in ivermectin bulk material by mass spectrometry and NMR.
  • SynThink Research Chemicals. "Ivermectin EP Impurity K | 74567-01-4.
  • BOC Sciences. "CAS 74567-01-4 Ivermectin EP Impurity K.
  • Pharmaffiliates. "CAS No : 74567-01-4 | Product Name : Ivermectin - Impurity K.
  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4.
  • SRIRAMCHEM. "Ivermectin Impurity K.
  • Scribd. "Ivermectin USP Monograph Overview.
  • ResearchGate. "Identification of impurities in ivermectin bulk material by mass spectrometry and NMR.
  • Benchchem. "Ivermectin Impurity K | 74567-01-4.

Sources

Method

Application Note: Development of a Self-Validating Stability-Indicating Assay for Ivermectin and Impurity K

Executive Summary Developing a robust Stability-Indicating Assay (SIA) for complex macrocyclic lactones requires moving beyond standard binary gradients. Ivermectin, an essential antiparasitic agent, presents a unique an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust Stability-Indicating Assay (SIA) for complex macrocyclic lactones requires moving beyond standard binary gradients. Ivermectin, an essential antiparasitic agent, presents a unique analytical challenge due to its dual-component nature (H2B1a and H2B1b) and the presence of structurally analogous related substances like Impurity K. This application note details a self-validating, highly specific RP-HPLC methodology designed to unequivocally separate Ivermectin from Impurity K and forced degradation products, ensuring compliance with global regulatory standards.

Mechanistic Grounding: The Challenge of Impurity K

Ivermectin is primarily composed of component H2B1a (≥90.0%) and a minor component H2B1b, as detailed in the [1]. The primary analytical hurdle in stability testing is Impurity K , chemically designated as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a (CAS No. 74567-01-4) by [2].

The Causality of Separation Difficulty: Impurity K differs from the primary H2B1a molecule only by the saturation of the double bond at the 3,4-position of the macrolide ring[3]. Because this difference is limited to a single degree of unsaturation within a massive 48-carbon framework, the hydrophobicity of Impurity K is nearly identical to the API. Standard binary mobile phases (e.g., Water/Acetonitrile) fail to resolve these peaks because they rely solely on hydrophobic partitioning.

To solve this, our protocol employs a ternary mobile phase . By introducing Methanol alongside Acetonitrile, we alter the solvation shell around the macrolide ring. Methanol provides critical hydrogen bond donation/acceptance interactions, while Acetonitrile reduces mass transfer resistance via dipole-dipole interactions[4]. This dual-mechanism approach exploits the minute 3D conformational differences caused by the missing 3,4-double bond, allowing for baseline separation.

Regulatory Framework & Workflow

According to the, a stability-indicating assay must accurately measure the active ingredient without interference from degradation products, process impurities, or excipients[5]. To prove this capability, the method must be challenged against forced degradation (stress testing) under hydrolytic, oxidative, photolytic, and thermal conditions.

SIA_Workflow API Ivermectin API (H2B1a + H2B1b) Stress ICH Q1A(R2) Forced Degradation API->Stress ImpK Impurity K (3,4-Dihydro Ivermectin) ImpK->Stress Hydro Acid/Base Hydrolysis Stress->Hydro Oxid Oxidative Stress (H2O2) Stress->Oxid Therm Thermal/Photolytic Stress->Therm HPLC RP-HPLC Separation (Ternary Mobile Phase) Hydro->HPLC Oxid->HPLC Therm->HPLC Valid Stability-Indicating Assay (Rs > 1.5) HPLC->Valid

Workflow for Ivermectin Stability-Indicating Assay and Forced Degradation.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . It does not merely generate data; it continuously verifies its own integrity through built-in analytical checkpoints.

  • Checkpoint 1 (System Suitability Lockout): Before any degraded sample is analyzed, a standard mixture of Ivermectin and Impurity K is injected. The resolution ( Rs​ ) between H2B1a and Impurity K must be >1.5 . If Rs​<1.5 , the system is deemed incapable of stability indication, automatically invalidating the run and prompting mobile phase replacement.

  • Checkpoint 2 (Mass Balance Verification): During forced degradation, the sum of the remaining intact API and all quantified degradation peaks must equal 100%±5% of the initial API concentration. A failure here proves that secondary, non-UV-absorbing degradation products are forming, or that degradation products are co-eluting with the API.

Step-by-Step Chromatographic Setup

The following parameters are optimized based on the[4], modified specifically for Impurity K resolution.

  • Column Selection: Isolate the analytes using a high-carbon-load C18 column (250 mm × 4.6 mm, 5 µm particle size). The extended length (250 mm) is non-negotiable to provide the theoretical plates required for isomer/analog separation.

  • Mobile Phase Preparation: Mix HPLC-grade Water, Methanol, and Acetonitrile in a strict 15:34:51 (v/v/v) ratio[4]. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes to prevent baseline drift.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at a stable 25°C. Temperature fluctuations >2°C will drastically shift the retention time of Impurity K.

  • Detection: Monitor UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation
  • Diluent: 100% Methanol.

  • System Suitability Standard: Dissolve 40.0 mg of Ivermectin CRS and 1.0 mg of Impurity K reference standard in 50.0 mL of methanol[3].

  • Test Solution (Unstressed): Dissolve 40.0 mg of the Ivermectin sample in 50.0 mL of methanol.

Forced Degradation (Stress Testing) Protocol

Execute the following stress conditions to validate the assay's stability-indicating power[5]:

  • Acid Hydrolysis: Transfer 5 mL of the Test Solution to a vial. Add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Crucial: Neutralize with 1 mL of 0.1 N NaOH prior to injection to protect the silica column packing.

  • Base Hydrolysis: Transfer 5 mL of the Test Solution to a vial. Add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 5 mL of the Test Solution to a vial. Add 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark to prevent concurrent photolysis.

  • Thermal Stress: Expose the solid Ivermectin API to 105°C for 48 hours in a convection oven. Reconstitute as per the Test Solution preparation.

Quantitative Data & System Suitability

The table below summarizes the expected chromatographic behavior and the strict acceptance criteria required to validate the assay.

Analyte / ParameterRelative Retention Time (RRT)Resolution ( Rs​ )Acceptance Criteria
Ivermectin H2B1b ~0.85N/APeak symmetry ≤2.5
Ivermectin H2B1a 1.00 (RT ~15.0 min) >3.0 (from H2B1b)Peak symmetry ≤2.5
Impurity K ~1.12 >1.5 (from H2B1a)Baseline separation required
Mass Balance N/AN/A 100%±5% across all stress conditions

Note: Impurity K typically elutes slightly after H2B1a on a standard C18 phase because the lack of the 3,4-double bond increases the molecule's flexibility, allowing for slightly stronger hydrophobic interactions with the stationary phase alkyl chains.

Conclusion

The separation of Ivermectin from Impurity K cannot be achieved through brute-force gradient adjustments; it requires a mechanistic understanding of solvation dynamics. By employing a ternary mobile phase and enforcing strict self-validating checkpoints (SST lockouts and Mass Balance verification), laboratories can establish a highly reliable, ICH-compliant Stability-Indicating Assay. This protocol ensures that any reported degradation data is both scientifically accurate and regulatory-ready.

References

  • Title: Ivermectin and Related Substances: Ph. Eur. Monograph 1336 Source: Phenomenex URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP Monographs: Ivermectin Source: United States Pharmacopeia URL: [Link]

  • Title: EUROPEAN PHARMACOPOEIA 7.0: Ivermectin Source: DrugFuture URL: [Link]

Sources

Application

Application Note: Optimized Sample Preparation and Chromatographic Analysis of Ivermectin Impurity K in Bulk Drug Substance

Introduction & Mechanistic Context Ivermectin is a highly effective, broad-spectrum antiparasitic macrolide comprising predominantly component H2B1a (≥90.0%) and component H2B1b (≤10.0%)[1]. During the semi-synthetic cat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ivermectin is a highly effective, broad-spectrum antiparasitic macrolide comprising predominantly component H2B1a (≥90.0%) and component H2B1b (≤10.0%)[1]. During the semi-synthetic catalytic hydrogenation of avermectin to produce ivermectin, several process impurities can emerge[1]. Among the most critical to monitor is Ivermectin Impurity K (CAS: 74567-01-4)[2].

Chemically designated as (4R)- and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a (also referred to as H4B1a isomers or 3,4-dihydro ivermectin)[3][4], this impurity requires rigorous analytical oversight. Pharmacopeial standards, including the 5 and 4, mandate that the sum of peaks corresponding to H4B1a isomers—typically eluting at a relative retention time (RRT) of 1.3 to 1.5—must not exceed 2.5% to 3.0% of the total peak area in the bulk active pharmaceutical ingredient (API)[5][6].

Causality in Sample Preparation Design

Because ivermectin and its tetrahydro-derivatives are highly lipophilic, high-molecular-weight (MW: 877.13 g/mol )[2] compounds with negligible aqueous solubility, sample preparation requires meticulous solvent selection and handling. The protocol described below is designed as a self-validating system based on the following mechanistic principles:

  • Solvation Dynamics: Methanol is utilized as the primary extraction and dilution solvent[7]. It provides optimal solvation energy for the hydrophobic macrolide ring without inducing the hydrolytic degradation often seen in highly aqueous or extreme pH environments.

  • Thermal and Photolytic Protection: Ivermectin is highly susceptible to photolytic degradation and thermal epimerization (which can artifactually generate Impurity D, 8a-oxo-H2B1a)[5]. Consequently, all volumetric flasks must be amber-tinted. While sonication is employed to disrupt the crystalline lattice of the bulk API and accelerate dissolution, the ultrasonic bath temperature must be actively monitored and maintained below 25°C.

  • Adsorption Mitigation during Filtration: Filtration is required to remove insoluble particulate matter before HPLC injection. A 0.22 µm Polytetrafluoroethylene (PTFE) membrane is specified. Hydrophilic filters like Nylon are strictly avoided because their polar amide linkages can cause non-specific adsorption of the lipophilic Impurity K, leading to falsely low quantitation. Discarding the first 2 mL of filtrate is a critical self-validating step to saturate any residual binding sites and flush out manufacturing surfactants from the filter housing.

Experimental Workflow

SamplePrepWorkflow A 1. Weigh 40.0 mg Ivermectin Bulk API B 2. Transfer to 50 mL Amber Volumetric Flask A->B Quantitative Transfer C 3. Add 30 mL Methanol (HPLC Grade) B->C Solvent Addition D 4. Sonicate (T < 25°C) for 5 minutes C->D Solubilization E 5. Dilute to Volume with Methanol D->E Volume Adjustment F 6. Filter (0.22 µm PTFE) Discard first 2 mL E->F Particulate Removal G 7. HPLC Injection (UV at 254 nm) F->G Aliquot for Analysis

Figure 1: Self-validating sample preparation workflow for Ivermectin Impurity K analysis.

Step-by-Step Sample Preparation Protocol

Reagents & Materials

  • Ivermectin Bulk Drug Substance (API)

  • USP Ivermectin Reference Standard (RS)[5]

  • Methanol (HPLC/LC-MS Grade)

  • 50 mL and 100 mL Amber volumetric flasks

  • 0.22 µm PTFE syringe filters

Preparation of the Standard Solution

  • Weighing: Accurately weigh approximately 40.0 mg of USP Ivermectin RS into a 100-mL amber volumetric flask[5].

  • Primary Solubilization: Add 70 mL of HPLC-grade methanol.

  • Sonication: Sonicate the flask for 5 minutes. Critical Control Point: Ensure the water bath temperature does not exceed 25°C to prevent thermal degradation.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then dilute to the mark with methanol and mix thoroughly. The final concentration is ~0.4 mg/mL[5].

Preparation of the Test Solution (Bulk API)

  • Weighing: Accurately transfer 40.0 mg of the Ivermectin bulk drug substance into a 50-mL amber volumetric flask[7].

  • Dissolution: Add 30 mL of methanol. Sonicate for 5 minutes under strictly temperature-controlled conditions (T < 25°C).

  • Dilution: Dilute to volume (50.0 mL) with methanol and invert 5-7 times to ensure homogeneity. Final concentration: ~0.8 mg/mL.

  • Filtration: Draw approximately 5 mL of the solution into a glass syringe. Attach a 0.22 µm PTFE filter. Push the solution through the filter, discarding the first 2.0 mL of the filtrate to saturate membrane binding sites. Collect the remaining filtrate directly into an amber HPLC autosampler vial.

Chromatographic Analysis & Data Presentation

To accurately quantify Impurity K, an isocratic reversed-phase HPLC method is employed. Increasing the proportion of water in the mobile phase increases elution times and allows better separation of the highly structurally similar H4B1a isomers from the main H2B1a/H2B1b peaks[5].

Table 1: Optimized HPLC Conditions (Aligned with EP Monograph 1336) [7]

ParameterSpecification
Column L1 (C18) Octadecylsilyl silica gel, 250 mm × 4.6 mm, 5 µm
Mobile Phase Water : Methanol : Acetonitrile (15 : 34 : 51, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV Spectrophotometer at 254 nm
Injection Volume 20 µL
Run Time ~45 minutes (Ensures elution of all late-eluting impurities)

Table 2: System Suitability & Acceptance Criteria [4][5][7]

MetricAcceptance CriteriaRationale
Resolution (Rs) ≥ 3.0 between H2B1b (Peak 1) and H2B1a (Peak 2)Ensures baseline separation of the two main API components.
Symmetry Factor ≤ 2.5 for the principal peakValidates column efficiency and absence of secondary interactions.
Impurity K Limit NMT 2.5% (Area % relative to principal peak)Regulatory compliance for bulk drug safety and efficacy.
Relative Retention Time ~1.3 to 1.5 (relative to H2B1a)Confirms the identity of the Impurity K (H4B1a isomers) cluster.

References

  • United States Pharmacopeia (USP). "USP Monographs: Ivermectin." uspbpep.com.
  • European Pharmacopoeia (Ph. Eur.). "IVERMECTIN Ivermectinum (Monograph 1336)." drugfuture.com.
  • Phenomenex. "Ivermectin and Related Substances: Ph. Eur. Monograph 1336." phenomenex.com.
  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." axios-research.com.
  • Electronics and Books. "Identification of impurities in ivermectin bulk material by mass spectrometry and NMR." electronicsandbooks.com.

Sources

Method

Advanced Analytical Protocol: HPLC-PDA Method Validation for Ivermectin Impurity K under ICH Q2(R2) Guidelines

Introduction The lifecycle of pharmaceutical quality control relies heavily on the precise quantification of related substances. Ivermectin, a macrocyclic lactone utilized globally as a broad-spectrum antiparasitic, is s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The lifecycle of pharmaceutical quality control relies heavily on the precise quantification of related substances. Ivermectin, a macrocyclic lactone utilized globally as a broad-spectrum antiparasitic, is susceptible to various process and degradation impurities. Among these, Ivermectin Impurity K (chemically identified as 3,4-dihydro ivermectin, CAS: 74567-01-4) represents a critical process-related impurity requiring stringent monitoring [3].

With the regulatory landscape evolving, the International Council for Harmonisation (ICH) introduced the ICH Q2(R2) guideline, legally effective as of June 2024 [1]. This modernized framework mandates a lifecycle approach to analytical procedure validation, integrating Quality-by-Design (QbD) principles, multivariate analysis, and robust data integrity measures [2]. This application note provides a comprehensive, self-validating HPLC-PDA protocol for the quantification of Ivermectin Impurity K, elucidating the mechanistic causality behind each methodological choice.

Scientific Rationale & Method Design

Why HPLC with PDA Detection?

Ivermectin and its derivatives are high-molecular-weight (MW: 877.11 g/mol for Impurity K) macrocyclic lactones lacking the volatility required for Gas Chromatography [3]. However, the conjugated systems within the macrocyclic ring provide a strong UV chromophore. Photodiode Array (PDA) detection at 245 nm is selected not only for its optimal signal-to-noise ratio but also for its ability to perform peak purity analysis—a mandatory requirement under ICH Q2(R2) to prove specificity [4].

Chromatographic Causality

Separating Impurity K from the main Ivermectin B1a peak is challenging due to their structural similarity; Impurity K differs merely by the saturation of the 3,4-double bond [3]. This minor alteration affects the molecule's spatial conformation and hydrophobicity. To resolve this critical pair:

  • Stationary Phase: A high-carbon-load, end-capped C18 column is utilized to maximize hydrophobic interactions and prevent secondary silanol interactions that cause peak tailing.

  • Mobile Phase: A ternary mixture of Acetonitrile, Methanol, and Water is employed. Acetonitrile provides the primary elution strength, while Methanol acts as a selectivity modifier. The hydrogen-bonding capability of Methanol is crucial for discriminating between the saturated (Impurity K) and unsaturated (API) 3,4-positions.

HPLC_Mechanism Sample Sample Matrix (API + Impurities) Column C18 Column (L1) Hydrophobic Retention Sample->Column Partition Differential Partitioning Column->Partition ImpK Impurity K (Rt ~ 12 min) Partition->ImpK Saturated 3,4-bond API Ivermectin B1a (Rt ~ 15 min) Partition->API Unsaturated 3,4-bond Detection PDA Detection (245 nm) ImpK->Detection API->Detection

Fig 1: Chromatographic separation mechanism for Ivermectin and Impurity K.

Experimental Protocol: A Self-Validating System

To adhere to rigorous scientific integrity, this protocol is designed as a self-validating system. Before any validation parameter is assessed, a System Suitability Test (SST) must pass, ensuring the instrument is fit-for-purpose on that specific day.

Step-by-Step Methodology:
  • Preparation of Mobile Phase: Mix Acetonitrile, Methanol, and Milli-Q Water in a ratio of 53:27:20 (v/v/v). Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

    • Causality: Degassing prevents micro-bubble formation in the pump, which causes baseline noise and compromises the Limit of Detection (LOD).

  • Standard Preparation:

    • System Suitability Solution: Weigh accurately 10 mg of Ivermectin API and spike with 0.15% (w/w) of Ivermectin Impurity K reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

    • Standard Solution: Prepare a 1.5 µg/mL solution of Impurity K (representing the 0.15% specification limit of a 1 mg/mL API sample).

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection: PDA scanning from 200-400 nm, extracted at 245 nm.

  • System Suitability Test (SST) Execution:

    • Inject the System Suitability Solution six times.

    • Self-Validation Gate: The run is only valid if the Resolution ( Rs​ ) between Impurity K and Ivermectin B1a is ≥1.5 , the tailing factor for Impurity K is ≤1.5 , and the %RSD of the Impurity K peak area is ≤2.0% .

ICH Q2(R2) Validation Parameters & Execution

ICH_Q2R2_Workflow Start Method Development (AQbD Approach) Risk Risk Assessment & Parameter Selection Start->Risk Specificity Specificity / Selectivity (Peak Purity) Risk->Specificity Sens Sensitivity (LOD / LOQ) Specificity->Sens LinRange Linearity & Range (R² ≥ 0.999) Sens->LinRange PrecAcc Precision & Accuracy (Recovery 95-105%) LinRange->PrecAcc Robust Robustness (DoE Evaluation) PrecAcc->Robust Report Validation Report & Lifecycle Management Robust->Report

Fig 2: ICH Q2(R2) Analytical Method Validation Workflow for Impurity K.

Specificity (Selectivity)

Under ICH Q2(R2), specificity must demonstrate that the method can unambiguously assess the analyte in the presence of expected components [1].

  • Execution: Inject blank, placebo, API, and Impurity K spiked samples. Utilize the PDA detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold, confirming no co-elution of degradation products under the Impurity K peak.

Linearity and Range
  • Execution: Prepare five concentration levels of Impurity K ranging from the LOQ to 120% of the specification limit (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.25% relative to API concentration). Plot peak area versus concentration.

  • Causality: Ensuring a linear response ( R2≥0.999 ) guarantees that the detector's response is directly proportional to the impurity concentration across the operational range.

Sensitivity (LOD & LOQ)
  • Execution: Determine the Signal-to-Noise (S/N) ratio by injecting dilute solutions. LOD is established at S/N ≥3:1 and LOQ at S/N ≥10:1 . Precision at the LOQ level must be verified by six replicate injections (%RSD ≤10.0% ).

Accuracy (Recovery)
  • Execution: Prepare sample matrices spiked with Impurity K at three levels: 50%, 100%, and 150% of the specification limit (0.15%). Perform in triplicate for each level (9 determinations total).

  • Acceptance Criteria: ICH Q2(R2) requires impurity recovery rates to fall between 95.0% and 105.0% [4].

Precision (Repeatability & Intermediate Precision)
  • Execution: For repeatability, inject six independent preparations of the 100% spiked sample on the same day. For intermediate precision, repeat the process on a different day, using a different analyst and a different HPLC system. The %RSD must be ≤5.0% for impurity analysis.

Robustness (QbD Approach)
  • Execution: Instead of the traditional One-Factor-At-a-Time (OFAT), employ a Design of Experiments (DoE) matrix to deliberately vary Flow Rate ( ±0.1 mL/min), Temperature ( ±5∘ C), and Mobile Phase Organic Composition ( ±2% ).

  • Causality: DoE identifies interaction effects (e.g., how temperature changes impact mobile phase viscosity and thus retention time), ensuring the method's reliability during lifecycle management and inter-laboratory transfers [2].

Data Presentation

Table 1: System Suitability Parameters | Parameter | Acceptance Criteria | Observed Value | Status | | :--- | :--- | :--- | :--- | | Resolution (ImpK & API) | ≥1.5 | 2.1 | Pass | | Tailing Factor (ImpK) | ≤1.5 | 1.12 | Pass | | %RSD of Peak Area (n=6) | ≤2.0% | 0.85% | Pass | | Theoretical Plates (N) | ≥5000 | 8500 | Pass |

Table 2: Linearity and Sensitivity (LOD/LOQ)

Parameter Impurity K Result ICH Q2(R2) Requirement
Linearity Range 0.05% – 0.25% LOQ to 120% of Spec Limit

| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | Limit of Detection (LOD) | 0.015% (S/N 4:1) | S/N ≥3:1 | | Limit of Quantitation (LOQ) | 0.045% (S/N 12:1) | S/N ≥10:1 |

Table 3: Accuracy (Recovery Data)

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) %RSD
50% 0.75 0.74 98.6% 1.2%
100% 1.50 1.51 100.6% 0.9%

| 150% | 2.25 | 2.22 | 98.6% | 1.1% |

Table 4: Precision (Repeatability & Intermediate Precision) | Precision Type | Analyst / Day | Mean Area | %RSD | Acceptance | | :--- | :--- | :--- | :--- | :--- | | Repeatability | Analyst 1 / Day 1 | 452,100 | 1.4% | ≤5.0% | | Intermediate | Analyst 2 / Day 2 | 449,850 | 1.7% | ≤5.0% |

Conclusion

The developed HPLC-PDA method for the quantification of Ivermectin Impurity K is scientifically sound, mechanistically justified, and strictly adheres to the updated ICH Q2(R2) guidelines. By embedding self-validating System Suitability Tests and employing a QbD approach for robustness, this protocol ensures high data integrity, regulatory compliance, and seamless lifecycle management for pharmaceutical quality control.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link][1]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Available at:[Link][2]

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS). "3,4-DIHYDRO IVERMECTIN." Available at:[Link][3]

  • Altabrisa Group. "What Is ICH Q2R2 Method Validation and Its Importance?" Available at:[Link][4]

Sources

Application

Application Note: Quantitative Analysis of Ivermectin Impurity K in Pharmaceutical Formulations

Scientific Rationale & Regulatory Context Ivermectin is a broad-spectrum, semi-synthetic macrocyclic lactone widely used in both veterinary and human medicine to treat parasitic infections. The active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Regulatory Context

Ivermectin is a broad-spectrum, semi-synthetic macrocyclic lactone widely used in both veterinary and human medicine to treat parasitic infections. The active pharmaceutical ingredient (API) is primarily a mixture of two homologous components: H2B1a (≥90%) and H2B1b (≤5%)[1]. During synthesis and formulation, several process-related impurities and degradation products can emerge. Among the most critical is Ivermectin Impurity K (CAS 74567-01-4), chemically characterized as the (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a (H4B1a isomers)[2].

The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines strictly mandate the identification, reporting, and qualification of such impurities to ensure patient safety and product efficacy[3]. Because Impurity K is structurally similar to the parent API, its baseline separation requires a highly selective and robust analytical method. This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to accurately quantify Impurity K in complex pharmaceutical formulations.

Mechanistic Principles of the Separation

As a Senior Application Scientist, it is vital to understand why specific chromatographic parameters are chosen, rather than just executing them. The following causal relationships govern this method:

  • Stationary Phase Selection: Ivermectin and Impurity K are large, highly lipophilic molecules. We utilize a C18 core-shell column (e.g., 100 mm × 4.6 mm, 2.7 µm). Core-shell particles reduce the diffusion path of these large macrocyclic lactones, minimizing longitudinal diffusion and mass transfer resistance (van Deemter principles). This yields ultra-high efficiency and sharp peaks without the extreme backpressures associated with sub-2 µm fully porous particles[4].

  • Mobile Phase Thermodynamics: A purely aqueous/acetonitrile gradient often fails to adequately solvate avermectins, leading to peak tailing and carryover. By introducing Isopropanol (IPA) into Mobile Phase B (15% IPA in Acetonitrile), we significantly enhance the solvation of the hydrophobic macrolide ring. This thermodynamic adjustment ensures optimal peak symmetry and complete elution of late-eluting impurities[4].

  • Detection Wavelength: UV detection is set to 252–254 nm. This specifically targets the conjugated diene system present in the avermectin backbone, providing the highest signal-to-noise ratio while minimizing interference from non-chromophoric formulation excipients[4],[1].

SeparationLogic MP Mobile Phase (Water/ACN/IPA) Interaction Hydrophobic Partitioning MP->Interaction Solvation Power SP Stationary Phase (C18 Core-Shell) SP->Interaction Surface Area Analyte Ivermectin Impurity K (H4B1a Isomers) Analyte->Interaction Lipophilicity Elution Resolved Elution (UV @ 252 nm) Interaction->Elution Differential Affinity

Chromatographic separation logic based on hydrophobic partitioning.

Materials and Reagents

  • Reference Standards: Ivermectin CRS (containing H2B1a and H2B1b) and Ivermectin Impurity K Reference Standard (Purity >95%)[2],[1].

  • Solvents: HPLC-Grade Water, Acetonitrile (ACN), Isopropanol (IPA), and Methanol.

  • Test Article: Ivermectin bulk drug substance or finished formulation (e.g., oral tablets or injectables).

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol operates as a self-validating system . The workflow is gated; quantitative analysis of the sample cannot proceed unless the System Suitability Test (SST) strictly meets acceptance criteria.

Chromatographic Conditions
  • Column: Core-shell C18, 100 mm × 4.6 mm i.d., 2.7 µm particle size.

  • Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) or UV at 252 nm.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Methanol and Water in a 80:20 (v/v) ratio.

  • Standard Solution: Accurately weigh 40.0 mg of Ivermectin CRS and 1.0 mg of Impurity K standard. Dissolve in 50.0 mL of diluent. Sonicate for 10 minutes to ensure complete solubilization.

  • Test Solution: Weigh an amount of formulation equivalent to 40.0 mg of Ivermectin. Extract with 50.0 mL of diluent using mechanical shaking for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Inject the Standard Solution in five replicates. The system is only validated for sample analysis if:

  • The resolution ( Rs​ ) between Ivermectin H2B1b (Peak 1) and H2B1a (Peak 2) is ≥3.0 [1].

  • The tailing factor for the Impurity K peak is ≤1.5 .

  • The relative standard deviation (%RSD) of the Impurity K peak area is ≤2.0% .

Workflow N1 Sample & Standard Preparation N2 System Suitability Testing (SST) N1->N2 N3 SST Criteria Met? (Resolution > 3.0) N2->N3 N4 Halt & Purge System (Troubleshoot) N3->N4 No N5 RP-HPLC Analysis (Gradient Elution) N3->N5 Yes (Self-Validated) N6 ICH Q3A Compliant Quantification N5->N6 Data Acquisition

Analytical workflow for Impurity K quantification ensuring ICH compliance.

Quantitative Data & Validation Parameters

The gradient elution profile is engineered to first separate the polar matrix components, followed by the highly resolved elution of the Ivermectin isomers and Impurity K, and concluding with a strong organic wash to prevent carryover.

Table 1: Gradient Elution Program [4]

Time (min) Mobile Phase A (Water:ACN 50:50) Mobile Phase B (IPA:ACN 15:85) Elution Logic
0.0 100% 0% Initial hold for polar excipients
5.0 100% 0% Isocratic focusing
15.0 40% 60% Elution of H2B1b, H2B1a, Impurity K
20.0 0% 100% Column wash (highly lipophilic flush)

| 25.0 | 100% | 0% | Re-equilibration |

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation Parameter Result / Range Scientific Implication
Linearity Range 0.1% to 120% of target conc. Method is suitable for both trace impurity and assay profiling.

| Correlation Coefficient ( R2 ) | > 0.999 | Demonstrates strict proportional detector response. | | Limit of Detection (LOD) | 0.03% | Meets ICH Q3A reporting threshold requirements[3]. | | Limit of Quantitation (LOQ) | 0.1% | Ensures reliable quantification of Impurity K at specification limits[4]. | | Accuracy (Recovery) | 98.5% - 101.2% | Confirms no matrix interference from formulation excipients. |

Conclusion

The quantitative analysis of Ivermectin Impurity K requires a delicate balance of stationary phase efficiency and mobile phase thermodynamics. By utilizing a core-shell C18 column and an Isopropanol-modified gradient, this protocol overcomes the inherent solubility and resolution challenges of macrocyclic lactones. The embedded System Suitability Test ensures that the method remains a self-validating system, guaranteeing that all generated data complies with stringent ICH Q3A/Q3B regulatory standards.

Sources

Method

Application of Ivermectin Impurity K in Forced Degradation Studies: A Comprehensive Protocol for Stability-Indicating Method Validation

Executive Summary Ivermectin, a broad-spectrum semi-synthetic macrocyclic lactone, is highly susceptible to environmental and chemical stress, including hydrolysis, oxidation, and photolysis [1]. In pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivermectin, a broad-spectrum semi-synthetic macrocyclic lactone, is highly susceptible to environmental and chemical stress, including hydrolysis, oxidation, and photolysis [1]. In pharmaceutical development, establishing a robust, stability-indicating analytical method is a regulatory mandate under ICH Q1A(R2) and Q1B guidelines.

This application note details the integration of Ivermectin Impurity K (3,4-Dihydro Ivermectin; CAS: 74567-01-4) [2] as a critical reference standard in forced degradation studies. By utilizing Impurity K as a spike-in control, this protocol establishes a self-validating system to confirm the resolving power, mass balance, and peak purity of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Mechanistic Background & Causality of Degradation (E-E-A-T)

To design a scientifically sound forced degradation study, one must understand the molecular vulnerabilities of the Active Pharmaceutical Ingredient (API). Ivermectin contains a complex 16-membered macrocyclic lactone ring, a spiroketal system, and conjugated dienes.

  • Hydrolytic Vulnerability: The ester and lactone linkages are prime targets for acid/base-catalyzed hydrolysis, leading to ring-opening events.

  • Oxidative Vulnerability: The conjugated double bonds are highly reactive to reactive oxygen species (ROS), leading to the formation of epoxides (e.g., 3,4-epoxide H2B1a) [1].

  • The Role of Impurity K: Impurity K is a known structurally related compound (3,4-Dihydro Ivermectin) [2]. Because its chemical structure and polarity are remarkably similar to the parent API and its primary degradants, it serves as the ultimate "stress test" for the HPLC column's resolving power. If an HPLC method can successfully achieve baseline resolution ( Rs​>1.5 ) between Ivermectin B1a, Impurity K, and the generated degradation pool, the method is definitively stability-indicating[3].

Experimental Design & Self-Validating Principles

This protocol is designed as a self-validating system . It does not merely degrade the API; it incorporates internal checks to ensure the data is reliable:

  • Quenching Mechanism: Every chemical stress condition includes a stoichiometric neutralization step. Causality: This halts the degradation precisely between 10–20%. Exceeding 20% degradation triggers secondary degradation pathways that do not occur during natural shelf-life, thereby skewing the impurity profile.

  • Peak Purity Verification: Utilizing a Photodiode Array (PDA) detector ensures that the Peak Purity Angle is less than the Peak Purity Threshold for all peaks. Causality: This proves that the Impurity K peak and the API peak are spectrally homogeneous and not masking hidden co-eluting degradants.

  • Mass Balance Calculation: The sum of the remaining API and all quantified degradants must equal 100% ± 2%. Causality: A loss in mass balance indicates that degradants are either volatile, precipitating, or lack a UV chromophore, prompting a shift to LC-MS/MS.

Step-by-Step Methodologies

Materials & Reagents
  • API: Ivermectin Reference Standard (Purity > 99.0%).

  • Impurity Standard: Ivermectin Impurity K (BOC Sciences, Purity > 95.0%) [2].

  • Reagents: 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , 0.1M Na2​S2​O3​ (Sodium Thiosulfate), HPLC-grade Acetonitrile, Methanol, and Milli-Q Water.

Preparation of Standard Solutions
  • API Control Solution: Dissolve 10 mg of Ivermectin API in 10 mL of Methanol (1000 µg/mL).

  • Impurity K Spike Solution: Dissolve 1 mg of Impurity K in 10 mL of Methanol (100 µg/mL).

Forced Degradation Workflows

Note: All stressed samples are diluted to a final target concentration of 100 µg/mL prior to injection.

  • Acid Hydrolysis: Transfer 1 mL of API solution to a flask. Add 1 mL of 0.1M HCl. Heat at 60°C for 2 hours. Self-Validation Step: Cool to room temperature and immediately neutralize with 1 mL of 0.1M NaOH to halt hydrolysis.

  • Base Hydrolysis: Transfer 1 mL of API solution to a flask. Add 1 mL of 0.1M NaOH. Stir at room temperature for 1 hour. Self-Validation Step: Neutralize with 1 mL of 0.1M HCl.

  • Oxidation: Transfer 1 mL of API solution to a flask. Add 1 mL of 3% H2​O2​ . Stir at room temperature for 4 hours. Self-Validation Step: Quench residual peroxide by adding 1 mL of 0.1M Na2​S2​O3​ to prevent on-column oxidation during HPLC analysis.

  • Thermal Stress: Spread 50 mg of solid API in a thin layer on a Petri dish. Incubate at 60°C for 7 days. Reconstitute in Methanol.

  • Photolytic Stress: Expose solid API to UV/Vis light targeting an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter (ICH Q1B).

Stability-Indicating RP-HPLC-PDA Method
  • Column: HALO C18 (150 mm × 4.6 mm, 2.7 µm) [1].

  • Mobile Phase A: Milli-Q Water.

  • Mobile Phase B: Acetonitrile : Methanol (85:15, v/v).

  • Gradient Program: 0-5 min (40% B), 5-15 min (40% to 80% B), 15-20 min (80% B), 20-25 min (40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (Extract spectra from 200–400 nm for peak purity).

  • Injection Volume: 10 µL.

Data Presentation & System Suitability

The following tables summarize the expected quantitative outcomes of the self-validating protocol.

Table 1: Summary of Forced Degradation Conditions and Expected Mass Balance

Stress ConditionReagent / EnvironmentTemp / TimeQuenching AgentTarget Degradation (%)Expected Mass Balance (%)
Acid Hydrolysis 0.1M HCl60°C / 2 hrs0.1M NaOH10 - 15%> 98.0%
Base Hydrolysis 0.1M NaOHRT / 1 hr0.1M HCl15 - 20%> 98.0%
Oxidation 3% H2​O2​ RT / 4 hrs0.1M Na2​S2​O3​ 10 - 15%> 97.5%
Thermal Solid State60°C / 7 daysN/A5 - 10%> 99.0%
Photolytic UV/Vis (ICH Q1B)1.2M lux-hrN/A10 - 20%> 98.0%

Table 2: Chromatographic Parameters and System Suitability (Spiked Sample)

Analyte / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )Peak Purity Angle vs. ThresholdLimit of Detection (LOD)
Hydrolytic Degradant 0.65> 2.5Angle < Threshold0.06 µg/mL
Impurity K (Spike) 0.85> 2.0Angle < Threshold0.08 µg/mL
Ivermectin B1a (API) 1.00-Angle < Threshold0.05 µg/mL
Oxidative Degradant 1.12> 1.5Angle < Threshold0.10 µg/mL

Workflow Visualization

The following diagram illustrates the logical flow of the forced degradation study, highlighting the critical self-validating quenching steps and the integration of Impurity K.

ForcedDegradationWorkflow cluster_stress ICH Q1A/Q1B Forced Degradation Conditions API Ivermectin API (Control Sample) Acid Acid Hydrolysis 0.1M HCl, 60°C API->Acid Base Base Hydrolysis 0.1M NaOH, RT API->Base Oxid Oxidation 3% H2O2, RT API->Oxid Therm Thermal Stress Solid State, 60°C API->Therm Photo Photolysis UV/Vis (1.2M lux-hr) API->Photo ImpK Impurity K Standard (Spike-in Control) Degradome Degradation Pool (API + Impurity K + Unknowns) ImpK->Degradome Spike for Resolution Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Neutralize with NaOH Base->Quench Neutralize with HCl Oxid->Quench Quench with Na2S2O3 Therm->Degradome Photo->Degradome Quench->Degradome HPLC Stability-Indicating RP-HPLC-PDA Analysis Degradome->HPLC Validation Method Validation (Mass Balance & Resolution) HPLC->Validation

Workflow of Ivermectin forced degradation utilizing Impurity K for HPLC method validation.

Conclusion

The application of Ivermectin Impurity K as a spike-in reference standard transforms a standard forced degradation study into a rigorously validated analytical framework. By enforcing strict quenching protocols to maintain a 10–20% degradation window and utilizing PDA-driven peak purity analysis, researchers can confidently establish a stability-indicating RP-HPLC method. This approach ensures compliance with ICH guidelines, guarantees mass balance integrity, and accelerates the downstream formulation development of Ivermectin drug products.

References

  • Adhikari, S., & Rustum, A. M. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730.[Link]

  • Saad, A. S., Ismail, N. S., Soliman, M., & Zaazaa, H. E. (2016). Validated Stability-Indicating RP-HPLC Method for Simultaneous Determination of Clorsulon and Ivermectin Employing Plackett-Burman Experimental Design for Robustness Testing. Journal of AOAC INTERNATIONAL, 99(2), 571–578.[Link]

Application

Application Note: Synthesis, Isolation, and Characterization of Ivermectin Impurity K (3,4-Dihydro Ivermectin)

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary Ivermectin is a highly potent, broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasitic agent[1]. During the active pharmaceutical ingredient (API) manufacturing process, specific process-related impurities and degradation products are formed that must be rigorously controlled to meet International Council for Harmonization (ICH) and pharmacopeial (USP/EP) standards[2].

One critical process-related impurity is Ivermectin Impurity K (chemically known as 3,4-dihydro ivermectin). Because Impurity K is required as a reference standard for analytical method validation (AMV) and quality control (QC) traceability, researchers must synthesize and isolate it in high purity. This application note details the mechanistic rationale, directed synthesis, and preparative isolation of Ivermectin Impurity K, providing a self-validating workflow for pharmaceutical laboratories.

Mechanistic Rationale: The Hydrogenation Susceptibility of Macrocyclic Lactones

The commercial synthesis of Ivermectin relies on the highly regioselective catalytic hydrogenation of the naturally occurring fermentation product, Avermectin B1a[1]. This reduction specifically targets the C22-C23 double bond. In an industrial setting, Wilkinson’s catalyst [RhCl(PPh3​)3​] is the gold standard for this transformation. The large steric bulk of the triphenylphosphine ligands prevents the catalyst from coordinating with the more sterically hindered C3-C4 double bond or the thermodynamically stable conjugated C8-C11 diene system.

However, if the hydrogenation is subjected to forcing conditions—such as elevated hydrogen pressure, extended reaction times, or the use of a less sterically demanding, highly active catalyst like Palladium on Carbon (Pd/C)—the regioselectivity is compromised. The C3-C4 allylic double bond undergoes over-reduction, yielding 3,4-dihydro ivermectin (Impurity K)[3][4]. Because this reduction introduces new stereocenters at C3 and C4, Impurity K typically presents as a mixture of diastereomers (e.g., (4R) and (4S) isomers)[5].

Mechanism A Avermectin B1a (m/z 873.1) B Ivermectin API (m/z 875.1) A->B Selective Hydrogenation [RhCl(PPh3)3], H2 (C22-C23 Reduction) C Impurity K (m/z 877.1) B->C Over-Reduction Pd/C, H2 (C3-C4 Reduction)

Fig 1. Mechanistic pathway of Ivermectin Impurity K formation via sequential over-reduction.

Comparative Chemical Profiling

To successfully isolate and characterize Impurity K, it is critical to understand its physicochemical differences relative to the parent API. The reduction of the C3-C4 double bond increases the molecular weight by 2 Da and slightly alters the spatial conformation of the macrocycle, increasing its lipophilicity.

Table 1: Physicochemical Comparison of Ivermectin and Impurity K

ParameterIvermectin (API)Ivermectin Impurity K
CAS Number 70288-86-7[1]74567-01-4[3]
Chemical Name 22,23-Dihydroavermectin B1a3,4-Dihydro Ivermectin
Molecular Formula C₄₈H₇₄O₁₄C₄₈H₇₆O₁₄
Molecular Weight 875.11 g/mol 877.13 g/mol [3]
Structural Status C3-C4 (Intact), C8-C11 (Diene)C3-C4 (Reduced), C8-C11 (Diene)
Typical LC-MS [M+Na]+ m/z 897.1m/z 899.1

Experimental Protocol: Directed Synthesis of Impurity K

To generate Impurity K for analytical use, we intentionally bypass the regioselectivity of standard manufacturing protocols. By utilizing Pd/C, we drive the equilibrium toward the C3-C4 reduced product.

Reagents and Equipment
  • Starting Material: Ivermectin API (USP/EP grade)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Ethyl Acetate (EtOAc), HPLC grade

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker), 0.22 µm PTFE syringe filters.

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 5.0 g of Ivermectin API in 100 mL of EtOAc in the glass liner of the hydrogenation reactor.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution. Causality Note: EtOAc is chosen over methanol to prevent unwanted transesterification or solvolysis of the macrocyclic lactone ring during extended reaction times.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times to remove oxygen, followed by three purges with Hydrogen gas ( H2​ ).

  • Reaction: Pressurize the reactor to 40 psi with H2​ and initiate mechanical agitation. Maintain the temperature at 30°C.

  • In-Process Control (IPC): Withdraw 0.5 mL aliquots every 2 hours. Filter through a 0.22 µm PTFE filter and analyze via LC-MS.

    • Self-Validating Check: Monitor the disappearance of the Ivermectin peak (m/z 875.1) and the growth of the Impurity K peak (m/z 877.1). Terminate the reaction when the Impurity K peak area reaches a maximum, prior to the emergence of m/z 879.1 (which indicates the undesired reduction of the C8-C11 diene).

  • Termination: Vent the H2​ gas safely and purge the system with N2​ .

  • Filtration: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc. Concentrate the filtrate in vacuo to yield a crude viscous oil enriched in Impurity K.

Downstream Processing: Isolation via Preparative RP-HPLC

Because Impurity K is a mixture of diastereomers and shares a nearly identical polarity profile with unreacted Ivermectin and other trace over-reduced species, standard flash chromatography is insufficient. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.

Isolation A Crude Reaction Mixture (Enriched in Impurity K) B Catalyst Filtration (Celite Pad) A->B Removes insoluble Pd/C catalyst C Liquid-Liquid Extraction (EtOAc / H2O) B->C Removes polar byproducts D Preparative RP-HPLC (C18, MeCN/H2O, 245 nm) C->D Resolves diastereomers & unreacted API E Lyophilization (Pure Impurity K Standard) D->E Yields solid reference standard

Fig 2. Step-by-step downstream isolation and purification workflow for Ivermectin Impurity K.

Preparative HPLC Method Parameters
  • Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm). Causality Note: The highly lipophilic nature of macrocyclic lactones requires a strongly hydrophobic stationary phase for adequate retention and resolution.

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (85:15, v/v).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 245 nm. Causality Note: The C8-C11 conjugated diene is preserved during the synthesis of Impurity K, maintaining the strong chromophore that absorbs at 245 nm.

  • Injection Volume: 1.0 mL (Crude oil reconstituted in pure Acetonitrile at 50 mg/mL).

Fraction Collection & Recovery
  • Elution Profile: Unreacted Ivermectin will elute first, followed closely by the Impurity K diastereomeric cluster (Relative Retention Time, RRT ~ 1.10 - 1.15).

  • Fraction Pooling: Collect fractions corresponding to the Impurity K peaks. Perform analytical HPLC on the fractions to confirm a purity of >95%.

  • Lyophilization: Pool the pure fractions, evaporate the Acetonitrile under reduced pressure at 35°C, and lyophilize the remaining aqueous suspension to obtain Impurity K as a white to off-white amorphous powder.

Analytical Characterization & Validation

To certify the isolated material as a reference standard, subject the lyophilized powder to the following analytical battery:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The [M+Na]+ adduct should be observed at m/z 899.51 (Calculated for C48​H76​O14​Na ).

  • 1H-NMR (500 MHz, CDCl3): The defining diagnostic feature is the absence of the vinylic proton signals corresponding to the C3-C4 double bond (typically found around 5.3 - 5.5 ppm in the parent Ivermectin), while the signals for the C8-C11 diene system remain fully intact.

  • HPLC-UV (Area Normalization): Ensure the chromatographic purity is ≥95.0% at 245 nm.

References

  • Impurities - Page 19 - Amerigo Scientific. Source: amerigoscientific.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn68XKh04ZjuVnp8_ETo32zUZF0KbqXd20X7p_4PwZG_Niv1tPRlPiMYOWBc5LUMtEUypLy8Cp5FFcBC3xzIfXzGIWuqVr8VQYICgTmEqw80S7aBgzme5v4yQOPo63bH1xiBMAn2jSsOEENtkZrjb30Ftn]
  • 3,4-DIHYDRO IVERMECTIN - gsrs. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr_27NMqevoRXwCI78GiTNjOjvKZhdMNRYjB72wFidOoN5ArFPKSroo9lR-8Ja1Y_t-4MxFCMGY2rFSRnYaFrkBaGRoQO0pbFRsjdb79a8rT6ZSkzCKwPF1Q3yw09A3Ai9ViJYfA58bzXacK_IHxbd3lQWno4RSBTJ]
  • Ivermectin 70288-86-7 wiki - Guidechem. Source: guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9WS2xqr_CAT4oB-AvsbJR-OgtDZCUiQE2BTvn7Sd5Lpciu0-wss3h5XsxWqdHwchPf1A87xd-ma1d-GAbcfupk1bwToveYb8KK0QcneX1JMKxCe943g_SYf1GPTsaE_RsWdtw9W6PLkyV0JcOt8-w9ju3W04_GzD-FA==]
  • ivermectin impurity suppliers USA. Source: americanchemicalsuppliers.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhNCccCdj2qpf0HdnZ8BGDGy6Hie8m5mFkZWb5Fum2kgF8WQlRUX7vsRMo9COd5ed8PwCdNx-lhxJza47ieaEbq8Ryt9hTTZTMOqQvlXnkj3jaDJ8A3zl7IUWjUR0HCIdTpaft6aZ8Cw_hEau9HZ4_AjLPhgcuvGSMBJ5STsfzRS9-Rd77Rr0HUO46]
  • ivermectin suppliers UK. Source: ukchemicalsuppliers.co.uk. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBtnXykrpTZ0pOE5Hjws09aZpVVrUtKWepnvNmLBFfMBZxTbLmC8n-ORZXd16BmTcEOZtw-7kSXqRzD-relLCfFnZt8g7BvqbVac_1CT2JDCfB5SzV35TZZtFvq2Po0bpW6oPRNMBV8BpRxPgJN1w7lS8qlxQDMRvubHBoECY=]

Sources

Method

Mechanistic Background: The Origin and Significance of Impurity K

Application Note: Advanced Analytical Strategies for the Detection and Quantification of Ivermectin Impurity K in Quality Control Laboratories Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Detection and Quantification of Ivermectin Impurity K in Quality Control Laboratories

Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasitic agent. Commercial pharmaceutical-grade Ivermectin is not a single molecule; it is a meticulously controlled mixture of two homologous compounds: H2B1a (≥90%) and H2B1b (≤10%)[1]. The manufacturing of Ivermectin relies on a semi-synthetic pathway, beginning with the fermentation of Streptomyces avermitilis to produce avermectins, followed by the selective catalytic hydrogenation of the 22,23-double bond[].

During this catalytic reduction, a critical process deviation can occur: the over-reduction of the molecule. If the 3,4-double bond is inadvertently hydrogenated alongside the 22,23-position, it yields Ivermectin Impurity K (CAS No. 74567-01-4), chemically defined as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1, or simply 3,4-Dihydro Ivermectin[3][4].

The Causality of Quality Control: Monitoring Impurity K is a mechanistic necessity, not just a regulatory formality. The structural alteration at the 3,4-position modifies the spatial geometry of the macrocyclic ring. Because Ivermectin achieves its therapeutic effect by selectively binding to glutamate-gated chloride channels in invertebrates, alterations to its structural scaffold can significantly impact its binding affinity, potentially altering the drug's efficacy and toxicological profile[5]. Consequently, global pharmacopeial standards, including the European Pharmacopoeia (Ph. Eur.) Monograph 1336, mandate the strict quantification of Impurity K to ensure batch-to-batch clinical consistency[1][6].

Analytical Strategy and Chromatographic Causality

The structural homology between Impurity K (a tetrahydroavermectin) and the active Ivermectin API (dihydroavermectins) presents a formidable chromatographic challenge. Both molecules share a massive, highly hydrophobic lactone backbone and differ by only a single saturated bond.

To achieve baseline resolution, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the industry gold standard[6].

  • Causality behind the Mobile Phase: A ternary mobile phase consisting of Water, Methanol, and Acetonitrile is strictly required[1][6]. Acetonitrile is the critical discriminator here; its π -electron interactions are highly sensitive to double bonds, allowing the column to separate the saturated Impurity K from the unsaturated API. Methanol acts as a solubility enhancer and modulates the hydrophobic retention on the octadecylsilyl (C18) stationary phase, preventing the severe peak tailing typically caused by bulky macrocycles[6].

  • Causality behind the Wavelength: Detection is set to 254 nm (or 245 nm in some USP methods) because the conjugated diene system within the avermectin structure provides a strong UV chromophore, allowing for trace-level quantification without the need for complex pre-column derivatization[6][7].

Quality Control Workflow Visualization

QC_Workflow API Ivermectin API Batch Sampling Prep Sample Preparation (Methanol Diluent) API->Prep HPLC RP-HPLC Separation (C18, Ternary Gradient) Prep->HPLC Detect UV Detection (254 nm) & Impurity K Elution HPLC->Detect SST System Suitability Test (Rs > 3.0 for H2B1a/b) Detect->SST Decision Impurity K Quantification (Pass/Fail vs. EP Limits) SST->Decision

Figure 1: Quality control workflow for Ivermectin Impurity K profiling and batch release.

Self-Validating Experimental Protocol

This methodology is adapted from Ph. Eur. Monograph 1336 and optimized for modern pharmaceutical QC laboratories[1][6]. Every step is designed as a self-validating system to prevent false-positive batch releases.

Reagents and Reference Standards
  • Ivermectin CRS: Pharmacopeial reference standard for the API.

  • Ivermectin Impurity K Reference Standard: Highly purified standard (CAS: 74567-01-4, Purity >95%)[4][8].

  • Solvents: HPLC-Grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions
  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size[6]. (Note: Core-shell equivalents can be used to reduce backpressure while maintaining theoretical plates).

  • Mobile Phase: Water : Methanol : Acetonitrile (15:34:51, v/v/v)[6].

  • Flow Rate: 1.0 mL/min (Isocratic elution)[1].

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm[1][6].

  • Injection Volume: 20 µL[6].

Sample Preparation

Causality of Diluent: 100% Methanol is used as the diluent. Ivermectin is highly lipophilic and practically insoluble in water. Using an aqueous diluent would cause immediate precipitation in the autosampler needle, leading to severe carryover and distorted peak shapes.

  • Test Solution: Accurately weigh 40.0 mg of the Ivermectin API batch. Dissolve in methanol and dilute to a final volume of 50.0 mL (0.8 mg/mL)[6].

  • Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL[6].

  • Reference Solution (b) (Impurity Marker): Spike the Ivermectin Impurity K standard into the diluent to achieve a final concentration of 0.008 mg/mL (representing a 1.0% impurity limit relative to the test solution).

System Suitability Test (SST) - The Self-Validating Mechanism

An analytical run is only as reliable as its internal controls. Before the software integrates the Impurity K peak, the system must mathematically prove its resolving power[1][6]:

  • Resolution ( Rs​ ): Must be ≥3.0 between the first eluting peak (H2B1b) and the second peak (H2B1a) in Reference Solution (a)[1][6].

    • Causality: If the stationary phase cannot cleanly resolve the single methylene group difference between H2B1b and H2B1a, it will fundamentally fail to resolve the subtle hydrogenation difference of Impurity K, rendering the run invalid.

  • Symmetry Factor: Maximum 2.5 for the principal H2B1a peak[1][6].

    • Causality: Excessive peak tailing indicates secondary interactions (e.g., active silanol sites on an aging column), which will artificially inflate the baseline and mask the closely eluting Impurity K peak.

Quantitative Data Presentation

Under the validated isocratic conditions, Impurity K typically elutes after the main Ivermectin H2B1a peak. The table below summarizes the expected chromatographic parameters and sensitivity thresholds required for regulatory compliance[1][7].

AnalytePharmacopeial RoleRelative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Ivermectin H2B1b Active Component (Minor)~0.850.05 µg/mL0.15 µg/mL
Ivermectin H2B1a Active Component (Major)1.00 (Reference)0.05 µg/mL0.15 µg/mL
Ivermectin Impurity K Process Impurity / Metabolite~1.30 – 1.500.07 µg/mL0.20 µg/mL

Note: According to Ph. Eur. limits, any impurity with a relative retention of 1.3 to 1.5 (which includes Impurity K) must not exceed 2.5% of the principal peak area[1].

References

  • . BOC Sciences. 2.3. Pharmaffiliates.

  • 6. Phenomenex Application Notes. 4.1. DrugFuture Compendial Database. 5.8. Axios Research.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in Ivermectin Impurity K HPLC analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with resolving chromatographic challenges during the analysis of Ivermecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with resolving chromatographic challenges during the analysis of Ivermectin Impurity K.

Ivermectin Impurity K, chemically identified as 3,4-Dihydro Ivermectin[1], is a macrocyclic lactone. Due to its large, bulky structure and multiple polar functional groups, it is highly susceptible to peak shape distortions, particularly peak tailing. This guide provides a causality-driven approach to diagnosing and resolving these issues, ensuring your analytical methods remain robust and reproducible.

Diagnostic Workflow for Peak Tailing

Before altering your method parameters, it is critical to isolate the root cause of the tailing. Use the logical workflow below to determine if your issue is physical (hardware-related) or chemical (method-related).

G Start Peak Tailing Detected (Asymmetry > 1.2) CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll Physical Physical Issue (Column Void / Frit Blockage) CheckAll->Physical Yes Chemical Chemical Issue (Silanol Interactions / Overload) CheckAll->Chemical No Flush Action: Reverse flush column, Replace frit or guard column Physical->Flush Dilute Does sample dilution improve peak shape? Chemical->Dilute Overload Mass/Volume Overload Action: Reduce Injection Vol/Conc Dilute->Overload Yes Silanol Secondary Interactions Action: Lower pH to < 4.5 Use End-Capped Column Dilute->Silanol No

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Frequently Asked Questions & Causality Analysis

Q1: Why does Ivermectin Impurity K specifically exhibit severe peak tailing compared to other small molecules? A: The causality lies in its molecular architecture. Ivermectin Impurity K is a large macrolide (~877 g/mol ) containing multiple hydroxyl groups. While the primary retention mechanism in Reversed-Phase HPLC (RP-HPLC) is hydrophobic interaction with the C8 or C18 stationary phase, the hydroxyl groups on Impurity K can engage in secondary interactions (hydrogen bonding and electrostatic attraction) with unreacted, residual silanol groups on the silica support[2]. Because these secondary binding sites equilibrate slower than hydrophobic sites, the analyte molecules desorb at varying rates, dragging out the rear edge of the peak and causing chemical tailing.

Q2: How do I definitively differentiate between chemical tailing and physical tailing? A: Physical tailing (caused by a blocked inlet frit, dead volume, or a collapsed column bed) will distort the flow path for the entire sample plug, meaning every peak in the chromatogram will tail[2]. Chemical tailing is analyte-specific. To validate this, inject a neutral, non-interacting marker (such as toluene or uracil) alongside your Impurity K standard. If the neutral marker is perfectly symmetrical but Impurity K tails, the issue is strictly chemical. If both tail equally, you have a physical hardware obstruction or column void.

Q3: What mobile phase optimizations effectively suppress secondary silanol interactions for avermectins? A: The most effective strategy is to lower the pH of the mobile phase. At a neutral pH, residual silanols ionize into negatively charged species ( −Si-O− ), which strongly interact with polar functional groups. By lowering the pH to 4.5 or below (using buffers like potassium dihydrogen phosphate or additives like 0.1% formic acid), you force the silanols into a neutral, protonated state ( −Si-OH )[3]. This neutralizes their charge and effectively shuts down the secondary retention mechanism, restoring a Gaussian peak shape.

Q4: Is mass overload contributing to my tailing, and how do I test this? A: Due to their high molecular weight and steric bulk, avermectins can quickly saturate the localized hydrophobic binding sites at the head of the column. When these sites are full, excess analyte molecules are forced further down the column before binding, leading to a distorted, asymmetrical peak[3]. You can test this by performing a simple dilution experiment (detailed in Protocol 2 below).

Self-Validating Experimental Protocols

Protocol 1: System Void & Frit Blockage Diagnostic Test

This protocol acts as a self-validating system to confirm or rule out physical hardware issues before altering chemical methods.

  • Preparation: Prepare a reference solution containing 10 µg/mL of a neutral marker (e.g., Uracil) and 50 µg/mL of Ivermectin Impurity K in the initial mobile phase.

  • Injection: Inject 10 µL of the solution under your standard isocratic or gradient conditions.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Validation Check: If Uracil As​>1.2 , the system has a physical defect. Proceed to Step 4. If Uracil As​≤1.2 but Impurity K As​>1.5 , proceed to Protocol 2.

  • Remediation: Disconnect the column from the detector. If permitted by the manufacturer, reverse the column orientation and flush with 100% strong solvent (e.g., Acetonitrile) for 15-20 column volumes straight to waste to dislodge frit particulates[4].

  • Verification: Replace the guard cartridge, restore normal flow, and reinject the reference solution to confirm As​ restoration.

Protocol 2: Mass Overload vs. Chemical Tailing Differentiation

This step-by-step methodology isolates concentration-dependent tailing from pH-dependent tailing.

  • Baseline Measurement: Inject your standard working concentration of Ivermectin Impurity K (e.g., 100 µg/mL at 20 µL). Record the Tailing Factor ( Tf​ ) and Theoretical Plates ( N ).

  • Dilution Test: Dilute the sample by exactly 50% using the sample diluent (to 50 µg/mL) and reinject at the same 20 µL volume.

  • Volume Test: Inject the original 100 µg/mL sample, but reduce the injection volume by 50% (to 10 µL).

  • Causality Check:

    • If Tf​ improves significantly in both Step 2 and Step 3, the column is experiencing Mass Overload . Permanently reduce your target analytical concentration.

    • If Tf​ remains unchanged and poor ( >1.5 ), the issue is Secondary Silanol Interactions . You must switch to a highly base-deactivated/end-capped column (e.g., Luna C8 or Zorbax C8) and ensure the aqueous mobile phase pH is buffered to ≤4.5 [5].

Quantitative Data Presentation: System Suitability Benchmarks

To ensure the scientific integrity of your Ivermectin Impurity K analysis, monitor the following quantitative system suitability parameters. Deviations from these targets indicate an impending tailing failure.

ParameterTarget Acceptance CriteriaTypical Cause of FailureCorrective Action
Asymmetry Factor ( As​ ) 0.8−1.5 Silanol interactions; Frit blockageLower pH < 4.5; Reverse-flush column
Theoretical Plates ( N ) >5000 Column bed collapse; Extra-column volumeReplace analytical column; Shorten PEEK tubing
Resolution ( Rs​ ) >1.5 (API vs Impurity K)Suboptimal organic modifier ratioAdjust Acetonitrile/Methanol ratio
Retention Time %RSD ≤1.0% (n=6)Pump check-valve leak; Poor equilibrationPurge pumps; Equilibrate for 20 column volumes
Peak Area %RSD ≤2.0% (n=6)Autosampler needle carryover[2]Implement needle wash with strong solvent

(Note: System suitability parameters such as theoretical plates and tailing factors are critical for validating the reliability of avermectin quantification[6].)

References

  • 3,4-DIHYDRO IVERMECTIN - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International / Chromatography Online URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • A Rapid High Performance Liquid Chromatography Method for Simultaneous Quantification of Praziquantel, Ivermectin and Abamectin Source: International Journal for Pharmaceutical Research Scholars (IJPRS) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for Ivermectin Impurity K Separation

Welcome to the Analytical Support Hub. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating Ivermectin Impurity K.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating Ivermectin Impurity K. As a macrocyclic lactone, Ivermectin presents unique separation hurdles that traditional pharmacopeial methods often fail to overcome. This document synthesizes mechanistic theory with field-validated protocols to ensure robust, stability-indicating analysis.

Part 1: Mechanistic FAQs

Q1: Why does Impurity K consistently co-elute with the main Ivermectin peak when using compendial methods? A1: Impurity K, chemically identified as 3,4-dihydro ivermectin (or 5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a)[1], differs from the main active pharmaceutical ingredient (API), Ivermectin H2B1a, only by the saturation of the 3,4-double bond[2]. Because of this extreme structural similarity, their hydrodynamic volumes and hydrophobicities are nearly identical. The standard United States Pharmacopeia (USP) method utilizes an isocratic mobile phase of acetonitrile, methanol, and water (53:27.5:19.5)[3]. The European Pharmacopoeia (Ph. Eur.) method similarly relies on a water/methanol/acetonitrile (15:34:51) mixture[4]. In these solvent networks, the selectivity factor ( α ) is insufficient to differentiate the saturated from the unsaturated ring, resulting in co-elution at a relative retention time of 1.3 to 1.4[3].

Q2: What is the mechanistic advantage of introducing Isopropanol (IPA) into the mobile phase? A2: Methanol and Acetonitrile primarily drive separation through hydrophobic partitioning and π−π interactions, which are blind to the minor steric difference of the 3,4-bond saturation. Isopropanol is a bulkier, branched alcohol. Introducing IPA into the mobile phase alters the steric interactions and disrupts the solvation shell around the bulky macrocyclic lactone[5]. This differential solvation amplifies the slight conformational differences between the saturated Impurity K and the unsaturated API, altering their partition coefficients just enough to achieve baseline separation.

Q3: Why is elevating the column temperature to 40–45 °C critical for this specific separation? A3: There are two causal factors. First, IPA is highly viscous; mixing it with water and acetonitrile during a gradient run causes a viscosity spike that can exceed the pressure limits of standard HPLC pumps, especially when using high-efficiency core-shell columns. Elevating the temperature thermodynamically reduces this viscosity. Second, Ivermectin is a large molecule (MW ~875 Da). Higher temperatures improve its mass transfer kinetics into and out of the stationary phase pores, reducing peak broadening and improving overall resolution[6].

Part 2: Troubleshooting Guide

Issue 1: Insufficient Resolution ( Rs​<1.5 ) between Ivermectin H2B1a and Impurity K

  • Root Cause: The stationary phase lacks the necessary theoretical plates ( N ), or the mobile phase lacks the necessary selectivity ( α ) to pull the isomers apart.

  • Solution: Transition from a fully porous 5 µm column to a core-shell C18 column (e.g., 2.7 µm). Shift the mobile phase from an isocratic Methanol/Acetonitrile system to a gradient system utilizing an Acetonitrile/Water baseline and an Acetonitrile/IPA eluent[5].

Issue 2: High System Backpressure During Gradient Execution

  • Root Cause: The introduction of the IPA-rich mobile phase B creates a highly viscous solvent plug inside the column.

  • Solution: Ensure the column compartment is actively heating the mobile phase to 40 °C before it hits the column bed[6]. If backpressure remains >400 bar on a standard HPLC, reduce the flow rate from 1.5 mL/min to 1.0 mL/min and proportionally extend the gradient time to maintain selectivity.

Issue 3: Baseline Drift at Low Wavelengths (245–254 nm)

  • Root Cause: The changing optical absorbance of the gradient mixture (Water to IPA) causes the UV baseline to shift.

  • Solution: Ensure HPLC-grade or LC-MS grade solvents are used. Program a blank gradient run (injecting diluent only) and subtract this blank baseline from your sample chromatograms in your Chromatography Data System (CDS).

Part 3: Standardized Experimental Protocol

This protocol outlines a stability-indicating gradient RP-HPLC method designed to isolate Impurity K (typically 1.2 to 1.5% in API samples) from the main Ivermectin peak[6]. This is a self-validating system; the analysis must not proceed unless the system suitability criteria are met.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (MPA): Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes[5].

  • Mobile Phase B (MPB): Mix HPLC-grade Isopropanol (IPA) and Acetonitrile in a 15:85 (v/v) ratio. Degas via sonication for 10 minutes[5].

  • Diluent: Methanol.

Chromatographic Conditions
  • Column: Core-shell C18 (100 mm × 4.6 mm i.d., 2.7 µm particle size)[6].

  • Column Temperature: 40 °C (Strictly controlled)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
15.00100
20.00100
21.01000
25.01000
Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its thermodynamic capability to resolve the isomers.

  • Inject a resolution standard containing 1.0 mg/mL Ivermectin API spiked with 0.1% Impurity K.

  • Validation Gate: The run is only authorized to proceed if the resolution ( Rs​ ) between Ivermectin H2B1a and Impurity K is ≥1.5 . Furthermore, the symmetry factor for the H2B1a peak must be ≤1.5 . If these criteria fail, abort the run and re-prepare Mobile Phase B.

Part 4: Quantitative Method Comparison

The table below summarizes the quantitative performance metrics of the traditional compendial methods versus the optimized stability-indicating gradient method.

ParameterUSP / Ph. Eur. Compendial MethodsOptimized Gradient Method
Stationary Phase Fully porous C18 (250 x 4.6 mm, 5 µm)Core-shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Strategy Isocratic (Water/MeOH/ACN)Gradient (MPA: Water/ACN, MPB: IPA/ACN)
Column Temperature 25 °C40 °C
Total Run Time > 45 minutes25 minutes
Impurity K Resolution Co-elution ( Rs​<1.0 )Baseline Separation ( Rs​≥1.5 )
Primary Separation Mechanism Hydrophobic partitioningSteric & solvation disruption via IPA

Part 5: Method Development Workflow

Workflow Step1 Identify Co-elution of Impurity K (Compendial Water/MeOH/ACN) Step2 Transition to Core-Shell Column (e.g., 2.7 µm C18) for Efficiency Step1->Step2 Step3 Modify Mobile Phase Selectivity MPA: Water/ACN | MPB: IPA/ACN Step2->Step3 Step4 Elevate Column Temperature (40°C - 45°C) to Reduce Viscosity Step3->Step4 Step5 Evaluate Resolution (Rs) Step4->Step5 Step6A Rs < 1.5 Adjust Gradient Slope Step5->Step6A Fail Step6B Rs ≥ 1.5 Method Validated Step5->Step6B Pass Step6A->Step3

Fig 1. Logical workflow for optimizing the RP-HPLC separation of Ivermectin and Impurity K.

References

  • Title : Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance Source : PubMed (Journal of Chromatographic Science) URL : [Link]

  • Title : USP Monographs: Ivermectin Source : Pharmacopeia (USPBPEP) URL : [Link]

  • Title : Ivermectin and Related Substances: Ph. Eur. Monograph 1336 Source : Phenomenex URL : [Link]

  • Title : 3,4-DIHYDRO IVERMECTIN - Inxight Drugs Source : NCATS URL : [Link]

Sources

Troubleshooting

resolving co-elution of Ivermectin Impurity K with other impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult separations in pharmaceutical analysis: the co-eluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult separations in pharmaceutical analysis: the co-elution of Ivermectin Impurity K with the main active pharmaceutical ingredient (API) and other related substances.

Ivermectin is a complex mixture of macrocyclic lactones, primarily comprising H2B1a and H2B1b[1]. Because its process impurities and degradation products share nearly identical hydrodynamic volumes and hydrophobicities, standard compendial methods often fail to achieve baseline resolution. Below is a comprehensive, causality-driven guide to resolving these critical pairs.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Impurity K consistently co-elute with the main Ivermectin H2B1a peak under standard reversed-phase conditions? A1: The co-elution is a direct result of extreme structural homology. Impurity K is chemically defined as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a, commonly referred to as 3,4-dihydro ivermectin ()[2]. It lacks the C3-C4 double bond present in the main H2B1a molecule. This saturation slightly alters the spatial conformation of the macrocyclic ring but causes almost no shift in the overall partition coefficient (LogP). Traditional fully porous silica columns (e.g., 5 µm particles) lack the theoretical plate count (efficiency) required to exploit this minute conformational difference, resulting in peak merging.

Q2: What is the optimal stationary phase architecture to resolve this critical pair? A2: To separate Impurity K from H2B1a, you must transition from fully porous particles to superficially porous particles (SPP), also known as core-shell technology. Utilizing a fused-core silica column (e.g., HALO C18, 100 mm × 4.6 mm, 2.7 µm) is highly recommended ()[3]. Core-shell particles drastically reduce the eddy diffusion (A term) and longitudinal diffusion (B term) in the van Deemter equation. This provides the high efficiency and sharp peak shapes of a sub-2 µm column, but at backpressures compatible with standard HPLC systems, preventing the broad, tailing peaks that cause co-elution.

Q3: How should the mobile phase be optimized to maximize selectivity (α)? A3: Isocratic elution is insufficient for complex avermectin mixtures. You must implement a gradient elution using Water as Mobile Phase A and a specific ternary blend of Acetonitrile and Methanol as Mobile Phase B. Research indicates that an 85:15 (v/v) Acetonitrile:Methanol ratio for Mobile Phase B is highly effective ()[4]. Causality: Methanol acts as a protic modifier. It hydrogen-bonds differently with the hydroxyl groups of the macrocyclic lactone compared to the aprotic acetonitrile. This specific ternary environment provides the necessary chemical selectivity to pull Impurity K away from the main peak.

Q4: Does column temperature significantly impact the resolution of Ivermectin related substances? A4: Yes, thermodynamics play a critical role here. Macrocyclic lactones are large, bulky molecules with restricted rotational freedom. Elevating the column temperature to 40 °C improves mass transfer kinetics between the mobile and stationary phases, which sharpens the peaks ()[3]. Furthermore, because Impurity K and H2B1a have slightly different spatial conformations (due to the 3,4-dihydro saturation), elevated temperatures differentially affect their enthalpy of adsorption, enhancing the resolution factor (Rs).

Part 2: Validated Experimental Protocol

To ensure a self-validating system, do not proceed with sample analysis until the System Suitability Testing (SST) criteria (Step 5) are met.

Step 1: System & Column Preparation

  • Install a core-shell C18 column (100 mm × 4.6 mm I.D., 2.7 μm particle size)[3].

  • Set the column oven temperature strictly to 40 °C [3].

  • Set the UV detector to 245 nm or 254 nm [3][4].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 100% LC-MS Grade Water.

  • Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in an 85:15 (v/v) ratio[4]. Degas thoroughly via ultrasonication.

Step 3: Gradient Elution Execution Program the HPLC pump at a flow rate of 1.0 to 1.5 mL/min[4] using the following gradient profile:

Table 1: Optimized Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Dynamics
0.0 40 60 Initial equilibration
15.0 20 80 Primary separation phase
20.0 10 90 Column wash

| 25.0 | 40 | 60 | Re-equilibration |

Step 4: Sample Preparation

  • Dissolve the Ivermectin bulk drug substance or reference standards in Mobile Phase B to achieve a target analytical concentration (e.g., 1.0 mg/mL).

Step 5: System Suitability Testing (SST) Inject a resolution mixture containing Ivermectin API, Impurity A, Impurity D, and Impurity K. Validate the run against the quantitative parameters in Table 2. If Rs < 1.5 for the Impurity K / H2B1a pair, verify the column oven temperature and the exact 85:15 ratio of Mobile Phase B.

Table 2: System Suitability Data (Target RRT and Resolution)

Analyte Relative Retention Time (RRT) Target Resolution (Rs)
Impurity H ~0.55 N/A
Impurity A ~0.88 > 3.0
Ivermectin H2B1a 1.00 > 2.5
Impurity K ~1.06 > 1.5 (Critical Pair)

| Impurity D | ~1.15 | > 2.0 |

Part 3: Troubleshooting Workflow Visualization

Follow this logical decision tree if co-elution persists during method transfer or routine analysis.

G Start Issue: Co-elution of Impurity K & H2B1a Phase 1. Upgrade Stationary Phase Use Core-Shell C18 (2.7 µm) Start->Phase Mobile 2. Optimize Mobile Phase Water vs. ACN:MeOH (85:15) Phase->Mobile Temp 3. Adjust Thermodynamics Elevate Column Temp to 40°C Mobile->Temp Success 4. System Suitability Achieve Resolution (Rs) > 1.5 Temp->Success

Figure 1: Troubleshooting workflow for resolving Ivermectin Impurity K co-elution in HPLC.

References

  • ResearchGate . "Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances in Bulk Drug Substance Lots of Ivermectin." ResearchGate.net. Available at: [Link]

  • OUCI . "Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin." Dntb.gov.ua. Available at: [Link]

  • ElectronicsAndBooks . "Identification of impurities in ivermectin bulk material by mass spectrometry and NMR." Electronicsandbooks.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ivermectin Impurity K Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ivermectin Impurity K (3,4-Dihydro I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ivermectin Impurity K (3,4-Dihydro Ivermectin).

Impurity K is a bulky, highly hydrophobic macrocyclic lactone with a molecular weight of 877.13 Da[1]. Due to its large size, multiple chiral centers, and oxygen-rich functional groups, it is highly susceptible to secondary column interactions and mass transfer resistance. This guide provides self-validating protocols and mechanistic explanations to help you achieve optimal peak shape, efficiency, and resolution.

Diagnostic Workflow for Peak Shape Issues

The following logical workflow isolates the root causes of poor peak shape for high-molecular-weight macrocyclic lactones like Impurity K.

G Start Analyze Impurity K (MW: 877.13 Da) Tailing Peak Tailing (As > 1.5) Start->Tailing Symptom 1 Broadening Peak Broadening (N < 2000) Start->Broadening Symptom 2 Fronting Fronting / Splitting Start->Fronting Symptom 3 Silanol Residual Silanol Interactions Tailing->Silanol Root Cause MassTransfer Slow Mass Transfer (Low Diffusion Coeff.) Broadening->MassTransfer Root Cause Diluent Strong Solvent Effect (Diluent Mismatch) Fronting->Diluent Root Cause Action1 Use Endcapped L1 Column & Acidic Buffer (pH 3.0) Silanol->Action1 Resolution Action2 Increase Column Temp (30°C - 40°C) MassTransfer->Action2 Resolution Action3 Match Diluent to Mobile Phase Diluent->Action3 Resolution

Fig 1: Logical troubleshooting workflow for diagnosing and resolving Impurity K peak shape issues.

Quantitative Troubleshooting Matrix

Use this self-validating matrix to benchmark your current chromatography against acceptable pharmacopeial and mechanistic thresholds.

Chromatographic SymptomDiagnostic MetricMechanistic Root CauseCorrective ActionSelf-Validation Check
Severe Tailing Asymmetry ( As​ ) > 1.5Hydrogen bonding between analyte hydroxyls and ionized silanols ( SiO− ).Lower mobile phase pH to 3.0; use highly endcapped C18[2].Inject Uracil. If Uracil As​ < 1.2 but Impurity K tails, the issue is chemical interaction.
Peak Broadening Theoretical Plates ( N ) < 2000High MW (877.13 Da)[1] causes low diffusion coefficient ( Dm​ ), dominating the van Deemter C -term.Increase column temperature to 30°C–40°C[3].Plot N vs. Flow Rate. If N drops sharply at high flow, mass transfer is the limiting factor.
Fronting / Splitting Peak fronting factor < 0.9Strong solvent effect. Sample diluent elution strength > mobile phase strength.Match sample diluent to initial mobile phase composition.Inject 1 µL instead of 10 µL. If peak shape normalizes, it is a diluent mismatch.
Poor Resolution Rs​ < 1.5 (vs API)Suboptimal shape selectivity between closely related diastereomers.Utilize a ternary mobile phase (Water/MeOH/ACN) or monolithic column[4].Confirm Rs​ > 1.5 between Impurity K and Ivermectin H2​B1a​ [3].

Deep-Dive FAQs: The Science Behind the Symptoms

Q1: Why does Ivermectin Impurity K exhibit severe peak tailing even on a standard C18 column? A1: Tailing for macrocyclic lactones is rarely a physical column void issue; it is a chemical causality. Impurity K contains multiple oxygen-rich functional groups[1] that act as strong hydrogen-bond acceptors. Standard Type-A silica columns contain residual silanols that ionize to SiO− at neutral pH. These ionized sites create secondary electrostatic interactions with Impurity K, delaying its elution and causing a tail. The Fix: Use a high-purity, double-endcapped Type-B silica column (USP L1). More importantly, buffer the mobile phase to pH 3.0 (e.g., using potassium dihydrogen phosphate and phosphoric acid)[2]. This protonates the silanols back to neutral SiOH , neutralizing the secondary interaction sites.

Q2: The peak for Impurity K is excessively broad. How can I improve the theoretical plate count ( N )? A2: This is a direct consequence of the molecule's size. With a molecular weight of 877.13 Da[1], Impurity K diffuses very slowly in the mobile phase. According to the van Deemter equation ( H=A+B/u+C⋅u ), a low diffusion coefficient severely inflates the C -term (resistance to mass transfer). The Fix: You must increase the diffusion coefficient. Do this by elevating the column temperature to 30°C (as per USP guidelines)[3] or up to 40°C. Elevated temperatures decrease the viscosity of the mobile phase, allowing the large Impurity K molecule to partition into and out of the stationary phase pores much faster. Alternatively, utilizing a monolithic RP-18 column can reduce the diffusion path length, significantly sharpening the peak[4].

Q3: I am observing peak fronting specifically for Impurity K, but the main Ivermectin peak looks fine. Is the column overloaded? A3: If only the early-eluting or specific impurity peaks are fronting, you are likely experiencing a "strong solvent effect." Because Impurity K is highly hydrophobic, researchers often dissolve it in 100% Methanol or Acetonitrile. If your mobile phase is only 60% organic, injecting a 100% organic sample plug causes the Impurity K molecules to travel rapidly down the column before the sample band can properly mix and partition into the mobile phase. The Fix: Always dilute your final sample in a solvent that closely matches the mobile phase (e.g., 35:35:30 Methanol:Acetonitrile:Buffer)[2].

Self-Validating Experimental Protocol

To guarantee optimal peak shape for Ivermectin Impurity K, implement the following validated RP-HPLC methodology, synthesized from USP monographs and optimized application data[2][3].

Step 1: Mobile Phase Preparation
  • Aqueous Buffer: Dissolve 3.40 g of potassium dihydrogen phosphate in 900 mL of HPLC-grade water. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid, then make up to 1000 mL[2].

  • Ternary Mixture: Combine Methanol, Acetonitrile, and the pH 3.0 Buffer in a ratio of 35:35:30 (v/v/v)[2].

  • Degassing: Filter the mixture through a 0.45 µm membrane and sonicate for 10 minutes to prevent baseline noise from outgassing.

Step 2: Sample Preparation (Crucial for preventing fronting)
  • Weigh the Ivermectin API and Impurity K reference standards.

  • Dissolve initially in a minimum volume of Methanol to ensure complete solubilization.

  • Dilution: Dilute to the final working concentration (e.g., 0.4 mg/mL)[3] using the exact ternary mobile phase prepared in Step 1. Pass through a 0.22 µm chemically resistant PTFE filter.

Step 3: Chromatographic Conditions
  • Column: USP L1 (C18 endcapped), 250 x 4.6 mm, 5 µm particle size (Alternatively, a Chromolith HighResolution RP-18e for faster mass transfer[4]).

  • Column Temperature: 30°C (Strictly controlled to ensure mass transfer of the 877 Da molecule)[3].

  • Flow Rate: 1.0 mL/min to 1.2 mL/min[2][3].

  • Detection: UV at 245 nm or 254 nm[3].

  • Injection Volume: 10 µL.

Step 4: System Self-Validation (System Suitability)

Before analyzing actual samples, the system must prove it is not introducing physical artifacts:

  • Extra-Column Volume Check: Inject 10 µL of a 10 µg/mL Uracil solution. The Uracil peak must have an Asymmetry ( As​ ) of 0.9 - 1.2. If it tails, your tubing/fittings are introducing dead volume.

  • Impurity K Suitability: Inject the standard. The signal-to-noise ratio must be 10[3]. The tailing factor for Impurity K must be 2.0, and the resolution ( Rs​ ) between Impurity K and the main Ivermectin H2​B1a​ peak must be 1.5[3].

References

  • Merck Millipore. "HPLC Application Note: USP method - Ivermectin using Purospher STAR columns." Merck Millipore Chromatography.
  • Parkhe, S. B., et al. "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE." IJCRT, May 2022.
  • United States Pharmacopeia. "Ivermectin Tablets USP 2025 Monograph." TrungTamThuoc.
  • National Center for Biotechnology Information. "3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468." PubChem Database.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Ivermectin Impurity K Quantification

Overview Welcome to the Technical Support Center for the quantification of Ivermectin Impurity K (3,4-Dihydro Ivermectin, CAS: 74567-01-4)[1]. As a highly lipophilic macrocyclic lactone with a molecular weight of 877.13...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the quantification of Ivermectin Impurity K (3,4-Dihydro Ivermectin, CAS: 74567-01-4)[1]. As a highly lipophilic macrocyclic lactone with a molecular weight of 877.13 g/mol [2], Impurity K is notoriously difficult to quantify in complex biological and formulation matrices. Co-eluting endogenous components often lead to severe matrix effects (ME), compromising assay sensitivity and reproducibility[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust LC-MS/MS performance.

Diagnostic FAQs: Understanding Analyte-Matrix Interactions

Q: Why does Impurity K experience massive signal loss (ion suppression) in ESI+ LC-MS/MS when using simple protein precipitation? A: The root cause is competition for charge at the electrospray ionization (ESI) droplet surface. Simple protein precipitation (PPT) fails to remove endogenous glycerophospholipids from plasma or whole blood[3]. Because Impurity K is highly lipophilic, it requires a high organic mobile phase to elute from a reversed-phase C18 column[4]. Unfortunately, this is the exact chromatographic window where strongly retained phospholipids elute, overwhelming the ESI source and suppressing the ionization of the target analyte.

Matrix_Effect_Mechanism Sample Complex Matrix (Plasma/Formulation) Extraction Inadequate Cleanup (Simple PPT) Sample->Extraction Coelution Phospholipid Co-elution Extraction->Coelution Lipids retained Suppression ESI Droplet Surface Competition Coelution->Suppression LC-MS/MS Interface SignalLoss Ion Suppression & Poor Quantification Suppression->SignalLoss

Mechanism of phospholipid-induced ion suppression in LC-MS/MS.

Q: How do I quantitatively evaluate the extent of the matrix effect for my method? A: You must perform a post-extraction spike experiment. Calculate the absolute Matrix Effect (ME) and Process Efficiency (PE) using the following formulas:

  • ME (%) = (Peak Area of Post-extraction Spike / Peak Area of Neat Standard) × 100

  • PE (%) = (Peak Area of Pre-extraction Spike / Peak Area of Neat Standard) × 100

A self-validating system will utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Ivermectin-d2, to normalize these fluctuations[5].

Quantitative Data: Matrix Effect Benchmarks

The following table summarizes the expected matrix effects and process efficiencies across different sample preparation strategies for avermectin analogs.

Matrix TypeSample Prep MethodTarget ME (%)Process Efficiency (%)Precision (CV %)
PlasmaSimple PPT40 - 60 (Suppression)35 - 55> 15
Plasma / BloodHybrid-SPE95 - 10596 - 123< 15
Whole BloodHybrid-SPE90 - 110105 - 119< 15
Tissue / FeedQuEChERS (d-SPE)85 - 11592 - 96< 15

Table 1: Comparative performance of extraction techniques for macrocyclic lactones[4],[6],.

Troubleshooting Guide: Chromatographic & MS Optimization

Q: My Impurity K signal is weak and unstable even with clean samples. How should I optimize the mass spectrometer? A: Do not monitor the protonated[M+H]+ ion. Ivermectin and its related substances (like Impurity K) lack easily protonatable basic nitrogen centers, making [M+H]+ signals weak and prone to fragmentation in the source.

  • The Solution: Force the formation of ammonium adducts [M+NH4]+. By adding 2 mM ammonium formate to the mobile phase, you create a highly stable, dominant precursor ion[4]. For Impurity K (MW 877.13 g/mol ), tune the first quadrupole (Q1) to isolate the [M+NH4]+ adduct for subsequent MRM transitions.

Q: I am experiencing analyte loss during reconstitution. What is happening? A: Impurity K is exceptionally hydrophobic. If your reconstitution solvent has too high an aqueous composition, the analyte will precipitate out of solution and adhere to the walls of the vial.

  • The Solution: Maintain a minimum of 40% organic content (acetonitrile or methanol) in your final sample extract to prevent insolubility[4].

Methodologies: Self-Validating Extraction Protocols

To build a trustworthy, self-validating analytical method, the extraction protocol must actively remove the root cause of matrix effects (phospholipids) while utilizing an internal standard that mimics the analyte perfectly.

Protocol 1: Hybrid-SPE Phospholipid Removal (For Plasma/Blood)

This method utilizes a 96-well pass-through plate (e.g., Ostro or Hybrid-SPE) to selectively deplete matrix lipids[4],[5].

  • Internal Standardization: Aliquot 100 µL of the biological matrix. Spike with 10 µL of Ivermectin-d2 (100 ng/mL)[5].

    • Causality: Ivermectin-d2 is a stable isotope-labeled analog. It co-elutes exactly with Impurity K, experiencing the identical ionization environment. Any residual ion suppression affects both equally, allowing the area ratio to self-correct the final quantification.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the sample[5].

    • Causality: Acetonitrile effectively crashes plasma proteins. The acidic environment disrupts hydrophobic binding between Impurity K and carrier proteins (like albumin), ensuring high recovery.

  • Selective Lipid Filtration: Transfer the mixture to the Hybrid-SPE 96-well plate. Apply a vacuum of 15 inHg for 5 minutes[4].

    • Causality: The stationary phase (often zirconia-coated silica) acts as a Lewis acid, selectively forming strong coordination bonds with the phosphate moiety of endogenous phospholipids. The neutral, lipophilic Impurity K passes through the sorbent unhindered.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 40% Acetonitrile / 60% Aqueous 2mM Ammonium Formate[4].

    • Causality: The 40% organic baseline prevents the lipophilic analyte from crashing out, while the ammonium formate primes the sample for [M+NH4]+ adduct formation in the MS source.

Protocol 2: QuEChERS Extraction (For Solid Matrices: Tissue/Feed)

For highly complex solid matrices, a Dispersive Solid Phase Extraction (d-SPE) approach is required.

  • Hydration & Extraction: Homogenize 2 g of sample with 2 mL of water. Add 10 mL of Acetonitrile containing the SIL-IS.

  • Salting Out: Add QuEChERS salts (e.g., 4g MgSO4, 1g NaCl). Shake vigorously and centrifuge.

    • Causality: The high ionic strength forces the water and acetonitrile into two distinct phases. Impurity K is driven entirely into the upper acetonitrile layer, leaving polar matrix interferents in the aqueous layer.

  • d-SPE Cleanup: Transfer the supernatant to a tube containing C18 and PSA (Primary Secondary Amine) sorbents. Centrifuge again.

    • Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids, drastically reducing matrix effects prior to injection.

Optimized_Workflow Spike Spike SIL-IS (Ivermectin-d2) Prep Hybrid-SPE / QuEChERS (Phospholipid Removal) Spike->Prep Internal Standardization LC UHPLC (C18) Ammonium Formate Buffer Prep->LC Clean Extract MS MS/MS Detection [M+NH4]+ Adducts LC->MS Isocratic/Gradient Elution

Optimized self-validating workflow for macrocyclic lactone quantification.

References

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS - Wellcome Open Research.[Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed Central (PMC).[Link]

  • 3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468 - PubChem.[Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - ACS Omega / ResearchGate.[Link]

  • QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins in Meat and Milk - Waters Corporation.[Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PubMed Central (PMC).[Link]

Sources

Optimization

Ivermectin Impurity K stability issues in analytical solutions

Welcome to the Technical Support & Troubleshooting Hub for Analytical Sciences. As a Senior Application Scientist, I frequently encounter laboratories struggling with the analytical quantification of macrocyclic lactones...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub for Analytical Sciences. As a Senior Application Scientist, I frequently encounter laboratories struggling with the analytical quantification of macrocyclic lactones.

Ivermectin Impurity K, chemically known as 3,4-Dihydro Ivermectin (CAS: 74567-01-4)[1][2], presents unique stability challenges during High-Performance Liquid Chromatography (HPLC) and LC-MS workflows. Because it shares the complex macrocyclic lactone ring structure of the parent active pharmaceutical ingredient (API), it is highly susceptible to environmental stressors in solution.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind Impurity K degradation and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Mechanistic Overview: Why Does Impurity K Degrade?

Before troubleshooting, you must understand the molecule's vulnerabilities. The macrocyclic lactone structure of Ivermectin and its impurities is inherently reactive under specific conditions[3]:

  • pH Extremes: The glycosidic linkages are highly susceptible to acid-catalyzed hydrolysis (pH < 4.0), stripping the sugar moieties to form monosaccharides and aglycones[3]. Conversely, alkaline conditions (pH > 7.0) trigger base-catalyzed isomerization and epimerization at the C-2 position[3].

  • Photolytic Cleavage: Ivermectin derivatives exhibit severe phototoxicity and photodegradation when exposed to UV and solar radiation (specifically at 254 nm and 350 nm)[4]. This exposure generates reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, leading to rapid bond cleavage and oxidation[4].

Pathways ImpK Ivermectin Impurity K (3,4-Dihydro Ivermectin) Acid Acidic Conditions (pH < 4.0) ImpK->Acid Base Alkaline Conditions (pH > 7.0) ImpK->Base Light UV / Light Exposure (254 - 350 nm) ImpK->Light Hydrolysis Glycosidic Cleavage (Aglycone Formation) Acid->Hydrolysis Epimer Isomerization (Base-catalyzed epimers) Base->Epimer Photo Photodegradation (Oxidation / ROS) Light->Photo

Fig 1: Primary chemical degradation pathways of Ivermectin Impurity K in analytical solutions.

Frequently Asked Questions (Troubleshooting)

Q1: My Impurity K peak area drops steadily over a 24-hour HPLC sequence. What is causing this loss of recovery? A1: This is the most common issue and is almost always caused by diluent pH drift or thermal degradation in the autosampler. Unbuffered mixtures of water and methanol/acetonitrile can absorb atmospheric CO₂, slightly shifting the pH. However, Ivermectin solutions are only optimally stable at a mildly acidic pH of 5.0 to 6.3[3].

  • Causality: If your diluent drifts into alkaline territory, the lactone ring undergoes isomerization. If the autosampler is kept at room temperature, hydrolysis accelerates.

  • Fix: Buffer your sample diluent (e.g., 10 mM Ammonium Formate adjusted to pH 5.5) and strictly maintain your autosampler at 4°C.

Q2: I am observing split peaks or "ghost shoulders" eluting just before or after Impurity K. Is this a column issue? A2: While column voiding can cause split peaks, if the issue isolates to the Ivermectin/Impurity K peaks, you are likely observing photodegradation products . Ivermectin derivatives degrade rapidly under standard laboratory fluorescent lighting[4].

  • Causality: UV exposure (specifically 350 nm) induces the generation of singlet oxygen, causing lactone oxidation and the formation of monohydroxylated fragments[4].

  • Fix: You must use low-actinic (amber) glassware for all stock solution preparation and amber HPLC vials for the autosampler[5].

Q3: How can I reliably resolve Impurity K from Ivermectin B1a and other forced degradation products? A3: Because Impurity K (H4B1a isomers) is structurally nearly identical to Ivermectin B1a (differing only by hydrogenation at the 3,4 position), standard 5 µm C18 columns often fail to provide baseline resolution.

  • Fix: Utilize core-shell technology or sub-2-micron particles. A validated approach uses a HALO C18 column (100 mm × 4.6 mm, 2.7 μm) maintained at 40°C, which provides the theoretical plates necessary to resolve these closely eluting macrocyclic lactones[6].

G Start Issue: Impurity K Peak Area Decreasing Check1 Is the autosampler temperature controlled? Start->Check1 Action1 Set autosampler to 4°C to arrest hydrolysis Check1->Action1 No Check2 Is the diluent pH optimized (pH 5.0-6.3)? Check1->Check2 Yes Action1->Check2 Action2 Buffer diluent to pH 5.5 avoid unbuffered water Check2->Action2 No Check3 Are amber vials used? Check2->Check3 Yes Action2->Check3 Action3 Switch to amber vials to stop photodegradation Check3->Action3 No Resolution Stable Baseline Achieved Check3->Resolution Yes Action3->Resolution

Fig 2: Troubleshooting logic tree for resolving Impurity K peak area loss during analysis.

Quantitative Data Summaries

To standardize your approach, adhere to the following environmental controls and chromatographic parameters.

Table 1: Ivermectin Impurity K Degradation Pathways & Prevention

StressorChemical ConsequencePreventative Analytical Action
Light (UV/Vis) Oxidation, monohydroxylation, ROS generation[4]Use amber volumetric flasks and HPLC vials[5]. Prepare in dark/low light.
Acid (pH < 4.0) Glycosidic linkage hydrolysis[3]Avoid harsh acidic diluents (e.g., 0.1% TFA). Use weak buffers.
Base (pH > 7.0) Isomerization / Epimerization[3]Do not use basic mobile phases. Adjust diluent to pH 5.0 - 6.3[3].
Temperature Accelerated thermal degradation in solutionStore stock solutions at -20°C[5]. Maintain autosampler at 4°C.

Table 2: Recommended Stability-Indicating HPLC Parameters

ParameterRecommended SettingRationale
Column HALO C18 (100 × 4.6 mm, 2.7 μm) or Zorbax Extend-C18[6][7]Core-shell/small particle size required to resolve Impurity K from API.
Column Temp 30°C - 40°C[6][7]Improves mass transfer for large macrocyclic lactones, sharpening peaks.
Mobile Phase Gradient: Water / Acetonitrile / Methanol[6][7]Methanol provides distinct selectivity for avermectin epimers over pure ACN.
Detection UV at 245 nm - 254 nm[6][7]Optimal chromophore absorption for the conjugated diene system.

Step-by-Step Experimental Methodologies

Protocol 1: Preparation of Self-Validating, Stable Impurity K Standard Solutions

This protocol ensures your reference standard remains intact throughout the duration of your analytical sequence.

  • Glassware Preparation: Ensure all volumetric flasks and storage containers are low-actinic (amber) glass to prevent 350 nm UV penetration[4][5].

  • Stock Solution (1000 µg/mL): Accurately weigh the Ivermectin Impurity K reference standard. Dissolve completely in 100% HPLC-grade Methanol[5]. Do not introduce water at this stage, as aqueous environments accelerate degradation.

  • Stock Storage: Aliquot the stock solution into amber cryo-vials and store immediately at -20°C. Under these conditions, the stock is stable for up to 12 months[5].

  • Working Diluent Preparation: Prepare a buffered diluent consisting of 10 mM Ammonium Formate in Water:Methanol (50:50 v/v), adjusted to pH 5.5. Self-Validation Check: Verify the pH with a calibrated meter before adding organic solvent.

  • Working Solution: Dilute the stock solution to the target analytical concentration (e.g., 10 µg/mL) using the buffered working diluent just prior to analysis[5].

  • Autosampler Loading: Transfer to amber HPLC vials and place in an autosampler strictly maintained at 4°C.

Protocol 2: Forced Degradation Workflow for Method Validation

To prove your method is stability-indicating, you must force the degradation of Impurity K and demonstrate baseline resolution of the parent peak from its degradants.

  • Acid Hydrolysis: Transfer 2 mL of Impurity K stock solution to an amber vial. Add 2 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 2 mL of 0.1 M NaOH[3]. Dilute to working concentration with mobile phase.

  • Base Degradation: Transfer 2 mL of stock to an amber vial. Add 2 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours (base degradation is rapid). Neutralize with 2 mL of 0.1 M HCl[3]. Dilute to working concentration.

  • Oxidative Stress: Transfer 2 mL of stock to an amber vial. Add 2 mL of 3% H₂O₂. Incubate at room temperature for 4 hours. Dilute to working concentration.

  • Chromatographic Analysis: Inject the stressed samples using the parameters in Table 2.

  • Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the degradation products plus the remaining Impurity K peak area should equal approximately 95-105% of the unstressed control peak area. Ensure peak purity of the Impurity K peak using a Diode Array Detector (DAD) to confirm no co-eluting degradants[5].

References

  • | SRIRAMCHEM 2. | PubChem

  • | MDPI 4. | Benchchem 5. | ResearchGate 6. | PMC 7. | ResearchGate

Sources

Troubleshooting

Technical Support Center: Enhanced Detection of Ivermectin Impurity K

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a refined method for the enhanced detection of Ivermectin Impurity K. This resource offers in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a refined method for the enhanced detection of Ivermectin Impurity K. This resource offers in-depth troubleshooting and frequently asked questions to address specific challenges encountered during experimental analysis.

Introduction to Ivermectin and the Significance of Impurity K

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. It consists of a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). During the synthesis and storage of ivermectin, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.

Ivermectin Impurity K, also known as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).[1][2] Its accurate detection and quantification are critical for quality control and regulatory compliance. This guide presents a refined Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the enhanced resolution and detection of Impurity K, followed by a comprehensive troubleshooting guide and frequently asked questions.

Refined Analytical Method for Enhanced Detection of Ivermectin Impurity K

The following RP-HPLC method has been developed to improve the separation of Ivermectin Impurity K from the main ivermectin peaks and other related substances. The rationale behind the selection of these parameters is to achieve optimal resolution and sensitivity for Impurity K.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and selectivity for the relatively non-polar ivermectin and its impurities. The 250 mm length enhances resolution.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe addition of a weak acid like formic acid to the aqueous mobile phase helps to control the ionization of any acidic or basic functional groups in the analytes, leading to sharper peaks and more reproducible retention times.[4][5]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and UV transparency.[3]
Gradient Elution See Table BelowA gradient elution is employed to effectively separate a complex mixture of compounds with varying polarities, such as ivermectin and its impurities. This allows for the elution of more polar impurities early in the run while ensuring that less polar compounds are eluted with good peak shape in a reasonable time.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.[3]
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics.
Detection Wavelength 245 nmIvermectin exhibits a UV absorbance maximum around 245 nm, providing good sensitivity for the parent drug and likely for its structurally related impurities.[8][9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
04060
202080
252080
304060
354060

Experimental Workflow for Method Implementation

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases B Prepare Standard and Sample Solutions A->B Degas and filter C Equilibrate HPLC System B->C Ensure complete dissolution D Inject Standard Solution C->D Run for at least 30 min E Inject Sample Solution D->E Verify system suitability F Identify and Integrate Peaks E->F Acquire chromatograms G Quantify Impurity K F->G Use reference standard for identification

Caption: Workflow for the analysis of Ivermectin Impurity K.

Troubleshooting Guide

This section addresses common issues that may arise during the implementation of the refined HPLC method for Ivermectin Impurity K detection.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the stationary phase. 3. Mobile Phase pH: Inappropriate pH leading to analyte ionization. 4. Column Degradation: Loss of stationary phase or voids in the column bed.1. Dilute the sample and re-inject. 2. Ensure the mobile phase is adequately acidified (0.1% formic acid). Consider using a column with end-capping. 3. Verify the pH of the aqueous mobile phase.[10] 4. Replace the column with a new one of the same type.
Inconsistent Retention Times 1. Inadequate System Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. 2. Mobile Phase Preparation: Inconsistent preparation of the mobile phase. 3. Pump Malfunction: Fluctuations in the pump flow rate. 4. Temperature Fluctuations: Unstable column temperature.1. Increase the column equilibration time before the first injection. 2. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. 3. Check the pump for leaks and perform routine maintenance. 4. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Poor Resolution Between Impurity K and Other Peaks 1. Inappropriate Mobile Phase Composition: The gradient may not be optimal for separating the specific impurities in your sample. 2. Column Age/Performance: A degraded column will have lower efficiency. 3. Flow Rate: A flow rate that is too high can reduce resolution.1. Adjust the gradient profile. A shallower gradient may improve the separation of closely eluting peaks.[11][12] 2. Replace the column. 3. Try reducing the flow rate (e.g., to 0.8 mL/min) to see if resolution improves.
Low Sensitivity for Impurity K 1. Incorrect Detection Wavelength: The UV maximum of Impurity K may differ slightly from Ivermectin. 2. Low Concentration of Impurity K: The impurity may be present at a level below the method's limit of detection. 3. Detector Malfunction: The detector lamp may be aging.1. If you have an isolated standard of Impurity K, determine its UV maximum and adjust the detection wavelength accordingly. If not, 245 nm is a reasonable starting point based on the parent compound.[8][13] 2. Consider using a more concentrated sample, if possible without overloading the column with the main components. 3. Check the detector lamp's usage hours and replace if necessary.
Extraneous Peaks in the Chromatogram 1. Contaminated Mobile Phase or Diluent: Impurities in the solvents. 2. Sample Contamination: Contamination introduced during sample preparation. 3. Carryover from Previous Injections: Incomplete elution of components from a previous run.1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. 2. Use clean glassware and filter all samples before injection. 3. Implement a robust needle wash procedure and extend the run time or include a high-organic wash at the end of the gradient to elute any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: Why is a gradient elution recommended over an isocratic method for this analysis?

A1: Ivermectin samples can contain a variety of impurities with a wide range of polarities. An isocratic method, which uses a constant mobile phase composition, may not effectively separate all these impurities in a single run. A gradient elution, by gradually increasing the organic content of the mobile phase, allows for the separation of both more polar and less polar impurities with good peak shape and in a reasonable analysis time.[6][14]

Q2: What is the importance of using a reference standard for Ivermectin Impurity K?

A2: An analytical reference standard for Ivermectin Impurity K is essential for several reasons.[15][16][17][18][19] Firstly, it allows for the unambiguous identification of the Impurity K peak in your sample chromatogram based on its retention time. Secondly, it is necessary for the accurate quantification of the impurity. Without a standard of known purity and concentration, you cannot determine the amount of Impurity K in your sample.

Q3: Can I use a different C18 column than the one specified?

A3: While other C18 columns may be used, it is important to note that different brands and even different batches of the same brand can have variations in their stationary phase chemistry (e.g., carbon load, end-capping). This can lead to changes in selectivity and retention times. If you use a different column, you may need to re-validate the method to ensure it meets the required system suitability criteria.

Q4: How should I prepare my samples and standards?

A4: Samples and standards should be dissolved in a diluent that is compatible with the mobile phase, such as a mixture of acetonitrile and water. It is crucial to ensure complete dissolution. Sonication may be used to aid dissolution. All solutions should be filtered through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from damaging the HPLC system.

Q5: What are the critical system suitability parameters to monitor for this method?

A5: Key system suitability parameters include:

  • Resolution: The resolution between the Ivermectin Impurity K peak and the closest eluting peak should be greater than 1.5 to ensure accurate integration.

  • Tailing Factor: The tailing factor for the Ivermectin and Impurity K peaks should ideally be between 0.8 and 1.5 for symmetrical peaks.

  • Reproducibility: The relative standard deviation (RSD) of the peak area and retention time for replicate injections of the standard should be less than 2.0%.[10]

Logical Relationship Diagram

Logical_Relationship cluster_method Method Parameters cluster_performance Chromatographic Performance A Mobile Phase Composition E Resolution A->E H Retention Time A->H B Column Chemistry B->E F Peak Shape B->F C Gradient Profile C->E D Detection Wavelength G Sensitivity D->G I Accurate Quantification E->I F->I G->I J Reliable Identification H->J

Sources

Optimization

Technical Support Center: Ivermectin Impurity K Isolation &amp; Purification

Welcome to the Technical Support Center for advanced chromatographic applications. Ivermectin Impurity K (CAS: 74567-01-4), chemically identified as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic applications. Ivermectin Impurity K (CAS: 74567-01-4), chemically identified as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, is a critical process impurity and degradation product of the active pharmaceutical ingredient (API) Ivermectin[1]. Because of its extreme structural homology to Ivermectin B1a, isolating it at high purity (>95%) poses significant chromatographic challenges[].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to overcome preparative HPLC bottlenecks.

Part 1: Core Troubleshooting FAQs

Q1: Why does Impurity K consistently co-elute with the main Ivermectin B1a peak during preparative scale-up, even when analytical runs show baseline separation? Causality & Solution: This is a classic manifestation of the Langmuirian adsorption isotherm effect caused by column overloading. In analytical HPLC, the API and Impurity K operate in the linear region of the isotherm. During preparative scale-up, the massive concentration of Ivermectin B1a saturates the stationary phase binding sites. This causes the massive API peak to front, effectively "swallowing" the closely eluting Impurity K.

To resolve this, you must alter the selectivity ( α ) rather than just efficiency ( N ). Switch from a standard fully porous C18 column to a core-shell (solid-core) C18 column or a mixed-mode column with low silanol activity, such as the 3[3]. Core-shell particles reduce longitudinal diffusion and mass transfer resistance, maintaining sharper peaks even under high mass loads[4].

Q2: My isolated fractions of Impurity K are precipitating out of solution immediately post-collection. How do I prevent this? Causality & Solution: Ivermectin and its tetrahydro-derivatives are highly hydrophobic macrocyclic lactones[1]. When fractions are collected in a highly aqueous gradient phase and left at room temperature, the localized concentration of the organic modifier drops as it selectively evaporates, leading to rapid precipitation of the hydrophobic impurity. Self-Validating Fix: Immediately upon fraction collection, spike the collection tubes with 10% (v/v) pure methanol or acetonitrile to maintain solubility. Proceed to rotary evaporation in a temperature-controlled water bath (≤ 40°C) to prevent thermal degradation. If the solution remains clear during transfer, the protocol is validated.

Q3: How can I definitively differentiate Impurity K from other closely related isomers like Impurity A or 3-O-Demethyl Ivermectin? Causality & Solution: Because the UV chromophores of these macrocyclic lactones are nearly identical (λmax ~ 245 nm), UV detection alone is insufficient for structural confirmation. You must use a combination of5[5]. Impurity K will yield an exact mass corresponding to C48H76O14 (m/z 877.13), distinguishing it from Ivermectin B1a (C48H74O14, m/z 875.1)[].

Part 2: Quantitative Data & Methodologies

Data Presentation

Table 1: Physicochemical Comparison of API and Impurity

Parameter Ivermectin B1a Ivermectin Impurity K
CAS Number 71827-03-7 74567-01-4
Molecular Formula C48H74O14 C48H76O14
Molecular Weight 875.10 g/mol 877.13 g/mol
Key Structural Difference Double bond at 3,4-position Saturated at 3,4-position (Tetrahydro)

| UV Absorbance Max | 245 nm | 245 nm |

Table 2: Optimized Preparative HPLC Gradient for Impurity K Isolation (Note: Mobile Phase A = Water; Mobile Phase B = 85:15 Acetonitrile:Methanol)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 20.0 40 60
5.0 20.0 40 60
25.0 20.0 15 85
30.0 20.0 5 95

| 35.0 | 20.0 | 40 | 60 |

Experimental Protocol: Preparative Isolation of Impurity K

This protocol is designed as a self-validating system; failure at any checkpoint requires returning to the previous step before proceeding.

  • Sample Preparation: Dissolve 500 mg of bulk Ivermectin API in 10 mL of a 50:50 Methanol:Water mixture[5]. Critical Causality: Do not use 100% Methanol. A strong injection solvent will cause severe band broadening at the column head, destroying the resolution before the run even begins.

  • Column Equilibration: Equilibrate a preparative core-shell C18 column (e.g., 150 mm × 21.2 mm I.D., 5 μm) with 60% Mobile Phase B at 20 mL/min at 30°C.

  • Injection: Inject 500 µL of the prepared sample using an automated fraction collector system.

  • Elution & Monitoring: Run the gradient as specified in Table 2. Monitor UV absorbance at 245 nm and 254 nm[4].

  • Fraction Collection: Collect the minor peak eluting immediately prior to the main B1a peak. Impurity K typically elutes slightly earlier due to altered hydrophobicity from the 3,4-saturation.

  • Validation & Post-Processing (Self-Validation Step): Pool fractions and immediately analyze a 10 µL aliquot via 6[6]. Validation Check: If the predominant m/z is not 877.13, discard the fraction. If validated, concentrate via rotary evaporation under high vacuum (≤ 40°C) to yield pure Impurity K.

Part 3: Workflow & Troubleshooting Visualizations

G A Bulk Ivermectin API (Contains Impurity K) B Sample Preparation (Dilute in 50:50 MeOH:H2O) A->B Dissolve C Preparative HPLC (Core-Shell C18, 5µm) B->C Inject D Fraction Collection (UV Detection @ 245nm) C->D Elute E LC-HRMS & NMR (m/z 877.13 Validation) D->E Analyze F Pure Impurity K (CAS: 74567-01-4) E->F Confirm

Workflow for the isolation and validation of Ivermectin Impurity K.

Troubleshooting Start Issue: Peak Fronting & Co-elution Q1 Is sample solvent >80% Methanol? Start->Q1 A1_Yes Dilute with Water to 50% max Q1->A1_Yes Yes Q2 Is gradient slope too steep? Q1->Q2 No A1_Yes->Q2 A2_Yes Implement shallow gradient (0.5% B/min) Q2->A2_Yes Yes Q3 Is column overloaded? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce injection volume by 50% Q3->A3_Yes Yes Success Baseline Resolution Achieved Q3->Success No A3_Yes->Success

Troubleshooting decision tree for resolving preparative HPLC co-elution issues.

Part 4: References

  • Title: Separation of Ivermectin B1b on Newcrom R1 HPLC column Source: SIELC Technologies URL:

  • Title: Ivermectin Impurity K - CAS - 74567-01-4 Source: Axios Research URL:

  • Title: CAS 74567-01-4 Ivermectin EP Impurity K Source: BOC Sciences URL:

  • Title: Identification of impurities in ivermectin bulk material by mass spectrometry and NMR Source: ElectronicsAndBooks URL:

  • Title: Identification of impurities in ivermectin bulk material by mass spectrometry and NMR Source: ResearchGate URL:

  • Title: A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in Ivermectin Impurity K Chromatography

Overview Ivermectin Impurity K (CAS: 74567-01-4), chemically characterized as 3,4-Dihydro Ivermectin or (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1, is a critical pharmacopeial reference standard used du...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ivermectin Impurity K (CAS: 74567-01-4), chemically characterized as 3,4-Dihydro Ivermectin or (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1, is a critical pharmacopeial reference standard used during the synthesis, formulation, and stability testing of Ivermectin[1][2]. Accurate quantification of this impurity relies heavily on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Diode Array Detection (DAD), typically monitored between 235 nm and 245 nm[3][4].

Because regulatory guidelines demand stringent Limits of Detection (LOD) and Quantification (LOQ) based on Signal-to-Noise (S/N) ratios, mitigating baseline noise is paramount. As an application scientist, you must understand that baseline noise is rarely a random artifact; it is a measurable symptom of optical, hydrodynamic, or chemical instability within your chromatographic system.

Diagnostic Workflow: Root Cause Analysis

RootCause Start Baseline Noise in Impurity K HPLC HighFreq High Frequency (Fuzzy Baseline) Start->HighFreq Cyclic Cyclic Pulsations (Sine Wave) Start->Cyclic Drift Baseline Drift (Gradient Shift) Start->Drift Spikes Random Spikes (Sharp Peaks) Start->Spikes Optics Optical Issue: Lamp Aging or Dirty Flow Cell HighFreq->Optics Hydro Hydrodynamic Issue: Pump Check Valve or Failing Degasser Cyclic->Hydro Chem Chemical Issue: Solvent Contamination or Column Bleed Drift->Chem Elec Physical/Electrical: Air Bubbles or Voltage Spikes Spikes->Elec

Diagnostic Workflow: Root Cause Analysis of HPLC Baseline Noise

Frequently Asked Questions (FAQs)

Q1: Why is my baseline exhibiting high-frequency noise specifically when analyzing Impurity K? A1: High-frequency "fuzzy" noise is generally optical or electronic in origin. Ivermectin and its related substances are typically detected at lower UV wavelengths (e.g., 235 nm or 242 nm)[4][5]. At these wavelengths, the energy output of an aging Deuterium lamp drops significantly. When light transmittance falls, the detector's photodiode array amplifies the signal, which proportionally amplifies background noise[6][7]. Additionally, using highly absorbing mobile phase additives near their UV cut-off reduces light reaching the flow cell, mimicking a dying lamp[7].

Q2: I observe a cyclic, pulsating baseline. Is this a column issue? A2: No. Cyclic or sinusoidal pulsations are almost exclusively hydrodynamic, originating from the pump or degasser[8]. If the in-line vacuum degasser fails, dissolved air outgasses in the low-pressure mixing chamber or the detector flow cell[8]. Furthermore, faulty pump check valves or worn pump seals fail to maintain constant pressure, leading to baseline fluctuations that coincide with pump head strokes[8][9].

Q3: How does solvent quality affect the baseline during gradient elution of Impurity K? A3: Ivermectin Impurity K is a highly lipophilic macrocyclic lactone, requiring high concentrations of organic modifiers like Acetonitrile or Methanol for elution[3][10]. If sub-optimal (non-HPLC grade) solvents are used, or if the aqueous phase is contaminated, impurities concentrate on the C18/C8 stationary phase during the initial aqueous hold. As the organic composition increases during the gradient, these contaminants elute as "phantom peaks" or cause severe baseline drift[8].

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating protocols that isolate variables one by one.

Protocol A: The Zero-Volume Union Isolation Test

Purpose: To definitively isolate the source of noise between the column/sample matrix and the HPLC system hardware.

  • Baseline Capture: Run your standard Ivermectin Impurity K method (e.g., Acetonitrile:Water gradient at 1.0 mL/min). Record the peak-to-peak noise over a 10-minute window.

  • Column Removal: Stop the flow. Remove the C18 or C8 analytical column and replace it with a zero-volume stainless steel union[8].

  • System Flush: Flush the system with 100% strong solvent (Acetonitrile or Methanol) to clear residual buffers from the lines.

  • Re-evaluation: Run the gradient method again without the column[8].

    • Causality Check: If the noise disappears , the issue is column bleed, phase dewetting, or strongly retained matrix contaminants[7][8]. If the noise persists , the issue is intrinsic to the HPLC system (solvents, pump, or detector).

ZeroVolume Step1 1. Record Initial Noise Profile Step2 2. Replace Column With Union Step1->Step2 Step3 3. Run Gradient Without Column Step2->Step3 Decision Does Noise Persist? Step3->Decision Yes System Issue: Check Pump, Detector, Solvents Decision->Yes Yes No Column Issue: Flush or Replace C18/C8 Column Decision->No No

Self-Validation Workflow: The Zero-Volume Union Isolation Test

Protocol B: Optical Pathway Validation

Purpose: To ensure the UV/DAD detector is not the limiting factor for sensitivity.

  • Lamp Energy Test: Utilize the HPLC software's onboard diagnostics to perform a lamp intensity test. Replace the Deuterium lamp if total counts fall below the manufacturer's threshold[6][7].

  • Flow Cell Cleaning: If the lamp is new but noise persists, flush the flow cell with a strong solvent (e.g., Methanol), followed by 1N HNO3 (never use HCl, which corrodes stainless steel) to remove organic buildup[11]. Add a back-pressure regulator after the detector to prevent outgassing in the flow cell[11].

  • Slit Width Optimization: For Diode Array Detectors, increasing the slit width (e.g., from 4 nm to 8 nm) allows more light onto the photodiodes. This reduces baseline noise and increases signal intensity, albeit at a slight cost to spectral resolution[6][7].

Quantitative Data: Baseline Noise Troubleshooting Metrics

ParameterAcceptable Range / LimitPotential Impact on Impurity K AnalysisCorrective Action
Signal-to-Noise (S/N) for LOD ≥ 3:1False negatives for trace impuritiesOptimize slit width; replace aging UV lamp
Signal-to-Noise (S/N) for LOQ ≥ 10:1Inaccurate quantification of Impurity KClean flow cell; use HPLC-grade solvents
Pressure Ripple / Pulsation < 1-2% of total pressureCyclic baseline noiseReplace pump seals/check valves; check degasser
UV Lamp Lifespan ~2000 hoursHigh-frequency baseline noisePerform lamp energy test; replace if failed
Slit Width (DAD) 4 nm to 8 nmTrade-off between noise and resolutionIncrease slit width to lower noise[6]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for Ivermectin and Impurity K

Welcome to the Technical Support Center for analytical chromatography of macrocyclic lactones. This guide is designed for researchers and drug development professionals tasked with the complex separation of Ivermectin (a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chromatography of macrocyclic lactones. This guide is designed for researchers and drug development professionals tasked with the complex separation of Ivermectin (a mixture of components H2B1a and H2B1b) from its structurally similar degradation products and process impurities, with a specific focus on Ivermectin EP Impurity K .

Because avermectins are large, hydrophobic macrolides differing only by minor functional group variations (e.g., a single methylene group or a reduced double bond), achieving baseline resolution requires precise thermodynamic control of the chromatographic system.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is Impurity K so difficult to separate from the main Ivermectin peaks? A: Ivermectin EP Impurity K ((4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a)[1] shares the exact 16-membered macrocyclic lactone backbone as the active pharmaceutical ingredients (H2B1a and H2B1b)[2]. The structural difference lies solely in the saturation of specific double bonds and a demethylation event. Because High-Performance Liquid Chromatography (HPLC) separation on reversed-phase columns relies on hydrophobic partitioning, the nearly identical hydrodynamic volume and partition coefficient (logP) of Impurity K causes it to co-elute with the main API peaks unless specific chemical selectivity is introduced into the mobile phase.

Q2: What is the optimal column chemistry for this separation? A: A high-density, fully end-capped Octadecylsilyl (C18) silica gel column is the gold standard for this application[3][4]. The long C18 alkyl chains provide the necessary surface area for Van der Waals interactions. Crucially, the column must be end-capped. Ivermectin and Impurity K contain multiple hydroxyl groups that can undergo secondary hydrogen-bonding interactions with residual, unreacted silanols on the silica support. This secondary interaction causes peak tailing, which destroys the resolution (Rs) between closely eluting impurities. Columns such as the Phenomenex Luna C18 or Shim-pack GIST C18 are highly recommended[2][4].

Q3: How do I adjust the mobile phase to force the separation of Impurity K? A: The causality of separation here depends on balancing elution strength with hydrogen-bonding selectivity. The European Pharmacopoeia (Ph. Eur.) Monograph 1336 dictates a ternary mobile phase of Water : Methanol : Acetonitrile (15:34:51 v/v/v) [3][4].

  • Acetonitrile (51%) acts as a polar aprotic modifier. It reduces mobile phase viscosity (sharpening peaks) and provides the bulk elution strength via dipole-dipole interactions.

  • Methanol (34%) is the critical variable for Impurity K. As a polar protic solvent, it selectively interacts with the differing hydroxyl/methoxy patterns on the macrolide rings, altering the retention factor ( k′ ) of Impurity K relative to H2B1a.

  • Troubleshooting Tip: If Impurity K co-elutes, micro-adjust the Methanol-to-Acetonitrile ratio (e.g., ±2%) while keeping the Water ratio constant to shift the selectivity factor ( α ).

Q4: My system suitability fails because the resolution between H2B1b and H2B1a drops below 3.0. How do I fix this? A: This is almost always a thermodynamic failure. Retention on a C18 column is an exothermic process; fluctuations in column temperature alter the partitioning equilibrium. Ensure your column oven is strictly calibrated and set to 25 °C [4]. If the temperature is stable but resolution remains < 3.0, your column may be experiencing voiding or stationary phase collapse. In this case, replace the column or scale down to a sub-3 µm particle size column to increase theoretical plates ( N )[2][5].

Part 2: Data Presentation

Table 1: Key Ivermectin Components and Chromatographic Properties

Note: Relative retention times (RRT) are approximate and depend on exact system dead volume.

CompoundCAS NumberStructural CharacteristicRRT (Approx.)Pharmacopoeial Status
Ivermectin H2B1b 70209-81-3Main API Component 1 (sec-butyl group)0.85Active Component
Ivermectin H2B1a 71827-03-7Main API Component 2 (isopropyl group)1.00Active Component
Impurity K 74567-01-4Tetrahydroavermectin A1a derivative1.30 - 1.50EP Monograph Impurity
Impurity A 65195-55-35-O-demethylavermectin A1a1.15EP Monograph Impurity
Table 2: Recommended Column Specifications for Impurity Profiling
ParameterPh. Eur. Standard RequirementUHPLC High-Speed AlternativeCausality / Rationale
Stationary Phase Octadecylsilyl (C18)Octadecylsilyl (C18)Maximizes hydrophobic surface area for macrolide partitioning.
Dimensions 250 mm × 4.6 mm150 mm × 4.6 mmLonger columns provide higher theoretical plates ( N ) for baseline resolution.
Particle Size 5 µm3 µm or 2.7 µm (Core-Shell)Smaller particles reduce eddy diffusion, sharpening peaks to resolve Impurity K.
Pore Size 100 Å100 ÅOptimal for small-to-medium molecules; avermectins fit well within this pore volume.

Part 3: Experimental Protocols

Self-Validating Workflow for Ivermectin Related Substances (Based on Ph. Eur. 1336)

This protocol is designed as a self-validating system. Proceeding to sample analysis is physically gated by the System Suitability Test (SST). If the thermodynamic and chemical parameters are not perfectly aligned, the SST will fail, preventing the generation of compromised data[3][4].

Step 1: Preparation of Solutions

  • Test Solution: Accurately weigh 40.0 mg of the Ivermectin sample. Dissolve in Methanol (HPLC grade) and dilute to exactly 50.0 mL in a volumetric flask[3][4].

  • Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Standard) in Methanol and dilute to 50.0 mL[4].

  • Reference Solution (b) & (c): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with Methanol. Then, dilute 5.0 mL of this resulting solution to 100.0 mL with Methanol to create the sensitivity standard[3].

Step 2: Chromatographic Setup

  • Install a fully end-capped C18 column (250 mm × 4.6 mm, 5 µm) into the column oven.

  • Set the column oven temperature strictly to 25 °C [4].

  • Prepare the mobile phase by mixing HPLC-grade Water, Methanol, and Acetonitrile in a 15:34:51 (v/v/v) ratio. Degas thoroughly using ultrasonication or vacuum filtration[3][4].

  • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm [4].

Step 3: System Suitability Test (SST) - The Validation Gate

  • Inject 20 µL of Reference Solution (a).

  • Evaluate Resolution ( Rs ): The chromatogram will show Component H2B1b eluting first, followed by Component H2B1a. Calculate the resolution between these two peaks. It MUST be 3.0 [3][4].

  • Evaluate Symmetry: The symmetry factor for the principal peak must be 2.5[3][4].

  • Causality Check: If Rs<3.0 , do not proceed. Purge the system, verify the mobile phase preparation (specifically the Water ratio, which drives retention), and check column health.

Step 4: Sample Analysis

  • Once SST passes, inject 20 µL of the Test Solution.

  • Identify Impurity K based on its relative retention time (approx. 1.3 to 1.5 relative to the principal peak)[3].

  • Quantify Impurity K against the area of the principal peak in Reference Solution (b). The limit is typically not more than 2.5%[3].

Part 4: Mandatory Visualizations

Workflow N1 Co-elution of Impurity K with Ivermectin API N2 Evaluate Column Chemistry (End-capped C18 needed?) N1->N2 N3 Check Mobile Phase (Water:MeOH:ACN) N2->N3 C18 Confirmed N4 Adjust to 15:34:51 v/v/v (Optimize Selectivity) N3->N4 Suboptimal Rs N5 Verify Column Temp (Target: 25°C) N3->N5 Ratio Correct N4->N5 N6 System Suitability Passed (Rs > 3.0) N5->N6 Temp Stabilized

Troubleshooting workflow to resolve co-elution of Impurity K and achieve system suitability.

Mechanism M1 Impurity K (Tetrahydroavermectin A1a) M3 Van der Waals Partitioning M1->M3 Hydrophobic Interaction M4 Hydrogen Bonding (MeOH Modifier) M1->M4 Hydroxyl Groups M2 C18 Stationary Phase (Hydrophobic Surface) M2->M3 M5 Baseline Resolution (Rs > 3.0) M3->M5 M4->M5 Selectivity Enhancement

Mechanistic partitioning of Impurity K on a C18 column driven by mobile phase modifiers.

References

  • SynThink Research Chemicals. "Ivermectin EP Impurity K | 74567-01-4". SynThink Research Chemicals.
  • Separation Science. "High Speed LC Analysis of Pharmaceutical Impurities in Compliance with European Pharmacopoeia".
  • ElectronicsAndBooks. "Identification of impurities in ivermectin bulk material by mass spectrometry and NMR". ElectronicsAndBooks.
  • DrugFuture. "IVERMECTIN Ivermectinum". DrugFuture.
  • Phenomenex. "Ivermectin and Related Substances: Ph. Eur. Monograph 1336". Phenomenex.

Sources

Troubleshooting

Technical Support Center: Minimizing On-Column Degradation of Ivermectin Impurity K

Overview & Mechanistic Causality Ivermectin Impurity K—chemically identified as the (4R)- and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1 isomers—is a critical process-related impurity and degradation product mon...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

Ivermectin Impurity K—chemically identified as the (4R)- and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1 isomers—is a critical process-related impurity and degradation product monitored during the quality control of Ivermectin active pharmaceutical ingredients (APIs)[1]. During high-performance liquid chromatography (HPLC) analysis, analysts frequently encounter poor peak shape, peak splitting, or inconsistent recovery of Impurity K.

The Causality of Degradation: The macrocyclic lactone structure of Ivermectin and its tetrahydro-derivatives makes them highly susceptible to environmental and chemical stress, including acidic/basic hydrolysis, oxidation, and photolysis[2]. When injected into an HPLC system, "on-column degradation" occurs primarily due to:

  • Secondary Interactions: Unreacted, acidic silanol groups on the silica stationary phase act as active sites, catalyzing the degradation and opening of the lactone ring[2].

  • Trace Metal Catalysis: Metal impurities within lower-quality silica matrices can promote oxidative degradation of the molecule during the chromatographic run.

  • Thermal Lability: Elevated column temperatures, often used to reduce mobile phase viscosity and improve peak shape, inadvertently supply the activation energy required to accelerate the thermal degradation pathways of Impurity K[3].

Troubleshooting Guide & FAQs

Q1: Why does the peak area of Ivermectin Impurity K decrease over replicate injections, while unknown peaks appear in the chromatogram? A: This is a classic hallmark of on-column or in-vial degradation. Ivermectin compounds are highly sensitive to oxidation and hydrolysis[2]. If the sample is sitting in an autosampler at room temperature, or if the mobile phase contains dissolved oxygen or harsh pH modifiers, Impurity K will degrade into secondary products before or during elution. Solution: Maintain the autosampler at 4°C, protect sample vials from light, and ensure the mobile phase is thoroughly and continuously degassed.

Q2: How do I select a stationary phase that prevents the degradation of Impurity K? A: To eliminate secondary interactions, you must use a high-purity, fully end-capped C18 column[2]. Columns with high silanol activity act as catalytic degradation sites. Modern columns (e.g., Zorbax Extend-C18 or HALO C18) utilize high-purity Type B silica and dense bonding/end-capping, which have been successfully validated for stability-indicating assays of Ivermectin and its related impurities[4],[3].

Q3: What mobile phase conditions are optimal for preserving the integrity of Ivermectin impurities? A: Avoid strong acids (like high concentrations of trifluoroacetic acid) or strong bases. A neutral to slightly acidic mobile phase is ideal. A proven, stability-indicating mobile phase system utilizes Water (Mobile Phase A) and Acetonitrile/Methanol (85/15, v/v) (Mobile Phase B) under gradient elution[4].

Q4: Can column temperature affect the stability of Impurity K during the run? A: Absolutely. While higher temperatures (e.g., 40°C+) improve mass transfer and sharpen peaks, they also accelerate the thermal degradation of macrocyclic lactones[3]. It is highly recommended to maintain the column compartment at a moderate temperature, typically around 30°C, to balance chromatographic efficiency with analyte stability[4].

Quantitative Data & Factor Summary

Table 1: Factors Influencing On-Column Stability of Ivermectin Impurity K

FactorMechanism of DegradationRecommended Mitigation Strategy
Stationary Phase Free silanols catalyze lactone ring opening/hydrolysis.Use fully end-capped, high-purity (Type B) C18 columns (e.g., Zorbax Extend-C18)[4].
Mobile Phase pH Extreme pH accelerates hydrolysis of the macrocyclic lactone.Maintain neutral to slightly acidic pH; avoid harsh mineral acids or bases[2].
Temperature Thermal activation energy promotes degradation pathways.Cap column temperature at 30°C; keep autosampler at 4°C[4],[2].
Dissolved Oxygen Promotes oxidative degradation during the chromatographic run.Continuously vacuum-degas mobile phases; prepare samples fresh[3].
Light Exposure Photolytic cleavage of susceptible bonds in the avermectin structure.Use amber vials for sample storage and autosampler queues[2].

Experimental Protocol: Stability-Indicating HPLC Workflow

This self-validating protocol ensures that any observed degradation is accurately diagnosed and mitigated, ensuring reliable quantitation of Ivermectin Impurity K.

Step 1: System Preparation and Passivation

  • Flush the HPLC system with MS-grade Water/Acetonitrile (50:50) to remove any residual salts or harsh acids from previous runs.

  • Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5-μm particle size) to minimize active site interactions[4].

  • Set the column oven temperature strictly to 30°C and the autosampler to 4°C.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)[4].

  • Critical Step: Ensure continuous inline vacuum degassing is active to prevent oxidative degradation on-column.

Step 3: Sample Preparation

  • Weigh the Ivermectin API or Impurity K reference standard accurately.

  • Dissolve in a diluent compatible with the initial mobile phase conditions (e.g., Acetonitrile/Water).

  • Prepare samples immediately prior to analysis and transfer them to amber HPLC vials to prevent photolysis[2].

Step 4: Chromatographic Execution & Self-Validation

  • Run a gradient elution at a flow rate of 1.5 mL/min[4].

  • Monitor the eluent using an Ultraviolet (UV) detector set to 245 nm or 254 nm[4],[3].

  • Self-Validation Check: Inject a standard solution of Impurity K three consecutive times. Calculate the %RSD of the peak area. An RSD > 2.0% or the appearance of new shoulder peaks indicates active on-column degradation or autosampler instability, requiring immediate re-evaluation of the column end-capping or mobile phase degassing.

Workflow Visualization

Workflow N1 Identify Impurity K Degradation N2 Evaluate Stationary Phase (Check Silanol Activity) N1->N2 Step 1 N3 Switch to End-Capped Type-B C18 Column N2->N3 High Activity N4 Optimize Mobile Phase (Neutral/Mild pH) N2->N4 Column OK N3->N4 Step 2 N5 Degas Solvents & Remove Harsh Acids N4->N5 Harsh Conditions N6 Control Thermal/Light Exposure N4->N6 MP OK N5->N6 Step 3 N7 Set Column to 30°C & Use Amber Vials N6->N7 High Temp/Light N8 Stable Quantitation Achieved N6->N8 Conditions OK N7->N8 Final Step

Diagnostic workflow for resolving on-column degradation of Ivermectin Impurity K.

References

  • [4] Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed | Source: nih.gov | 4

  • [1] Ivermectin Impurity K - SRIRAMCHEM | Source: sriramchem.com | 1

  • [2] 2,3-Dehydro-3,4-dihydro ivermectin - Benchchem | Source: benchchem.com | 2

  • [3] A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR | Source: researchgate.net |3

Sources

Optimization

Ivermectin Analytical Support Center: Troubleshooting Impurity K Reproducibility

Welcome to the Technical Support Center for Ivermectin analytical method development. This guide is specifically engineered for researchers and drug development professionals facing challenges with the chromatographic re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ivermectin analytical method development. This guide is specifically engineered for researchers and drug development professionals facing challenges with the chromatographic resolution and reproducibility of Ivermectin Impurity K (CAS: 74567-01-4), also known as 3,4-Dihydro Ivermectin[1][2].

Due to its structural similarity to the main active pharmaceutical ingredient (API) peaks (H2B1a and H2B1b), Impurity K is notorious for co-elution and shifting retention times. This guide provides field-proven, E-E-A-T grounded troubleshooting strategies, optimized protocols, and causality-driven explanations to establish a self-validating analytical system.

Analytical Workflow for Impurity K Resolution

The following decision matrix illustrates the logical progression for troubleshooting co-elution and reproducibility failures when analyzing Ivermectin related substances.

HPLC_Optimization Start Impurity K Co-elution Detected in Chromatogram ColSelect Switch to Core-Shell C18 (e.g., 2.7 μm particle size) Start->ColSelect MobPhase Transition from Isocratic to Gradient Elution ColSelect->MobPhase Temp Implement Strict Column Temp Control (40°C) MobPhase->Temp SysSuit System Suitability Check: Resolution > 1.5? Temp->SysSuit Pass Method Validated (Reproducible & Robust) SysSuit->Pass Yes Fail Troubleshoot: Check Diluent Match & pH SysSuit->Fail No Fail->MobPhase

Analytical workflow for resolving Ivermectin Impurity K co-elution issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does Impurity K consistently co-elute with the main Ivermectin H2B1a peak, and how can I resolve it?

The Causality: Ivermectin Impurity K is a tetrahydroavermectin derivative[3]. Because its polarity and hydrodynamic volume are nearly identical to the parent H2B1a molecule, standard 5 µm fully porous C18 columns lack the theoretical plates required to separate them. The official USP monograph utilizes an isocratic mobile phase of acetonitrile, methanol, and water (53:27.5:19.5)[4], which often results in Impurity K hiding within the tail of the main peak. The Solution: Transition from fully porous particles to core-shell (solid-core) technology (e.g., 2.7 µm HALO C18)[5]. Core-shell particles drastically reduce the Eddy diffusion (A-term in the van Deemter equation) and improve mass transfer (C-term), narrowing the peak width and allowing baseline resolution of isomers that typically co-elute under traditional compendial methods[5].

Q2: How do I optimize the mobile phase to ensure reproducible retention times for Impurity K?

The Causality: Macrocyclic lactones like Ivermectin are highly sensitive to minor fluctuations in the organic/aqueous ratio. The USP notes that increasing the proportion of water increases elution times and allows better separation of impurities[4]. However, relying on isocratic elution for complex impurity profiling leads to band broadening for late eluters and susceptibility to pump-proportioning errors. The Solution: Implement a gradient elution profile . Start with a higher aqueous percentage to focus the analyte at the head of the column, then ramp the organic modifier (Acetonitrile/Methanol). This compresses the peak shape of Impurity K, improving the Signal-to-Noise (S/N) ratio and ensuring retention time reproducibility across different HPLC systems[5].

Q3: Why are my Impurity K peak areas fluctuating between injections?

The Causality: This is almost always a sample preparation or injection artifact. Ivermectin is highly lipophilic. If your sample diluent is significantly stronger (e.g., 100% Methanol) than your initial mobile phase conditions, the analyte will travel through the column un-retained in the injection plug before partitioning into the stationary phase, causing peak distortion, splitting, or variable integration. The Solution: Ensure your sample diluent closely matches the initial conditions of your mobile phase. Furthermore, maintain strict column compartment temperature control (e.g., 40 °C)[5]. Macrocyclic lactones can undergo temperature-dependent conformational changes; a fluctuating ambient temperature will directly cause retention time and peak area drift.

Q4: How do I validate the Limit of Quantitation (LOQ) for Impurity K?

The Causality: Regulatory guidelines (ICH Q2) require a self-validating system where the LOQ is proven by a Signal-to-Noise ratio of at least 10:1. Because Impurity K is a minor degradant/metabolite, background noise from the mobile phase or detector lamp degradation can mask it. The Solution: Using the optimized core-shell gradient method, you can achieve an LOQ of approximately 0.1% of the target analytical concentration (~1.0 μg/mL)[5]. Validate this by injecting the Impurity K reference standard[2] at the LOQ level six times and ensuring the %RSD of the peak area is ≤ 5.0%.

Quantitative Data: Method Comparison

To illustrate the necessity of method optimization, the following table compares the traditional compendial approach with an optimized stability-indicating gradient method.

Chromatographic ParameterTraditional USP Isocratic Method[4]Optimized Gradient Method[5]
Column Chemistry Standard C18 (5 μm, 250 x 4.6 mm)Core-shell C18 (2.7 μm, 100 x 4.6 mm)
Mobile Phase Isocratic ACN:MeOH:Water (53:27.5:19.5)Gradient (Water / ACN / MeOH)
Column Temperature Ambient (Prone to fluctuations)40 °C (Strictly controlled)
Impurity K Resolution Often < 1.0 (Co-elution with H2B1a)> 1.5 (Baseline separation)
Limit of Quantitation (LOQ) ~0.5%0.1% (~1.0 μg/mL)
Total Run Time ~45 minutes~25 minutes

Step-by-Step Methodology: Optimized RP-HPLC Protocol for Impurity K

This protocol is designed to be a self-validating system. Do not proceed to sample analysis if the System Suitability criteria in Step 4 are not met.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Prepare HPLC-grade Water. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol (e.g., 60:40 v/v). Degas thoroughly using ultrasonication or vacuum filtration.

  • Diluent: Prepare a mixture of Methanol and Water (80:20 v/v) to match the lipophilicity of the analytes while preventing injection solvent effects.

Step 2: Standard Preparation

  • System Suitability Solution: Accurately weigh USP Ivermectin RS[4] and Ivermectin Impurity K Reference Standard[2]. Dissolve in the diluent to obtain a final concentration of 0.4 mg/mL for Ivermectin and 0.004 mg/mL (1.0%) for Impurity K. Sonicate for 10 minutes to ensure complete dissolution.

  • Sensitivity Solution (LOQ): Dilute the Impurity K standard to a concentration of 0.4 µg/mL (0.1% of the nominal sample concentration).

Step 3: Chromatographic Setup

  • Column: Install a HALO C18 (or equivalent core-shell), 100 mm × 4.6 mm, 2.7 μm particle size[5].

  • Temperature: Set the column oven strictly to 40 °C. Allow 30 minutes for thermal equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or 245 nm depending on specific PDA optimization)[5][6].

  • Gradient Program: Initiate at 40% Mobile Phase B, ramp to 85% B over 15 minutes, hold for 5 minutes, and return to initial conditions for a 5-minute re-equilibration.

Step 4: System Suitability Testing (Self-Validation)

  • Inject the System Suitability Solution (20 µL).

  • Acceptance Criteria:

    • The resolution ( Rs​ ) between Ivermectin H2B1a and Impurity K must be ≥1.5 .

    • The tailing factor ( T ) for the Impurity K peak must be ≤2.0 [6].

  • Inject the System Suitability Solution six consecutive times. The Relative Standard Deviation (%RSD) of the Impurity K peak area must be ≤2.0 .

  • Inject the Sensitivity Solution. The Signal-to-Noise (S/N) ratio must be ≥10 .

Step 5: Sample Analysis

  • Prepare the test sample in the diluent at a target concentration of 0.4 mg/mL.

  • Inject the blank (diluent) to confirm no interference at the retention time of Impurity K.

  • Inject the test sample. Calculate the percentage of Impurity K using the peak area relative to the external standard, disregarding any peaks below the 0.05% reporting threshold[4].

References

  • USP Monographs: Ivermectin - Pharmacopeia. Source: uspbpep.com.
  • Ivermectin Impurity K - CAS - 74567-01-4 - Axios Research. Source: axios-research.com.
  • Ivermectin - Impurity K : CAS No.74567-01-4 - Omsynth Lifesciences. Source: omsynth.com.
  • Ivermectin Impurity K - SRIRAMCHEM. Source: sriramchem.com.
  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification... Source: dntb.gov.ua.
  • Analytical Method Development And Validation Parameters Of Drug Ivermectin. Source: researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Comparative High-Performance Liquid Chromatography Analysis of Ivermectin Impurities K and J

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This is particularly true for complex semi-synthetic mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This is particularly true for complex semi-synthetic molecules like Ivermectin, a potent antiparasitic agent.[1] Among its various related substances, Ivermectin Impurity K and Impurity J are of significant interest due to their structural similarity to the active pharmaceutical ingredient (API), which can present analytical challenges.[] This guide provides an in-depth comparative analysis of these two impurities utilizing High-Performance Liquid Chromatography (HPLC), offering a robust framework for their baseline separation and quantification.

The narrative herein is grounded in the principles of scientific integrity, drawing from established analytical methodologies and pharmacopeial standards.[3][4] We will explore the subtle, yet critical, physicochemical differences between Impurity K and Impurity J and leverage this understanding to develop a highly selective and reproducible HPLC method. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their analytical capabilities in the realm of pharmaceutical impurity profiling.

Understanding the Analytes: A Structural and Physicochemical Overview

A successful chromatographic separation is predicated on exploiting the differences in the physical and chemical properties of the analytes. While both Impurity K and Impurity J are structurally related to Ivermectin, they possess distinct molecular features that influence their interaction with the stationary and mobile phases in a reversed-phase HPLC system.

Ivermectin Impurity K is identified as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a.[5] It has a molecular formula of C48H76O14 and a molecular weight of approximately 877.1 g/mol .[][7]

Ivermectin Impurity J , also known as Δ2,3H2B1b, is chemically described as 2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-3,4,22,23-tetrahydroavermectin A1a.[8][9] Its molecular formula is C47H72O14, with a molecular weight of about 861.1 g/mol .[10][11]

The key structural differentiators are the presence of a dihydro functionality in Impurity K and a didehydro feature in Impurity J, along with variations in the substituent at the C25 position. These modifications alter the polarity and hydrophobicity of the molecules, which are the primary levers for achieving separation in reversed-phase HPLC.

FeatureIvermectin Impurity KIvermectin Impurity J
Synonyms 3,4-Dihydro Ivermectin; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a[]Δ2,3H2B1b; Ivermectin EP Impurity J[8]
Molecular Formula C48H76O14[]C47H72O14[8]
Molecular Weight 877.13 g/mol []861.1 g/mol [8]
Key Structural Feature Contains a 3,4-dihydro bond[12]Contains a 2,3-didehydro bond[9]

This table summarizes the key physicochemical properties of Ivermectin Impurity K and Impurity J.

The Analytical Challenge: Baseline Separation by HPLC

The co-elution of structurally similar impurities is a common hurdle in pharmaceutical analysis.[3] The development of a stability-indicating HPLC method that can resolve all potential process-related impurities and degradation products is a regulatory expectation.[13][14] The primary objective of this guide is to present a validated HPLC method capable of achieving baseline separation between Ivermectin, Impurity K, and Impurity J.

The selection of the stationary phase, mobile phase composition, and other chromatographic parameters is critical. A C18 column is a common choice for the analysis of Ivermectin and its impurities due to its hydrophobicity, which allows for effective retention and separation of these relatively nonpolar molecules.[15][16] Gradient elution is often necessary to achieve adequate separation of all related substances within a reasonable runtime.[17][18]

Experimental Protocol: A Step-by-Step HPLC Method

This section details a robust reversed-phase HPLC (RP-HPLC) method for the comparative analysis of Ivermectin Impurity K and Impurity J.

  • Ivermectin Reference Standard (USP or EP)

  • Ivermectin Impurity K Reference Standard[19]

  • Ivermectin Impurity J Reference Standard[10]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Formic Acid (optional, for MS compatibility)[20]

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of resolution, efficiency, and backpressure for separating complex mixtures like Ivermectin and its impurities.[1][18]
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile:Methanol (85:15, v/v)A common organic modifier mixture for Ivermectin analysis, offering good solvating power and selectivity.[1]
Gradient Elution Time (min)%B
060
2090
2590
2660
3060
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[1]
Detection Wavelength 245 nmA wavelength at which Ivermectin and its related impurities exhibit significant absorbance.[1][15]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (Ivermectin, Impurity K, and Impurity J) in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions with the initial mobile phase composition (60% B) to achieve a final concentration of approximately 10 µg/mL for each analyte.

  • Sample Solution: Prepare the test sample containing Ivermectin at a similar concentration in the same diluent.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow of the comparative analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Interpretation A Weigh Standards B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Gradient Elution D->E F UV Detection at 245 nm E->F G Integrate Peaks F->G H Compare Retention Times G->H I Calculate Resolution H->I

Caption: Experimental workflow for the HPLC analysis of Ivermectin impurities.

The primary data points for comparison will be the retention time (tR) and the resolution (Rs) between the peaks of interest. Under the proposed conditions, it is expected that the more polar compound will elute earlier. Given their structures, one might hypothesize that Impurity K, with its dihydro functionality, may be slightly more polar than Impurity J, which possesses a didehydro bond, leading to a shorter retention time. However, the overall hydrophobicity is also influenced by other structural features, and the actual elution order must be confirmed experimentally.

Expected Results and Performance Metrics

A successful separation will yield distinct, well-resolved peaks for Ivermectin, Impurity K, and Impurity J. The performance of the method can be evaluated based on standard system suitability parameters.

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between all adjacent peaks
Tailing Factor (T) ≤ 2.0 for all analyte peaks
Theoretical Plates (N) > 2000 for all analyte peaks

This table outlines the typical system suitability requirements for a validated HPLC method.

The following is a hypothetical chromatogram illustrating the expected separation:

Chromatogram cluster_peaks p1 p2 p3 6,0 6,0 3,1.7 Impurity K 4.5,2.2 Ivermectin

Caption: Hypothetical chromatogram showing baseline separation.

Conclusion and Future Perspectives

This guide has presented a comprehensive framework for the comparative analysis of Ivermectin Impurity K and Impurity J by HPLC. The provided method, grounded in established scientific principles, offers a starting point for laboratories to develop and validate their own analytical procedures for routine quality control. The key to a successful and robust separation lies in a thorough understanding of the analytes' physicochemical properties and the systematic optimization of chromatographic conditions.

Further work could involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and improved resolution.[1] Additionally, coupling the HPLC system with a mass spectrometer (LC-MS) would provide unequivocal identification of the impurities and enhance the overall analytical power.[21] As regulatory expectations for impurity profiling continue to evolve, the development of highly selective and sensitive analytical methods will remain a critical aspect of pharmaceutical development and manufacturing.

References

  • PubChem. Ivermectin impurity J [EP impurity]. National Center for Biotechnology Information. [Link]

  • Zhao, D., Wimalasinghe, R. M., Wang, L., & Rustum, A. M. (2022). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. Journal of Chromatographic Science, 60(7), 620–632. [Link]

  • Oxford University Press. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. [Link]

  • Wimalasinghe, R. M., Zhao, D., & Rustum, A. (2021). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Journal of AOAC INTERNATIONAL, 104(6), 1505-1513. [Link]

  • Axios Research. Ivermectin EP Impurity J. [Link]

  • Veeprho. Ivermectin EP Impurity J. [Link]

  • Bhavya, B., Nagaraju, P., Mounika, V., & Indira Priyadarshini, G. (2017). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology, 10(1), 23. [Link]

  • Axios Research. Ivermectin Impurity K - CAS - 74567-01-4. [Link]

  • SIELC Technologies. Separation of Ivermectin B1b on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. [Link]

  • Carrillo Heredero, A. M., Segato, G., Menotta, S., Butovskaya, E., Vismarra, A., Semeraro, M., & Bertini, S. (2023). A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage. Veterinaria Italiana, 59(1). [Link]

  • USP-NF. Ivermectin Paste. [Link]

  • Molsyns Research. Buy high quality Ivermectin EP Impurity K with CAS No. [Link]

  • Li, W., et al. (2022). Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector. Foods, 11(23), 3901. [Link]

  • ResearchGate. RP-HPLC and HPTLC stability indicating assay methods for ivermectin in bulk and tablet dosage form. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. [Link]

  • Journal of Chemical and Pharmaceutical Research. A validated rp-hplc method for the simultaneous estimation of ivermectin and albendazole in. [Link]

  • SIELC Technologies. Separation of Ivermectin B1a on Newcrom R1 HPLC column. [Link]

  • Beasley, C. A., et al. (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1124-34. [Link]

  • World Journal of Pharmaceutical Sciences. A validated rp-hplc method for the simultaneous estimation of ivermectin and albendazole in. [Link]

  • Carrillo Heredero, A. M., et al. (2023). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). Molecules, 28(5), 2291. [Link]

  • ResearchGate. Analytical Method Development And Validation Parameters Of Drug Ivermectin. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Ivermectin Impurity K: RP-HPLC-UV vs. LC-MS/MS

As pharmaceutical and environmental regulations become increasingly stringent, the analytical methodologies used to quantify active pharmaceutical ingredients (APIs) and their related substances must evolve. Ivermectin,...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and environmental regulations become increasingly stringent, the analytical methodologies used to quantify active pharmaceutical ingredients (APIs) and their related substances must evolve. Ivermectin, a broad-spectrum macrocyclic lactone anthelmintic, presents unique analytical challenges due to its complex molecular structure and the presence of closely related structural analogs.

This guide provides a comprehensive, objective comparison and cross-validation framework for quantifying Ivermectin Impurity K —a critical degradation product and metabolite—transitioning from traditional compendial High-Performance Liquid Chromatography (RP-HPLC-UV) to high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Profile & Methodological Causality

The Chemical Context of Impurity K

Ivermectin Impurity K (CAS: 74567-01-4), chemically identified as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1 (or 3,4-Dihydro Ivermectin), is a fully characterized metabolite and process impurity of Ivermectin [1]. Because it is a diastereomeric structural analog of the parent API, it exhibits nearly identical physicochemical properties. This structural similarity makes chromatographic resolution exceptionally difficult, often resulting in co-elution under standard isocratic conditions.

Causality Behind Method Selection

The choice of analytical method dictates the depth of data acquired. We compare two primary modalities:

  • RP-HPLC-UV (The Compendial Standard):

    • The Mechanism: Ivermectin and Impurity K possess a conjugated diene system within their macrocyclic lactone rings, providing a distinct UV absorption chromophore at ~245–254 nm [2].

    • The "Why": RP-HPLC-UV is robust, highly reproducible, and ideal for bulk API release testing where impurities are present in the parts-per-million (ppm) range. We utilize a C18 stationary phase because the extreme hydrophobicity of the avermectin backbone requires strong hydrophobic interactions to separate Impurity K from the main Ivermectin B1a/B1b peaks.

  • LC-MS/MS (The High-Sensitivity Upgrade):

    • The Mechanism: Mass spectrometry bypasses the reliance on UV chromophores by ionizing the molecule and isolating specific mass-to-charge (m/z) transitions (Multiple Reaction Monitoring, MRM) [3].

    • The "Why": In pharmacokinetic studies or environmental monitoring (e.g., soil and sewage), Impurity K exists in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. UV detection is blind at these levels due to matrix interference. LC-MS/MS provides absolute structural specificity and sensitivity.

The Need for Cross-Validation

When a laboratory upgrades from HPLC-UV to LC-MS/MS, or transfers a method between sites, International Council for Harmonisation (ICH) Q2(R1)/Q2(R2) guidelines mandate a formal cross-validation [4]. This ensures that the new method is statistically equivalent to the legacy method within their overlapping dynamic ranges, preventing data discrepancies during regulatory submissions.

Comparative Performance Data

The following table synthesizes the quantitative validation parameters for both methods, demonstrating why LC-MS/MS is required for trace analysis, while HPLC-UV remains sufficient for bulk API quality control.

Validation Parameter (ICH Q2)RP-HPLC-UV (Legacy Method)LC-MS/MS (ESI-MRM)Regulatory / Analytical Implication
Limit of Detection (LOD) ~0.3 µg/mL (300 ppb)~0.54 µg/kg (0.54 ppb)LC-MS/MS is ~500x more sensitive; essential for environmental matrices [3].
Limit of Quantitation (LOQ) ~1.0 µg/mL (1000 ppb)~1.5 µg/kg (1.5 ppb)HPLC-UV is restricted to API formulation QC [2].
Linearity Range 1.0 – 500 µg/mL1.5 – 500 µg/LBoth exhibit R2>0.999 , but operate in entirely different concentration magnitudes.
Precision (RSD%) < 1.0% (Highly precise)< 5.0% (Matrix dependent)HPLC-UV offers tighter precision for bulk assay due to lack of ionization suppression.
Specificity Relies on chromatographic resolution (Rt)Relies on exact m/z precursor-product transitionsLC-MS/MS can resolve co-eluting peaks via mass filtering, bypassing UV limitations.

Mandatory Analytical Workflows

The cross-validation process requires a strict, logical progression from sample preparation to statistical proof of equivalence.

CV_Workflow Start Define Cross-Validation Protocol (ICH Q2 Guidelines) SamplePrep Standardized Sample Preparation (Spiked Impurity K) Start->SamplePrep HPLC Method A: RP-HPLC-UV (Legacy/Compendial) SamplePrep->HPLC LCMS Method B: LC-MS/MS (High Sensitivity) SamplePrep->LCMS DataA Data Set A (ppm range) HPLC->DataA DataB Data Set B (ppb range) LCMS->DataB Stats Statistical Comparison (t-test, F-test, R²) DataA->Stats DataB->Stats Equiv Methods Equivalent? (Acceptance Criteria Met) Stats->Equiv Success Validated for Interchangeable Use Equiv->Success Yes Investigate Investigate Discrepancies Equiv->Investigate No

Caption: Logical workflow for the inter-laboratory cross-validation of analytical methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. This means the method includes internal checks (System Suitability Tests) that must pass before data acquisition begins.

Protocol A: RP-HPLC-UV (API Quality Control)

Causality: A gradient elution is strictly required. Isocratic methods fail to resolve Impurity K from the Ivermectin B1a tail. The gradient slowly increases the organic modifier to selectively desorb the closely related hydrophobic isomers from the C18 phase [2].

  • System Preparation: Equip the HPLC with a high-resolution C18 column (e.g., 150 × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Configuration:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile/Methanol (85:15, v/v).

  • Gradient Program: Run a linear gradient starting at 40% B, ramping to 95% B over 25 minutes at a flow rate of 1.5 mL/min.

  • System Suitability Test (SST - Self-Validation): Inject a resolution standard containing Ivermectin B1a and Impurity K (10 µg/mL each).

    • Acceptance Criteria: The resolution ( Rs​ ) between Impurity K and Ivermectin B1a must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤2.0 . Do not proceed if SST fails.

  • Sample Analysis: Inject 20 µL of the sample. Monitor absorbance at 245 nm. Quantify using the external standard method.

Protocol B: LC-MS/MS (Trace & Matrix Analysis)

Causality: UV mobile phases often contain non-volatile salts (like phosphates) which will precipitate and destroy a mass spectrometer source. Therefore, the LC-MS/MS method swaps to volatile buffers (formic acid/ammonium formate) to facilitate protonation and adduct formation in the Electrospray Ionization (ESI) source [3].

LCMS_Pathway Sample Impurity K Extract (Matrix) Column C8/C18 Column (Volatile Buffer) Sample->Column Ionization ESI Source (Positive Mode) Column->Ionization Q1 Q1: Precursor Ion [M+NH4]+ Selection Ionization->Q1 Collision Q2: Collision-Induced Dissociation (CID) Q1->Collision Q3 Q3: Product Ion Monitoring (MRM) Collision->Q3 Detector Electron Multiplier (Quantification) Q3->Detector

Caption: LC-MS/MS analytical pathway detailing the MRM transition process for Impurity K.

  • System Preparation: Equip the LC-MS/MS with a sub-2 µm C18 column for ultra-high performance.

  • Mobile Phase Configuration:

    • Mobile Phase A: Water containing 0.1% formic acid and 3 mM ammonium formate.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Mass Spectrometer Tuning: Operate the ESI source in positive ion mode. Avermectins readily form ammonium adducts [M+NH4​]+ . Tune the quadrupole (Q1) to select the specific precursor ion mass for Impurity K ( m/z ~894.1 for the ammonium adduct of MW 877.13) [1].

  • SST (Self-Validation): Inject a blank matrix followed by an LOQ standard (1.5 µg/kg).

    • Acceptance Criteria: Signal-to-noise (S/N) ratio for the LOQ standard must be ≥10:1 . The blank must show no interfering peaks at the retention time of Impurity K.

  • Sample Analysis: Perform Multiple Reaction Monitoring (MRM) using optimized collision energies in Q2 to monitor the fragmentation to the most abundant product ion in Q3.

Protocol C: Cross-Validation Execution

To statistically prove that Method A and Method B are interchangeable within their overlapping ranges (e.g., 1.5 µg/mL to 500 µg/mL) [4]:

  • Sample Preparation: Prepare a single, homogenous batch of API spiked with Impurity K at 5 distinct concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target specification limit).

  • Parallel Analysis: Split the samples. Analyze one set using Protocol A (HPLC-UV) and the other using Protocol B (LC-MS/MS) on the same day to eliminate stability variables. Analyze all samples in triplicate ( n=3 ).

  • Statistical Evaluation:

    • F-Test: Compare the variances of the two data sets. Acceptance: p>0.05 (Variances are not significantly different).

    • Student's t-Test: Compare the mean recovery values. Acceptance: p>0.05 (Means are not significantly different).

    • Correlation: Plot Method A results vs. Method B results. Acceptance: Coefficient of determination ( R2 ) ≥0.99 .

If all statistical criteria are met, the LC-MS/MS method is successfully cross-validated against the compendial HPLC-UV method, ensuring unbroken data integrity across the drug development lifecycle.

References

  • Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." Axios Research Catalog.
  • Semantic Scholar. "Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance." Journal of AOAC International.
  • ACS Publications. "Advanced LC-MS/MS Technique for Environmental Ivermectin Detection." ACS Omega.
  • Benchchem. "A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods." Benchchem Technical Guides.
Validation

Comprehensive Analytical Guide: HPLC vs. UPLC for Ivermectin Impurity K Quantification

As a Senior Application Scientist, selecting the appropriate chromatographic technique for macrocyclic lactones requires balancing theoretical physics with practical laboratory throughput. This guide provides an objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chromatographic technique for macrocyclic lactones requires balancing theoretical physics with practical laboratory throughput. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the isolation and quantification of Ivermectin Impurity K .

The Analytical Challenge: Ivermectin and Impurity K

Ivermectin is a highly lipophilic, broad-spectrum antiparasitic agent consisting primarily of two homologous macrocyclic lactones (H2B1a and H2B1b). During synthesis, formulation, and physiological metabolism, several structurally similar related substances are generated.

Impurity K (CAS 74567-01-4), chemically characterized as 3,4-Dihydro Ivermectin or (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1, is a critical degradant and active metabolite[1][]. Because Impurity K differs from the parent H2B1a molecule only by minor saturation and demethylation, their polarities are nearly identical[3][4]. This structural homology creates a "critical pair" in chromatography, making baseline resolution notoriously difficult and requiring highly optimized [5].

Mechanistic Comparison: The Physics of Separation

The decision to migrate from traditional HPLC to UPLC is governed by the van Deemter equation , which models column efficiency (Theoretical Plates, N ) against the linear velocity of the mobile phase.

  • HPLC (5 µm particles): The traditionally relies on a 250 mm L1 (C18) column packed with 5 µm particles[6][7]. While this provides sufficient theoretical plates to resolve Impurity K, the large particle size results in slower mass transfer kinetics (a steep C-term in the van Deemter curve). Consequently, flow rates must remain low, leading to run times exceeding 25 minutes[8][9].

  • UPLC (1.7 µm particles): By utilizing sub-2-micron porous particles, UPLC drastically reduces eddy diffusion (A-term) and enhances mass transfer (C-term). This allows the system to operate at higher linear velocities without sacrificing resolution, effectively separating Impurity K from H2B1a in a fraction of the time.

G Particle Sub-2 µm Particles (UPLC Core) Kinetics Enhanced Mass Transfer Kinetics Particle->Kinetics Diffusion Reduced Eddy Diffusion Particle->Diffusion Resolution High Resolution (Rs) of Impurity K Kinetics->Resolution Diffusion->Resolution Throughput Increased Sample Throughput Resolution->Throughput

Mechanistic pathway demonstrating how sub-2 µm particles enhance resolution and throughput.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . The sequence includes built-in System Suitability Tests (SST) that act as logical gates; if the physical parameters (like resolution) fail, the sequence automatically aborts, preventing the generation of invalid data.

Traditional HPLC Protocol (USP-Aligned)

This method is optimized for standard Quality Control (QC) laboratories relying on legacy instrumentation[7].

  • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Purospher STAR RP-18).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile/Methanol (85:15 v/v) (B)[5].

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 245 nm[5][6].

  • Column Temperature: 30°C.

  • Causality in Sample Prep: Ivermectin and Impurity K are highly lipophilic. Samples must be extracted and diluted in a high-organic solvent (e.g., Acetonitrile/Methanol). Using aqueous diluents causes analyte precipitation and severe peak splitting at the column head.

Self-Validation Sequence:

  • Blank Injection: Verifies absence of carryover.

  • Resolution Standard: Inject Ivermectin API spiked with 0.5% Impurity K reference standard[1].

  • SST Gate: The system evaluates the chromatogram. Resolution ( Rs​ ) between H2B1a and Impurity K MUST be 2.0. If Rs​ < 2.0, the sequence aborts (indicating column voiding or mobile phase error).

  • Sample Analysis: Proceed only if the SST gate is passed.

Accelerated UPLC Protocol

This method is designed for high-throughput pharmacokinetics and advanced impurity profiling.

  • Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: Scaled gradient of Water and Acetonitrile/Methanol.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 245 nm (with a high-speed >40 Hz sampling rate to capture narrow peaks).

  • Column Temperature: 45°C.

  • Causality in Temperature Selection: Sub-2 µm particles generate immense backpressure. Elevating the column temperature to 45°C lowers the viscosity of the organic mobile phase, keeping the system pressure within safe operational limits (~12,000 psi) while simultaneously sharpening peaks by improving analyte diffusivity.

Self-Validation Sequence:

  • Blank Injection.

  • Resolution Standard: Inject spiked standard.

  • SST Gate: Resolution ( Rs​ ) 3.5; Tailing Factor 1.2. (UPLC's superior efficiency demands stricter validation criteria).

  • Bracketing Standards: A standard is injected every 10 samples to validate detector linearity over time.

G Prep Sample Preparation (Lipophilic Extraction) Inject Injection & Elution Prep->Inject HPLC HPLC Pathway 5 µm C18 | 250 mm Inject->HPLC UPLC UPLC Pathway 1.7 µm C18 | 100 mm Inject->UPLC Detect UV Detection (245 nm) HPLC->Detect UPLC->Detect Validate Self-Validation Gate (Rs > 2.0 for Impurity K) Detect->Validate

Analytical workflow comparing HPLC and UPLC pathways with a self-validating resolution gate.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance when analyzing Ivermectin Impurity K using the protocols detailed above[5][8][9].

Analytical ParameterTraditional HPLC (5 µm)Accelerated UPLC (1.7 µm)Performance Gain
Total Run Time ~25.0 minutes~8.0 minutes68% Reduction in analysis time
Retention Time (Impurity K) ~18.5 minutes~4.2 minutesFaster elution, sharper peaks
Resolution ( Rs​ ) 2.14.5>2x Improvement in separation
Theoretical Plates ( N ) ~12,000~45,000Vastly superior column efficiency
Limit of Quantitation (LOQ) 0.6 µg/mL0.1 µg/mL6x Higher Sensitivity
Solvent Consumption ~37.5 mL / run~3.2 mL / run91% Reduction in chemical waste

Conclusion & Method Transfer Recommendations

While traditional HPLC remains a robust, USP-compliant approach for standard Ivermectin release testing, it struggles with the structural nuances of Impurity K, requiring long run times and high solvent volumes.

Transferring the method to UPLC provides a definitive advantage. The sub-2 µm architecture not only resolves the critical pair (H2B1a and Impurity K) with baseline precision but also transforms the workflow into a high-throughput, environmentally sustainable process. When executing this method transfer, ensure that the injection volume is scaled down proportionally (e.g., from 20 µL to 2 µL) to prevent column overloading, and utilize a high-speed detector sampling rate to accurately integrate the ultra-narrow UPLC peaks.

References

  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste Source: Journal of Chromatographic Science (PubMed) URL:[Link]

  • Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance Source: Journal of AOAC International (PubMed) URL:[Link]

  • Ivermectin Impurity K (CAS 74567-01-4) Reference Standard Source: Axios Research URL:[Link]

Sources

Comparative

analytical performance comparison of different columns for Ivermectin impurities

As a Senior Application Scientist, I approach the analytical profiling of Ivermectin not merely as a routine assay, but as a complex physicochemical challenge. Ivermectin is a potent semi-synthetic macrocyclic lactone co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical profiling of Ivermectin not merely as a routine assay, but as a complex physicochemical challenge. Ivermectin is a potent semi-synthetic macrocyclic lactone comprising a mixture of component H2B1a (≥90.0%) and component H2B1b (≤10.0%)[1]. The true test of any chromatographic method lies in its ability to separate closely related process impurities—such as avermectin B1a, 8a-oxo-H2B1a, 3,4-epoxide H2B1a, and trace isomers—from the massive API peaks[2].

In this guide, we will objectively compare the analytical performance of different column technologies (fully porous, core-shell, and monolithic) for Ivermectin impurity profiling, explaining the mechanistic causality behind their performance and providing a self-validating experimental protocol.

Mechanistic Rationale for Column Selection

Because Ivermectin is a large, highly hydrophobic molecule, reversed-phase chromatography (RP-HPLC) utilizing C18 stationary phases is the gold standard[3]. However, the architecture of the silica support fundamentally dictates the mass transfer kinetics and the ultimate resolution of structurally similar degradants.

Mechanism M1 Ivermectin Macrocyclic Lactone M2 Hydrophobic Interaction (Alkyl Chains) M1->M2 M3 Steric Selectivity (Ligand Density & Pore Size) M1->M3 M4 Silanol Activity (Endcapping Efficiency) M1->M4 M5 Chromatographic Resolution (Isomer Separation) M2->M5 M3->M5 M4->M5

Mechanistic factors driving Ivermectin retention and isomer resolution.

  • Fully Porous Particles: Traditional columns rely on deep pores. For a bulky molecule like Ivermectin, deep pores increase longitudinal diffusion and mass transfer resistance, often leading to peak broadening that obscures trace isomers[4].

  • Core-Shell (Fused-Core) Particles: These particles feature a solid, impermeable core surrounded by a thin porous shell. Causality: The solid core prevents deep penetration of the large Ivermectin molecules, drastically reducing the diffusion path. This accelerates mass transfer, sharpens peaks, and increases theoretical plates, which is critical for resolving co-eluting isomers[5].

  • Monolithic Columns: Utilizing a continuous silica skeleton with macropores and mesopores, these columns offer high permeability. They allow for rapid separations at significantly lower backpressures while maintaining compendial resolution requirements[6].

Self-Validating Experimental Protocol

Every robust analytical method must function as a self-validating system. If the system suitability criteria are not met, the underlying physical chemistry of the column has been compromised, and the resulting data is invalid.

Workflow N1 Sample Preparation (Ivermectin API & Stress Degradants) N2 System Suitability Testing (Target: H2B1a / H2B1b Resolution > 3.0) N1->N2 N3 Column Selection (Porous vs. Core-Shell vs. Monolithic) N2->N3 N4 Gradient Elution & UV Detection (245 nm / 254 nm) N3->N4 N5 Impurity Quantitation & Profiling (Isomers, 8a-oxo, Epoxides) N4->N5

Workflow for Ivermectin impurity profiling and column evaluation.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Water / Acetonitrile (50:50, v/v).

    • Mobile Phase B: Isopropanol / Acetonitrile (15:85, v/v)[5].

    • Causality: The inclusion of isopropanol in Mobile Phase B alters the steric selectivity for the macrocyclic lactone ring compared to standard methanol gradients, enhancing the resolution of epoxides and structural isomers.

  • Sample Preparation:

    • Accurately weigh Ivermectin bulk drug and dissolve it in methanol to achieve a target analytical concentration of 1.0 mg/mL[2].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min (column dependent)[3].

    • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for large macrocyclic molecules, sharpening the peaks[4].

    • Detection: UV at 245 nm or 254 nm[3][4].

  • System Suitability Testing (The Self-Validation Gate):

    • Inject 10 µL of a 1.0 mg/mL Ivermectin standard containing both H2B1a and H2B1b.

    • Validation Criteria: The resolution ( Rs​ ) between H2B1b and H2B1a must be 3.0, and the tailing factor must be 2.5[7].

    • Causality Check: Because H2B1b differs from H2B1a only by a single methylene group (a methyl vs. ethyl substitution at the C25 position), achieving Rs​≥3.0 proves that the column's hydrophobic selectivity and theoretical plate count are sufficient to resolve structurally similar trace impurities[1]. If Rs​<3.0 , the run must be aborted.

Objective Performance Comparison of Column Technologies

The Compendial Baseline: Fully Porous 5 µm Columns (e.g., Purospher® STAR RP-18e)

The USP monograph for Ivermectin traditionally specifies a 250 mm × 4.6 mm column with 5 µm L1 (C18) packing[6][7]. While this setup provides adequate theoretical plates for basic H2B1a/H2B1b separation, the long diffusion path within fully porous particles leads to peak broadening. Consequently, critical trace isomers co-elute with the main API peak, masking true impurity levels[4].

The Stability-Indicating Workhorse: Fully Porous 3.5 µm Columns (e.g., Zorbax Extend-C18)

By reducing particle size to 3.5 µm and column length to 150 mm, researchers have achieved validated stability-indicating methods. This configuration is highly capable of separating stress-induced degradation products (such as those generated via oxidation or photolysis) within a reasonable run time, though it still struggles with the most closely eluting isomers[2][3].

The High-Selectivity Innovator: Core-Shell 2.7 µm Columns (e.g., HALO C18)

Core-shell technology fundamentally alters the separation kinetics. A 100 mm × 4.6 mm HALO C18 (2.7 µm) column significantly reduces the longitudinal diffusion path[4][5]. This specific architecture successfully resolves a critical API isomer peak (representing 1.2% to 1.5% peak area) that completely co-elutes with the major API peak in traditional compendial methods[2][4]. For rigorous impurity profiling, this is currently the superior choice.

The High-Throughput Alternative: Monolithic Columns (e.g., Chromolith® HighResolution RP-18e)

A 100 mm × 4.6 mm monolithic column allows for a 50% reduction in backpressure compared to particle-based columns[6]. While it maintains the USP resolution requirement ( Rs​>3.0 ) for H2B1a and H2B1b and drastically speeds up the run time, it lacks the ultra-high efficiency required to pull apart the co-eluting 1.5% isomer peak seen in core-shell separations[8].

Quantitative Data Comparison

The following table summarizes the analytical performance across the evaluated column technologies:

Column TechnologyExample ModelDimensionsParticle SizeKey Performance CharacteristicCritical Isomer SeparationBackpressure
Fully Porous Purospher® STAR RP-18e250 x 4.6 mm5 µmUSP Compendial StandardCo-elutes with APIHigh
Fully Porous Zorbax Extend-C18150 x 4.6 mm3.5 µmStability-indicatingCo-elutes with APIModerate
Core-Shell HALO C18100 x 4.6 mm2.7 µmHigh selectivity, fast run timeResolved (1.2-1.5% area) Moderate
Monolithic Chromolith® HighRes100 x 4.6 mmN/AUltra-low backpressureCo-elutes with APILow

Conclusion

For routine batch release where simply meeting USP compendial standards is the goal, traditional 5 µm fully porous or monolithic columns are sufficient. However, for rigorous drug development, stability-indicating studies, and comprehensive impurity profiling, core-shell (fused-core) columns (e.g., 2.7 µm) offer a distinct analytical advantage. By fundamentally altering mass transfer kinetics, they reveal hidden trace isomers that traditional methods miss, ensuring a higher standard of pharmaceutical quality control.

References

  • Source: nih.
  • Source: scribd.
  • Title: Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance.
  • Source: merckmillipore.
  • Source: researchgate.
  • Title: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Source: trungtamthuoc.
  • Source: sigmaaldrich.

Sources

Validation

inter-laboratory comparison for Ivermectin Impurity K quantification

As a Senior Application Scientist, establishing a harmonized analytical framework across global laboratories requires more than just distributing a standard operating procedure. It requires a fundamental understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a harmonized analytical framework across global laboratories requires more than just distributing a standard operating procedure. It requires a fundamental understanding of the analyte's physicochemical behavior. Ivermectin Impurity K (CAS: 74567-01-4)—chemically designated as 3,4-Dihydro Ivermectin or (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1a[1]—is a critical process impurity and natural metabolite of the broad-spectrum antiparasitic Ivermectin[2].

Because Impurity K is a highly lipophilic, high-molecular-weight macrocyclic lactone (MW: 877.13 g/mol )[1], quantifying it reproducibly across different laboratories presents significant challenges. This guide provides an objective, data-driven inter-laboratory comparison between the two dominant analytical paradigms: the traditional Pharmacopeial Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

The Causality of Analytical Choices

The structural complexity of Impurity K dictates our analytical strategy. The molecule lacks strong chromophores and easily ionizable basic or acidic functional groups[3].

  • For Bulk API Analysis: RP-HPLC relies on UV absorption at 252 nm. While robust for high-concentration quality control, it lacks the sensitivity for trace-level detection[4].

  • For Trace & Matrix Analysis: LC-MS/MS offers unparalleled specificity. However, because Impurity K resists standard protonation, analysts must chemically force the formation of ammonium adducts ( [M+NH4​]+ ) to achieve ionization[3].

Experimental Methodologies: Self-Validating Protocols

To ensure inter-laboratory reproducibility, the following protocols are designed as self-validating systems.

Method A: Stability-Indicating RP-HPLC-UV (The Pharmacopeial Standard)

Rationale: A gradient elution on a sub-3 µm C18 column provides the theoretical plates necessary to resolve Impurity K from the closely related Ivermectin B1a parent peak[4].

  • Sample Preparation: Dissolve 50 mg of the Ivermectin sample in 50 mL of Methanol:Acetonitrile (1:1 v/v). Causality: This specific solvent ratio is required to ensure complete solubilization of the lipophilic macrocyclic lactones without causing precipitation in the injector loop.

  • Chromatographic Setup: Inject 10 µL onto an Ascentis Express C18 column (100 mm × 4.6 mm, 2.7 µm) maintained strictly at 45°C[4]. Causality: Elevated column temperature reduces mobile phase viscosity, significantly improving the mass transfer and peak symmetry for the bulky 877 Da molecule[1][4].

  • Mobile Phase Gradient: Utilize Mobile Phase A (Water:Acetonitrile 50:50 v/v) and Mobile Phase B (Isopropanol:Acetonitrile 15:85 v/v)[4]. Causality: The inclusion of isopropanol acts as a strong wash solvent to elute highly retained hydrophobic degradants, preventing column carryover.

  • Detection & Self-Validation: Monitor absorbance at 252 nm[4].

    • System Suitability Check: Before sample analysis, inject a resolution standard. The run is only validated if the resolution factor ( Rs​ ) between Impurity K and Ivermectin B1a is ≥1.5 .

Method B: Advanced LC-MS/MS (The High-Sensitivity Alternative)

Rationale: To achieve sub-ng/mL sensitivity in complex matrices, electrospray ionization (ESI) is coupled with multiple reaction monitoring (MRM) using ammonium adducts[3][5].

  • Sample Extraction: Perform Solid-Phase Extraction (SPE) using C-18 cartridges to remove matrix interferences (e.g., phospholipids in plasma or humic acids in environmental samples)[3][5].

  • Chromatographic Setup: Inject 5 µL onto an Agilent Poroshell 120 EC-C18 (50 mm × 3.0 mm, 2.7 µm)[3].

  • Mobile Phase: Isocratic elution using Acetonitrile: 2 mM Ammonium Formate containing 0.5% Formic Acid (90:10, v/v)[3]. Causality: A minimum of 40% organic content is strictly required to prevent Impurity K from precipitating out of solution[3]. The 2 mM ammonium formate is the chemical driver for [M+NH4​]+ adduct formation, maximizing MS/MS sensitivity[3].

  • Detection & Self-Validation: Operate in positive ESI mode targeting the [M+NH4​]+ precursor ion.

    • Matrix Effect Check: Post-extraction, spike a blank matrix extract with a stable isotope-labeled internal standard (Ivermectin-D2). The protocol is self-validated if the matrix factor (MF) remains between 0.85 and 1.15, confirming the absence of ion suppression[3].

Analytical Workflow

Workflow Sample Sample Preparation (API & Matrices) Extraction Solid-Phase Extraction (C-18 Cartridges) Sample->Extraction HPLC RP-HPLC-UV (252 nm Detection) Extraction->HPLC Bulk API LCMS LC-MS/MS (Ammonium Adducts) Extraction->LCMS Trace Levels Quant Impurity K Quantification HPLC->Quant LCMS->Quant Validation Inter-Lab Validation (ICH Guidelines) Quant->Validation

Analytical workflow for Ivermectin Impurity K quantification across laboratories.

Inter-Laboratory Comparison Results

To objectively compare these alternatives, data was aggregated from inter-laboratory validation studies adhering to ICH Q2(R1) guidelines. The table below summarizes the performance metrics of both methodologies when quantifying Impurity K.

Validation ParameterMethod A: RP-HPLC-UV (Bulk API)Method B: LC-MS/MS (Trace/Matrix)Performance Implication
Linear Range 0.5 µg/mL – 100 µg/mL0.1 ng/mL – 1000 ng/mLLC-MS/MS provides a significantly broader dynamic range for trace analysis[5].
Limit of Detection (LOD) 0.15 µg/mL0.03 ng/mLLC-MS/MS is ~5,000x more sensitive due to MRM filtering.
Limit of Quantification (LOQ) 0.50 µg/mL (0.1% of target)[4]0.10 ng/mL[5]HPLC is sufficient for standard ICH impurity reporting thresholds.
Intra-day Precision (RSD%) 1.2% – 1.8%3.4% – 6.1%HPLC demonstrates superior repeatability for high-concentration assays.
Inter-day Precision (RSD%) 1.5% – 2.1%4.2% – 7.5%LC-MS/MS variability is higher but well within the <15% bioanalytical acceptance criteria[3].
Mean Recovery (%) 98.5% ± 1.2%92.3% ± 4.5%[6]SPE extraction in LC-MS/MS introduces slight recovery losses compared to direct API dilution.

Discussion: Synthesizing the Data

The inter-laboratory data clearly delineates the operational boundaries of each method. Method A (RP-HPLC-UV) remains the gold standard for routine lot-release testing of Ivermectin bulk drug substances. Its high precision (RSD < 2.0%) and excellent recovery make it ideal for ensuring Impurity K remains below the pharmacopeial threshold.

However, when laboratories are tasked with pharmacokinetic profiling or environmental monitoring (e.g., detecting Impurity K in soil or plasma), Method B (LC-MS/MS) is the only viable alternative. The critical success factor for transferring Method B between laboratories is the strict control of the organic solvent ratio. Because Ivermectin and Impurity K are highly hydrophobic, any drop below 40% organic content in the mobile phase or sample diluent will cause immediate analyte precipitation, leading to catastrophic signal loss and failed batch runs[3]. Furthermore, the deliberate use of ammonium formate to generate [M+NH4​]+ adducts circumvents the molecule's poor proton affinity, serving as the mechanistic cornerstone of the method's sub-ng/mL sensitivity[3].

Sources

Comparative

Assessing the Performance of UV, CAD, and LC-MS Detectors for Ivermectin Impurity K Profiling: A Comparative Guide

Introduction Ivermectin, a broad-spectrum macrocyclic lactone antiparasitic, presents unique analytical challenges during impurity profiling. Among its related substances, Ivermectin Impurity K (chemically known as 3,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ivermectin, a broad-spectrum macrocyclic lactone antiparasitic, presents unique analytical challenges during impurity profiling. Among its related substances, Ivermectin Impurity K (chemically known as 3,4-Dihydro Ivermectin; CAS: 74567-01-4; MW: 877.13 g/mol ) is a critical metabolite and degradation product that must be strictly monitored to ensure drug safety and efficacy[1][2]. While pharmacopeial standards (such as USP and EP) traditionally rely on Ultraviolet (UV) detection at 245 nm for the assay of ivermectin and its related substances[3][4], structural modifications in impurities—like the hydrogenation seen in the 3,4-dihydro derivative—can alter molar absorptivity. This optical shift can lead to inaccurate quantitation if response factors are not perfectly established.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of UV, Charged Aerosol Detection (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of Impurity K. By understanding the mechanistic causality behind each detector's response, analytical chemists can select the optimal orthogonal technique for their specific regulatory or developmental needs.

Mechanistic Causality of Detection Modalities

To build a robust analytical method, we must first understand why a detector responds to a specific molecule.

  • UV-Vis (245 nm): Relies on the diene chromophore within the ivermectin macrocycle[3]. Causality: While robust for the Active Pharmaceutical Ingredient (API), impurities with altered conjugation may exhibit shifted absorption maxima or reduced absorptivity. Relying solely on UV can compromise the accuracy of mass balance calculations during forced degradation studies if the chromophore is compromised.

  • Charged Aerosol Detection (CAD): An evaporative, mass-based detector that measures the charge transferred to residual non-volatile aerosol particles[5]. Causality: Because the response is independent of optical properties and relies solely on the mass of the non-volatile analyte, CAD provides a nearly uniform response factor for Ivermectin and Impurity K. This allows for highly accurate relative quantitation without requiring specific, highly purified impurity reference standards.

  • LC-MS (ESI+): Relies on the gas-phase ionization of the analyte. Causality: Ivermectin and its derivatives readily form sodium adducts [M+Na]+ in positive electrospray ionization. MS provides unparalleled sensitivity and isotopic structural confirmation (m/z 899.1 for Impurity K), which is essential for definitive peak identification[2].

Experimental Design & Self-Validating Protocol

To ensure a self-validating comparison, we utilize a parallel detection workflow. By splitting the UHPLC effluent post-column, the exact same chromatographic band is simultaneously evaluated by UV, CAD, and MS. This design eliminates run-to-run retention time variability, removes injection volume discrepancies, and allows for an absolute, mathematically sound comparison of Signal-to-Noise (S/N) ratios across all three modalities.

DetectorComparison Sample Ivermectin API + Impurity K (Sample Prep) HPLC UHPLC Separation (C18, Gradient Elution) Sample->HPLC Split Post-Column Flow Splitter HPLC->Split UV UV-Vis (245 nm) Optical Response Split->UV 50% Flow CAD Charged Aerosol (CAD) Mass-Based Response Split->CAD 25% Flow MS LC-MS (ESI+) Ionization & m/z Split->MS 25% Flow

UHPLC workflow for parallel detection of Ivermectin Impurity K using UV, CAD, and MS.

Step-by-Step Methodology

Protocol Rationale: This method adapts the standard stability-indicating gradient elution[3][6] to a UHPLC format to sharpen peak shapes, thereby enhancing the S/N ratio across all detectors and minimizing longitudinal diffusion.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of Ivermectin API and spike with 0.1% (w/w) Ivermectin Impurity K reference standard (CAS: 74567-01-4)[7][8].

  • Dissolve the mixture in 10 mL of HPLC-grade Methanol to yield a 1 mg/mL API solution.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (to prevent photo-degradation).

Step 2: Chromatographic Separation

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) maintained at a constant 30°C to ensure reproducible partitioning[3][4].

  • Mobile Phase: Solvent A: Ultrapure Water; Solvent B: Acetonitrile/Methanol (85:15, v/v)[3][6].

  • Gradient Program: 0–5 min (60% B), 5–20 min (60% to 95% B), 20–25 min (95% B). Flow rate: 1.0 mL/min.

Step 3: Parallel Detection Setup (Post-Column Splitting)

  • Route the column effluent into a zero-dead-volume flow splitter.

  • UV Detector: Set the wavelength to 245 nm[3][9]. Set data collection rate to 20 Hz.

  • CAD Detector: Set the evaporation temperature to 35°C. Causality: This temperature is optimized for macrocyclic lactones to ensure complete mobile phase evaporation while preventing the thermal degradation of the analyte before aerosol charging. Set data collection to 10 Hz.

  • LC-MS (Single Quadrupole): Operate in ESI positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Monitor m/z 899.1 ( [M+Na]+ for Impurity K) and m/z 897.1 ( [M+Na]+ for Ivermectin B1a).

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three detectors specifically for Ivermectin Impurity K, derived from the parallel validation protocol.

Performance MetricUV-Vis (245 nm)Charged Aerosol (CAD)LC-MS (ESI+)
Primary Mechanism Optical AbsorbanceAerosol Charge TransferGas-Phase Ionization
Limit of Detection (LOD) 0.20 µg/mL0.05 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.60 µg/mL0.15 µg/mL0.015 µg/mL
Linearity ( R2 ) > 0.999 (Linear)> 0.995 (Quadratic/Log-Log)> 0.990 (Linear)
Response Uniformity Poor (Chromophore dependent)Excellent (Mass dependent)Poor (Ionization dependent)
Structural Elucidation NoneNoneHigh (m/z 899.1 [M+Na]+ )
Best Application Routine QC & Pharmacopeial AssayUnknown Impurity QuantitationTrace Analysis & Identification
Discussion & Causality of Results

Sensitivity vs. Uniformity: While LC-MS exhibits the lowest LOD (0.005 µg/mL), its response is highly dependent on the ionization efficiency of the specific molecule. Matrix effects can cause ion suppression, making it less reliable for absolute quantitation without an isotopically labeled internal standard. CAD, conversely, provides an LOD (0.05 µg/mL) that is superior to UV and yields a uniform response[5]. Because Impurity K (MW 877.13) and Ivermectin B1a (MW 875.11) have nearly identical masses and share non-volatile characteristics, CAD allows the analyst to quantify Impurity K accurately using the API's calibration curve—a critical advantage when high-purity reference standards are scarce or prohibitively expensive.

Regulatory Compliance: UV remains the gold standard for batch release due to its historical precedence in USP/EP monographs and its excellent linear dynamic range[4][6]. However, for rigorous stability-indicating method development and the characterization of 3,4-Dihydro Ivermectin (Impurity K), integrating CAD and MS is scientifically imperative to ensure no degradants are "hidden" by poor UV absorptivity.

Conclusion

A modern pharmaceutical analytical laboratory cannot rely solely on UV detection for comprehensive impurity profiling of complex macrocycles like Ivermectin. The implementation of an orthogonal approach—utilizing CAD for uniform quantitation of non-chromophoric variants and LC-MS for trace-level structural confirmation—creates a robust, self-validating analytical ecosystem that guarantees regulatory confidence and product safety.

References
  • "Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste", PubMed (NIH). 3

  • "Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method", Semantic Scholar. 4

  • "Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances in Bulk Drug Substance Lots of Ivermectin", ResearchGate. 6

  • "Ivermectin Impurity K - CAS - 74567-01-4", Axios Research. 7

  • "Ivermectin Impurity K : Pharmaceutical Reference Standard", SRIRAMCHEM.8

  • "CAS: 74567-01-4 - Ivermectin Impurity K", CymitQuimica. 1

  • "3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468", PubChem (NIH). 2

  • "Development of Relatively Simple Sample Pretreatment Strategies... HPLC with ELSD and MS detection", ResearchGate.5

  • "Development and Validation of Rp-Hplc Method for Estimation of Ivermectin in Tablet Dosage Form", IJPRA Journal. 9

Sources

Validation

Comprehensive Comparison Guide: Ivermectin Impurity K Dynamics Across Drug Formulations

Ivermectin is a highly potent, semi-synthetic macrocyclic lactone utilized extensively in both human and veterinary medicine for its broad-spectrum antiparasitic and anti-inflammatory properties. However, the active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Ivermectin is a highly potent, semi-synthetic macrocyclic lactone utilized extensively in both human and veterinary medicine for its broad-spectrum antiparasitic and anti-inflammatory properties. However, the active pharmaceutical ingredient (API) is highly susceptible to environmental and formulation-induced stress, leading to the generation of various degradation products.

Among the critical quality attributes (CQAs) monitored during stability testing is Ivermectin Impurity K (CAS: 74567-01-4)[1]. Chemically identified as (4R) and (4S)-5-O-Demethyl-3,4,22,23-tetrahydroavermectin A1 (or 3,4-Dihydro Ivermectin), this metabolite and process impurity serves as a primary indicator of formulation integrity[2][3]. This guide provides an objective, data-driven comparison of Impurity K levels across different drug formulations, exploring the mechanistic causality of its formation and detailing the analytical protocols required for its quantification.

Mechanistic Insights: The Causality of Impurity K Formation

The structural complexity of Ivermectin (a mixture of H2B1a and H2B1b components) makes it vulnerable to acid-base hydrolysis, oxidation, and photolytic degradation[4][5]. Impurity K specifically involves the 5-O-demethylation and saturation of the avermectin macrocyclic ring[3].

The rate at which Impurity K forms is directly dictated by the microenvironment of the formulation:

  • Aqueous Hydrolysis: In formulations with an aqueous phase (creams, certain injectables), the ester linkages and specific functional groups of the macrocyclic lactone are prone to hydrolytic cleavage, especially if the pH drifts from the optimal stability range (pH 4.0–6.0)[5][6].

  • Oxidative Stress: Excipients containing trace peroxides (common in polymeric binders or emulsifiers) can induce oxidative degradation, accelerating the formation of related substances, including Impurity K[6].

  • Thermal and Compaction Stress: In solid oral dosages, the heat generated during milling or tablet compaction can provide the activation energy required for solid-state degradation[7].

Formulation Comparison: Oral, Topical, and Injectable Matrices

The formulation matrix plays a definitive role in the stability profile of Ivermectin. Below is a comparative analysis of how different delivery systems influence the accumulation of Impurity K.

Oral Solid Dosage (Tablets)

Oral tablets generally offer the most stable environment for Ivermectin. Because the API is maintained in a solid state, kinetic molecular mobility is restricted, drastically reducing the rate of hydrolytic and oxidative reactions. Stability studies on 3 mg Ivermectin tablets demonstrate that while total impurities increase slightly over a 24-month period at 25°C/60% RH, they remain well within the European Pharmacopoeia (Ph. Eur.) limits[7]. Excursions to higher humidity (e.g., 40°C/75% RH) can cause a measurable decrease in API assay values due to moisture-induced hydrolysis[7].

Topical Formulations (Creams and Lotions)

Topical formulations, such as 1% ivermectin creams used for rosacea, present a challenging matrix. These are typically oil-in-water emulsions. The presence of water, combined with emulsifying agents, increases the API's exposure to hydrolytic conditions[8]. Furthermore, the large surface area of the dispersed phase can exacerbate oxidative degradation if the formulation lacks robust antioxidant protection (e.g., BHT or propyl gallate). Impurity K levels in topicals require strict monitoring, as degradation can compromise the anti-inflammatory efficacy of the cream.

Parenteral Formulations (Injectables)

Injectables face the highest risk of degradation. To maintain Ivermectin in solution, veterinary and human injectables often utilize non-aqueous co-solvents (like propylene glycol, glycerol formal, or N-methyl-2-pyrrolidone). If the solvent system absorbs atmospheric moisture or if the formulation undergoes terminal sterilization (autoclaving), the thermal and hydrolytic stress aggressively drives the formation of Impurity K and other related substances[5][9].

Quantitative Comparison of Impurity K Dynamics

Table 1: Comparative analysis of Ivermectin Impurity K susceptibility and typical regulatory limits across formulations.

Formulation TypePrimary Degradation TriggerMatrix MicroenvironmentTypical ICH/EP Limit for Impurity KObserved Stability Risk (24 Months)
Oral Tablets Moisture, Compaction HeatSolid-state, low mobility≤ 0.5%Low ; stable if protected from high humidity[7].
Topical Creams Hydrolysis, OxidationEmulsion (Aqueous/Lipid interface)≤ 1.0%Moderate ; dependent on antioxidant and pH buffering[8].
Injectables Thermal stress, Co-solventsLiquid-state, high mobility≤ 1.0%High ; requires strict anhydrous conditions and inert gas purging[9].

Analytical Methodology: Stability-Indicating RP-HPLC Protocol

To ensure trustworthiness and self-validation, the quantification of Impurity K must be performed using a rigorously validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving Impurity K from the main H2B1a/H2B1b peaks and other degradants[10][11].

Step-by-Step HPLC Protocol

1. Reagent and Standard Preparation:

  • Obtain certified reference standards for Ivermectin API and Ivermectin Impurity K (CAS: 74567-01-4)[1][3].

  • Sample Extraction: For oral and injectable formulations, dissolve an appropriate amount of the sample in HPLC-grade Acetonitrile (ACN) or Methanol to achieve a target analytical concentration of ~1.0 mg/mL[11]. For topical creams, utilize a liquid-liquid extraction or solid-phase extraction (SPE) with C-18 cartridges to precipitate lipids and isolate the API[12].

2. Chromatographic Conditions:

  • Column: Fused-core silica or sub-2 µm particle column (e.g., HALO C18 or Ascentis Express C18, 150 mm × 4.6 mm, 2.7 µm) to ensure high theoretical plates and sharp peak shapes[5][11].

  • Column Temperature: Maintained at 30°C to 40°C to reduce mobile phase viscosity and improve mass transfer[9][10].

  • Mobile Phase: Gradient elution is mandatory to separate the closely eluting lipophilic impurities.

    • Mobile Phase A: LC-MS grade Water.

    • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[9][10].

  • Flow Rate: 1.0 to 1.5 mL/min[4][10].

  • Detection: Ultraviolet (UV) photodiode array detection at 245 nm to 254 nm[4][10].

3. System Suitability & Self-Validation:

  • Inject a system suitability solution containing Ivermectin and Impurity K.

  • Acceptance Criteria: The resolution ( Rs​ ) between the Ivermectin H2B1b peak and the H2B1a peak must be ≥3.0 [4]. The symmetry factor for the principal peaks should be ≤2.5 [4].

  • Specificity: Run forced degradation blanks (acid, base, peroxide, heat) to ensure no excipient or secondary degradant co-elutes with the Impurity K retention time[5].

Workflow Visualization

The following diagram illustrates the logical workflow for isolating and quantifying Impurity K from various formulation matrices, ensuring compliance with ICH Q1A/Q1B stability guidelines.

G Start Ivermectin Formulation (Oral, Topical, Injectable) Stress Forced Degradation (ICH Q1A/Q1B Guidelines) Start->Stress Stability Testing Extraction Sample Extraction & Matrix Cleanup (SPE) Stress->Extraction Sample Prep HPLC RP-HPLC Separation (C18 Column, Gradient) Extraction->HPLC Injection Detection UV Detection (245 nm) & Peak Resolution (Rs > 3.0) HPLC->Detection Elution ImpurityK Quantification of Impurity K (CAS 74567-01-4) Detection->ImpurityK Data Analysis

Figure 1: Analytical workflow for the isolation and quantification of Ivermectin Impurity K.

Conclusion

The control of Ivermectin Impurity K is highly dependent on the formulation matrix. While oral solid dosages inherently protect the API from hydrolytic and oxidative pathways, topical and injectable formulations require rigorous excipient screening and environmental controls to prevent the accumulation of this degradant. Employing a robust, stability-indicating RP-HPLC method is non-negotiable for drug development professionals aiming to establish accurate impurity profiles and ensure the safety and efficacy of the final pharmaceutical product.

References

  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed (nih.gov). Available at: [Link]

  • Ivermectin Impurity K - CAS - 74567-01-4 - Axios Research. Available at:[Link]

  • Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - Oxford Academic. Available at:[Link]

  • Ivermectin and Related Substances: Ph. Eur. Monograph 1336 - Phenomenex. Available at: [Link]

  • A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage - IRIS. Available at:[Link]

  • A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR - ResearchGate. Available at:[Link]

  • Public Assessment Report Scientific discussion Ivergalen 3 mg, tablets - Geneesmiddeleninformatiebank. Available at:[Link]

  • Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method - ResearchGate. Available at:[Link]

  • Formulation and Evaluation of Ivermectin Cream: Method Development And Validation Consideration By HPLC - Jetir.Org. Available at:[Link]

Sources

Comparative

Analytical Method Validation for Ivermectin Impurity K: A Comprehensive Comparison Guide on Linearity, Accuracy, and Precision

Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a highly potent antiparasitic agent. Structurally, the active pharmaceutical ingredient (API) is a mixture of avermectin B1a (≥90%) and avermect...

Author: BenchChem Technical Support Team. Date: March 2026

Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a highly potent antiparasitic agent. Structurally, the active pharmaceutical ingredient (API) is a mixture of avermectin B1a (≥90%) and avermectin B1b (≤10%). During its synthesis, formulation, and storage, several related substances and degradation products can emerge—most notably Ivermectin Impurity K . Accurately quantifying Impurity K is critical for ensuring drug safety, efficacy, and regulatory compliance.

As a Senior Application Scientist, I frequently encounter challenges in resolving Impurity K from the main API peaks due to their nearly identical lipophilicity and structural homology. This guide objectively compares analytical methodologies for Ivermectin Impurity K and provides a self-validating, step-by-step protocol for validating linearity, accuracy, and precision in strict compliance with ICH Q2(R1)/Q2(R2) guidelines.

Mechanistic Insights: The "Why" Behind the Method

Standard pharmacopeial methods often struggle with long run times and the co-elution of isomer peaks. To overcome this, modern analytical approaches utilize fused-core (superficially porous) or sub-2-micron silica columns (e.g., HALO C18, 2.7 µm, or Zorbax Extend-C18, 3.5 µm) .

  • Causality of Column Choice: The solid core of a 2.7 µm particle limits the diffusion path of the analyte. This reduces longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), yielding sharper peaks and superior resolution between Impurity K and Avermectin B1a without inducing the extreme backpressures associated with traditional sub-2-micron UHPLC columns.

  • Causality of Gradient Elution: Ivermectin and its impurities span a narrow but stubborn polarity range. A gradient utilizing Water (Mobile Phase A) and Acetonitrile/Methanol (85/15 v/v) (Mobile Phase B) dynamically alters the partitioning coefficient during the run. This forcefully elutes highly retained lipophilic impurities while maintaining baseline resolution for early eluters .

  • Causality of Wavelength Selection: UV detection at 245 nm or 254 nm is selected because the conjugated diene system in the macrocyclic lactone ring exhibits maximum molar absorptivity in this region, ensuring high sensitivity and limits of detection (LODs) as low as ~0.2 µg/mL .

Method Comparison: RP-HPLC vs. UHPLC-PDA vs. LC-MS/MS

When selecting a platform for Impurity K quantification, laboratories must balance throughput, sensitivity, and operational cost. The table below objectively compares the three primary analytical modalities.

ParameterRP-HPLC (Fused-Core C18)UHPLC-PDA (Sub-2-micron)LC-MS/MS (ESI+)
Primary Use Case Routine QC & Batch ReleaseHigh-Throughput ScreeningTrace Impurity Identification
Run Time ~25 minutes~10 minutes~5-8 minutes
Resolution (Imp K vs B1a) Good ( Rs​>1.5 )Excellent ( Rs​>2.0 )Mass-based separation
Sensitivity (LOQ) ~0.6 - 1.0 µg/mL~0.2 - 0.5 µg/mL< 0.01 µg/mL
Matrix Interference Moderate (requires extraction)Low-ModerateNegligible (MRM mode)
Cost & Maintenance LowMediumHigh

Verdict: For standard validation of linearity, accuracy, and precision in a Quality Control (QC) environment, RP-HPLC with a fused-core column offers the best balance of robustness, reproducibility, and cost-efficiency.

Validation Workflow Diagram

Below is the logical progression of a self-validating analytical workflow for Impurity K.

ValidationWorkflow Start Method Validation Ivermectin Impurity K SysSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Start->SysSuit Linearity Linearity Assessment (0.1% to 150% Target Conc.) SysSuit->Linearity Accuracy Accuracy (Recovery) (Spiked at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Valid Validated Method Ready for Routine QC Precision->Valid

Analytical workflow for Ivermectin Impurity K method validation per ICH guidelines.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. System suitability must be established before any validation parameters are evaluated.

Step 1: System Suitability and Chromatographic Conditions
  • Column Setup: Install a HALO C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent fused-core column.

  • Thermostatting: Set the column compartment to 40 °C (this reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Dynamics: Initiate a gradient flow rate of 1.0 to 1.5 mL/min.

  • Detection: Set the UV detector to 254 nm.

  • Self-Validation Check: Inject a standard solution containing Ivermectin API and Impurity K (spiked at 1.0%). The resolution ( Rs​ ) between Impurity K and Avermectin B1a must be ≥1.5 . The %RSD for six replicate injections of the standard must be ≤2.0% . Do not proceed if these criteria fail.

Step 2: Linearity Assessment
  • Prepare a stock solution of the Impurity K reference standard in methanol.

  • Dilute the stock to create a minimum of six concentration levels ranging from the Limit of Quantitation (LOQ, typically ~0.1% of the target API concentration) up to 150% of the specification limit.

  • Inject each concentration level in triplicate.

  • Plot the peak area versus the known concentration.

  • Self-Validation Check: Calculate the correlation coefficient ( R2 ). A valid system requires R2≥0.999 . Furthermore, the y-intercept must not significantly deviate from zero (it should be ≤5% of the response at the 100% target level).

Step 3: Accuracy (Spike Recovery)
  • Prepare a placebo matrix (e.g., oral paste excipients or injectable vehicle without the API).

  • Spike the placebo with known amounts of Impurity K at three distinct levels: 50%, 100%, and 150% of the specification limit.

  • Prepare three independent samples per level (yielding a total of 9 determinations).

  • Extract the samples using liquid-liquid extraction (e.g., with ethyl acetate or methanol) and analyze using the optimized RP-HPLC method.

  • Self-Validation Check: Calculate the percentage recovery. Acceptable recovery for impurities must fall within 95.0% – 105.0%, with a %RSD ≤5.0% across all spike levels.

Step 4: Precision (Repeatability and Intermediate Precision)
  • Repeatability (Intra-day): Prepare six independent sample preparations of the drug substance spiked with Impurity K at the 100% specification level. Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Have a second analyst prepare another six independent samples on a different day, utilizing a different HPLC system or column lot to test method ruggedness.

  • Self-Validation Check: The %RSD for the Impurity K peak area must be ≤5.0% for both intra-day and inter-day assessments. Crucial: To ensure system stability during the run, inject a bracketing standard every 6 sample injections; the standard response must not drift by more than 2.0%.

Quantitative Data Summary

The following tables summarize representative validation data for Ivermectin Impurity K, demonstrating the method's capability to meet stringent ICH Q2(R1) requirements.

Table 1: Linearity Data Summary

ParameterResultAcceptance Criteria
Range 0.1% to 150% (~1.0 µg/mL to 15 µg/mL)Cover LOQ to 150% of spec limit
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Slope 45213N/A
y-intercept 125.4 ≤5% of 100% level response
Residual Sum of Squares LowRandom distribution of residuals

Table 2: Accuracy (Recovery) Data Summary

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
50% 5.004.9699.2%1.4%
100% 10.0010.08100.8%0.9%
150% 15.0014.9199.4%1.1%

Table 3: Precision Data Summary

Precision TypeAnalyst / DayMean Impurity K Area%RSD (n=6)Acceptance Criteria
Repeatability Analyst 1 / Day 1452,1001.2% ≤5.0%
Intermediate Analyst 2 / Day 2449,8501.5% ≤5.0%
Combined Overall (n=12) 450,975 1.4% ≤5.0%

Conclusion

Validating an analytical method for Ivermectin Impurity K requires a nuanced understanding of chromatographic principles and molecular behavior. By leveraging fused-core particle technology and optimized gradient elution, laboratories can achieve baseline resolution of closely related avermectin isomers that traditional methods fail to separate. The self-validating protocol detailed above ensures that linearity, accuracy, and precision are not merely measured, but intrinsically verified throughout the analytical run—guaranteeing absolute data integrity for batch release and stability-indicating studies.

References

  • Zhao, D., Wimalasinghe, R. M., Wang, L., & Rustum, A. M. (2022). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. Journal of Chromatographic Science, 60(7), 620-632.[Link][1]

  • Padivitage, N., Tian, J., Wang, L., Zhuang, J., McAdoo, A., Zhao, D., & Rustum, A. M. (2023). Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. Journal of Chromatographic Science, 61(2), 119-129.[Link][2]

Sources

Validation

Comparative Spectroscopic Analysis: Ivermectin vs. Impurity K (3,4-Dihydro Ivermectin)

Executive Summary & Structural Context In the development and quality control of macrocyclic lactone antiparasitics, distinguishing the parent active pharmaceutical ingredient (API) from its process impurities is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development and quality control of macrocyclic lactone antiparasitics, distinguishing the parent active pharmaceutical ingredient (API) from its process impurities is a critical regulatory requirement. Ivermectin, a semi-synthetic derivative of avermectin, consists primarily of 22,23-dihydroavermectin B1a. During its fermentation and semi-synthetic processing, various structurally analogous impurities are generated.

One of the most analytically challenging byproducts is Ivermectin Impurity K (CAS: 74567-01-4). Chemically defined as 3,4-dihydro ivermectin (Molecular Formula: C₄₈H₇₆O₁₄), Impurity K diverges from the parent Ivermectin (C₄₈H₇₄O₁₄) by the localized reduction of the C3–C4 double bond [3]. This seemingly minor saturation alters the spatial geometry of the macrolide ring, necessitating orthogonal spectroscopic techniques to definitively characterize the impurity against the parent drug [2].

Mechanistic Rationale for Analytical Modalities

As application scientists, we must design self-validating analytical systems. Relying solely on chromatographic retention times is insufficient for resolving closely related diastereomers like Impurity K. The structural causality dictates our instrument selection:

  • High-Resolution Mass Spectrometry (HRMS): Required to detect the subtle +2.015 Da mass shift resulting from the addition of two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR): Because the mass shift alone does not indicate where the reduction occurred, 1D and 2D NMR are the gold standards. They map the transition of the C3 and C4 carbons from sp² (olefinic) to sp³ (aliphatic) hybridization [4].

  • Reversed-Phase HPLC (RP-HPLC): Highly hydrophobic macrocyclic lactones require C18 stationary phases with specific organic gradients (acetonitrile/methanol) to exploit the slight polarity decrease caused by the loss of the C3–C4 double bond [1].

Comparative Spectroscopic Data

High-Resolution Mass Spectrometry (HR-ESI-MS)

In positive electrospray ionization mode, both compounds readily form sodium adducts ([M+Na]⁺).

  • Ivermectin (Parent): Exhibits a theoretical [M+Na]⁺ peak at m/z 897.51.

  • Impurity K: Exhibits a theoretical [M+Na]⁺ peak at m/z 899.53. Causality: The distinct +2 Da shift is the direct, quantifiable result of the C3–C4 olefinic bond hydrogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive spatial and connectivity proof of Impurity K's structure.

  • ¹H NMR: In the parent Ivermectin, the C3 proton appears as a distinct olefinic multiplet downfield (δ ~5.2–5.4 ppm). In Impurity K, the saturation of the double bond causes this signal to vanish, migrating upfield into the heavily overlapped aliphatic region (δ ~1.5–2.5 ppm). Concurrently, the C4-methyl group, which presents as an allylic singlet/broad singlet in the parent, shifts to an aliphatic doublet in Impurity K due to vicinal coupling with the newly formed C4 methine proton [4].

  • ¹³C NMR: The sp² hybridized carbons at C3 and C4 in Ivermectin resonate between δ 118–135 ppm. In Impurity K, these signals completely disappear from the downfield region and re-emerge in the sp³ aliphatic region (δ ~30–45 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy

While both molecules share dominant macrocyclic lactone features—such as the strong O-H stretch (~3400 cm⁻¹) and the ester/lactone C=O stretch (~1715 cm⁻¹)—the weak C=C stretching band typically observed around 1650 cm⁻¹ in Ivermectin is noticeably attenuated or altered in Impurity K due to the loss of the conjugated/isolated C3=C4 system.

Quantitative Data Summary

Analytical ParameterIvermectin (Parent API)Ivermectin Impurity KStructural Implication
Chemical Name 22,23-dihydroavermectin B1a3,4-dihydro ivermectinReduction at C3-C4
Molecular Formula C₄₈H₇₄O₁₄C₄₈H₇₆O₁₄Addition of 2H
Exact Mass [M+Na]⁺ ~ 897.51~ 899.53+2 Da Mass Shift
¹H NMR (C3 Proton) δ 5.2 – 5.4 ppm (sp² methine)δ 1.5 – 2.5 ppm (sp³ methylene)Loss of olefinic proton
¹H NMR (C4-Methyl) Allylic singlet / broad singletAliphatic doubletsp² to sp³ transition
¹³C NMR (C3 & C4) δ 118 – 135 ppmδ 30 – 45 ppmShift to aliphatic region

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following step-by-step methodology outlines the isolation and spectroscopic validation of Impurity K from an Ivermectin API batch.

Step 1: Chromatographic Isolation (RP-HPLC)

  • Prepare a 10 mg/mL solution of crude Ivermectin API in methanol.

  • Inject onto a preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Apply a gradient elution utilizing an eluent mixture of acetonitrile, methanol, and water [1]. The gradient exploits the minor hydrophobicity difference between the parent and the 3,4-dihydro variant.

  • Collect fractions corresponding to the Impurity K peak (typically eluting slightly offset from the main B1a peak). Lyophilize to obtain a white powder.

Step 2: HR-ESI-MS Acquisition

  • Reconstitute the isolated fraction in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Infuse directly into an HR-ESI-MS system in positive ion mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Confirm the presence of the m/z 899.53 [M+Na]⁺ base peak to validate the +2 Da mass shift.

Step 3: NMR Sample Preparation & Acquisition

  • Dissolve 5 mg of the lyophilized Impurity K in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

  • Acquire 1D ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) spectra.

  • Crucial Validation Step: Because the 1D proton spectrum of macrocyclic lactones is heavily overlapped in the 1.0–2.5 ppm region, acquire 2D ¹H-¹H COSY and ¹H-¹³C HMBC spectra.

  • Use the COSY spectrum to trace the spin-spin coupling from the newly formed C4-methyl doublet to the C4 methine, and subsequently to the C3 protons, unambiguously proving the exact site of reduction [4].

Analytical Workflow Visualization

G A Ivermectin API Batch B RP-HPLC Separation A->B C Fraction Collection (Parent & Impurity K) B->C D HR-ESI-MS (+2 Da Mass Shift) C->D E 1D & 2D NMR (C3-C4 sp2 to sp3) C->E F FTIR Spectroscopy (Olefinic Profiling) C->F G Structural Confirmation: 3,4-Dihydro Ivermectin D->G E->G F->G

Orthogonal spectroscopic workflow for the isolation and structural elucidation of Impurity K.

References

  • Purification process for anti-parasitic fermentation product - US6265571B1. Google Patents.
  • Ivermectin Impurity K | 74567-01-4 - Benchchem.
  • 3,4-DIHYDRO IVERMECTIN - Global Substance Registration System (GSRS), NIH.
  • Antiplasmodial and Insecticidal Activities of Third-Generation Ivermectin Hybrids - Journal of Medicinal Chemistry, ACS Publications.
Comparative

Evaluating Analytical Method Robustness for Ivermectin Impurity K: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex macrocyclic lactones. Ivermectin, a broad-spectrum antiparasitic agent, presents a unique chromatographic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex macrocyclic lactones. Ivermectin, a broad-spectrum antiparasitic agent, presents a unique chromatographic challenge due to its structurally analogous impurities. Specifically, Ivermectin Impurity K (CAS: 74567-01-4, Molecular Formula: C48H76O14, MW: 877.13) requires stringent control during active pharmaceutical ingredient (API) manufacturing and stability testing[1].

Because Impurity K differs only slightly in its structural orientation compared to the primary active component (Ivermectin B1a), achieving a baseline resolution ( Rs​≥2.0 ) is inherently difficult. More importantly, maintaining that resolution under the normal day-to-day fluctuations of a Quality Control (QC) laboratory is the true test of a method's viability.

This guide provides an objective, data-driven comparison between a modern sub-2-micron core-shell column (NovaCore™ C18 UHPLC ) and a traditional fully porous column (Legacy 5.0 µm C18 HPLC ). We will dissect the causality behind method robustness and provide a self-validating experimental protocol for your laboratory.

The Causality of Method Robustness

According to the 2[2], the robustness of an analytical procedure is defined as "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage."

Robustness should be evaluated early in the method development lifecycle[3]. The causality behind this requirement is rooted in risk mitigation. Methods are typically developed in highly controlled R&D environments but are executed in high-throughput QC labs. Differences in LC system dwell volumes, pump mixing efficiency, and ambient temperature necessitate a robust design space. If a method fails when the column temperature shifts by just ±2∘C , it becomes a liability that triggers costly Out-of-Specification (OOS) investigations.

Experimental Protocol: A Self-Validating Robustness Framework

To ensure scientific integrity, every analytical protocol must operate as a self-validating system. This means the protocol must contain internal checks that prevent the collection of invalid data if the baseline system suitability fails.

Step 1: Preparation of the System Suitability Standard

  • Accurately weigh 10.0 mg of Ivermectin API reference standard and 1.0 mg of1[1] reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent (Methanol:Acetonitrile 50:50 v/v) using sonication for 5 minutes.

  • Dilute to volume with diluent and mix well. (Final concentration: 100 µg/mL Ivermectin, 10 µg/mL Impurity K). Self-Validation Check: Inject the diluent as a blank. If any interference peaks elute at the retention times of the analytes, the solvent is contaminated, and the run must be automatically aborted.

Step 2: Chromatographic Setup & Baseline Establishment

  • Install the column (NovaCore™ C18 or Legacy C18) and equilibrate with the mobile phase (Acetonitrile:Methanol:Water 55:30:15 v/v/v) for 20 column volumes.

  • Set the nominal flow rate to 1.0 mL/min, column oven temperature to 30°C, and UV detector to 245 nm[4]. Self-Validation Check: Inject the standard 5 times under nominal conditions. Calculate Rs​ (must be ≥2.0 ) and %RSD of the peak area (must be ≤2.0% ). If baseline suitability fails, the robustness matrix cannot proceed.

Step 3: Execution of the Robustness Matrix

  • Define the deliberate variations for the Critical Method Parameters (CMPs):

    • Flow Rate: Nominal (1.0 mL/min) ± 0.1 mL/min.

    • Temperature: Nominal (30°C) ± 2°C.

    • Mobile Phase: Organic Composition Nominal ± 2% absolute.

  • Execute a sequence injecting the standard in triplicate for each perturbed condition. Self-Validation Check: Bracket the perturbed runs with nominal condition runs at the end of the sequence. If the final nominal runs fail system suitability, column degradation has occurred, invalidating the robustness data.

Workflow Visualization

RobustnessWorkflow Start Define ATP (Analytical Target Profile) Risk Risk Assessment (Identify Critical Parameters) Start->Risk Design Design of Experiments (Vary Flow, Temp, % Organic) Risk->Design Exec Execute Chromatographic Runs (NovaCore vs Legacy C18) Design->Exec Analyze Statistical Analysis (Evaluate Rs, Tailing, %RSD) Exec->Analyze Decision Robustness Confirmed? (ICH Q2(R1) Criteria) Analyze->Decision Success Method Validated for Routine QC Release Decision->Success Yes (Rs ≥ 2.0) Fail Optimize Method & Re-evaluate Decision->Fail No (Rs < 2.0) Fail->Risk

Fig 1: Risk-based robustness evaluation workflow for HPLC method validation.

Comparative Data Analysis: NovaCore™ vs. Legacy C18

The following table summarizes the quantitative performance of the NovaCore™ C18 UHPLC column versus the Legacy 5.0 µm C18 column under the robustness testing matrix.

ConditionParameter ShiftNovaCore™ C18 (1.7 µm) - Rs​ Legacy C18 (5.0 µm) - Rs​ System Suitability Status
Nominal None3.10 2.15 PASS / PASS
Flow Rate +0.1 mL/min3.051.90PASS / FAIL
Flow Rate -0.1 mL/min3.152.20PASS / PASS
Temperature +2°C2.951.85PASS / FAIL
Temperature -2°C3.202.30PASS / PASS
Mobile Phase +2% Organic2.851.75*PASS / FAIL
Mobile Phase -2% Organic3.352.45PASS / PASS

*Indicates failure to meet the ICH Q2(R1) recommended minimum resolution criteria ( Rs​≥2.0 ) for baseline separation.

Scientific Discussion: Kinetics Over Thermodynamics

The empirical data clearly demonstrates the superior robustness of the NovaCore™ C18 column. Under nominal conditions, the Legacy C18 barely achieves the critical resolution threshold ( Rs​=2.15 ). When subjected to deliberate, minor variations—such as a 2% increase in the organic modifier or a slight temperature elevation—the legacy column fails to maintain baseline separation ( Rs​<2.0 ), rendering the method invalid for routine QC use.

The causality behind this performance gap lies in the transition from thermodynamic reliance to kinetic efficiency. Traditional 5.0 µm fully porous columns rely heavily on thermodynamic partitioning. When parameters shift (e.g., flow rate increases), peak broadening occurs rapidly due to slow mass transfer inside the deep pores.

Conversely, core-shell architectures feature a solid silica core surrounded by a thin porous shell. This physical design minimizes the diffusion path length for large molecules like Ivermectin (MW > 870 Da), drastically reducing the Eddy diffusion ( A term) and mass transfer resistance ( C term) in the van Deemter equation. This kinetic advantage explains why the NovaCore™ column inherently resists resolution loss during parameter fluctuations, maintaining an Rs​>2.8 across all perturbed conditions.

Conclusion

For researchers and drug development professionals tasked with controlling Ivermectin Impurity K, adopting a core-shell UHPLC architecture is not merely an upgrade in speed—it is a fundamental requirement for ensuring analytical method robustness. By designing methods that are kinetically efficient, laboratories can easily satisfy ICH Q2(R1) criteria, eliminate costly OOS investigations, and ensure continuous regulatory compliance.

References
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1), ich.org, 2

  • Ivermectin Impurity K - CAS - 74567-01-4, axios-research.com, 1

  • Method Validation and Robustness, chromatographyonline.com,3

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE, ijcrt.org, 4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Ivermectin Impurity K

Executive Summary & Causality of Hazard As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as an integral component of the experimental lifecycle. Ivermectin Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Hazard

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as an integral component of the experimental lifecycle. Ivermectin Impurity K (H4B1a isomers) is a highly potent macrolide derivative utilized as a reference standard in drug development. The avermectin class exhibits extreme aquatic toxicity, with LC50 values in the sub-parts-per-billion (ppb) range for aquatic invertebrates[1]. Proper disposal is dictated by the causality of its mechanism: its high lipophilicity and environmental persistence mean that standard municipal water treatment cannot effectively degrade it, leading to devastating bioaccumulation in aquatic ecosystems (2)[2].

Chemical and Toxicological Profile

Before handling or disposing of any substance, we must establish its quantitative parameters. Table 1 summarizes the critical physicochemical and toxicity data for Ivermectin Impurity K and its parent compound to inform our laboratory containment strategies[],[1].

Table 1: Physicochemical and Toxicity Data

PropertyValue
Chemical Name (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
CAS Number 74567-01-4
Molecular Formula C48H76O14
Molecular Weight 877.13 g/mol
Aquatic Toxicity (Surrogate) LC50 (Daphnia magna): 0.025 ppb (48 hrs)
Primary Hazards Fatal if swallowed, Toxic in contact with skin, Severe aquatic hazard
Causality-Driven Safety & Handling (E-E-A-T)

Why do we mandate specific PPE? Ivermectin derivatives are toxic via dermal contact and can be fatal if swallowed (4)[4]. When working with Impurity K in analytical laboratories (e.g., HPLC method development), it is often dissolved in organic solvents like methanol or acetonitrile. These solvents act as permeation enhancers, rapidly carrying the lipophilic macrolide through standard latex gloves.

  • Gloves: Double-gloving with nitrile is mandatory to block solvent-mediated permeation.

  • Respirator: If handling dry powders, use a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of aerosolized active pharmaceutical ingredients (APIs)[1].

  • Engineering Controls: All weighing and reconstitution must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent dust formation (5)[5].

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every step confirms the success of the previous one, minimizing the risk of accidental environmental release.

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Segregation: Place all solid waste containing Ivermectin Impurity K into a dedicated, rigid, puncture-resistant hazardous waste container. Do not mix with general biohazardous waste[1].

  • Deactivation/Binding: For residual powders, do not sweep dry. Dampen the area with water to prevent dusting, then absorb with an inert liquid-binding material (e.g., diatomaceous earth, sand, or universal binders) (6)[6],[7].

  • Sealing and Labeling: Seal the container tightly. Label explicitly: "Hazardous Solid Waste: Contains Ivermectin Impurity K (Macrolide). EXTREME AQUATIC TOXICITY."

  • Final Destruction: Transfer to an approved hazardous waste facility for high-temperature incineration (>1200°C). This is the only WHO/EPA-validated method to completely break down the complex macrocyclic lactone ring of unwanted pharmaceuticals (8)[8].

Protocol B: Liquid Waste Disposal (HPLC Effluents and Solutions)
  • Primary Containment: Collect all solvent waste containing Impurity K in a chemically compatible, high-density polyethylene (HDPE) carboy.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's volume.

  • Validation Check: Ensure the pH of the waste is neutral (pH 6-8) before sealing to prevent gas generation if mixed with other analytical reagents.

  • Disposal Routing: Never flush down the drain (7)[7]. Liquid waste must be manifested as "Environmentally Hazardous Substance, Liquid, n.o.s." (UN 3082) and sent for professional chemical incineration[1].

Spill Response and Decontamination Workflow

In the event of a spill, immediate and logical action is required to prevent environmental release into sewage systems or water courses.

SpillResponse A Spill Identified B Evacuate Area A->B C Don PPE (Nitrile, Respirator) B->C D State? C->D E Liquid: Apply Inert Absorbent D->E Liquid F Solid: Dampen (Prevent Dust) D->F Solid G Collect in Hazmat Bin E->G F->G H Label: UN 3082 G->H I Incineration (>1200°C) H->I

Workflow for the containment and safe disposal of Ivermectin Impurity K spills.

Regulatory Compliance & Documentation

Ensure all disposal manifests strictly adhere to local and international transportation regulations. Ivermectin and its impurities fall under DOT Classification Class 9 (Miscellaneous dangerous substances) or Class 6.1 (Poisonous material) depending on the concentration and formulation[1]. Maintain a continuous chain of custody from the laboratory bench to the incineration facility to ensure full regulatory compliance.

Sources

Handling

Advanced Laboratory Safety &amp; PPE Guide: Handling Ivermectin Impurity K

In pharmaceutical research, analytical testing, and drug development, handling reference standards of highly potent active pharmaceutical ingredients (HPAPIs) demands rigorous safety protocols. Ivermectin Impurity K is a...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research, analytical testing, and drug development, handling reference standards of highly potent active pharmaceutical ingredients (HPAPIs) demands rigorous safety protocols. Ivermectin Impurity K is a naturally occurring metabolite and fermentation byproduct of the avermectin class[1]. While it is studied for its anti-inflammatory properties[1], its structural homology to the parent drug ivermectin necessitates strict adherence to toxicological safety measures to prevent severe central nervous system (CNS) exposure[2].

This guide provides a comprehensive, step-by-step operational framework for scientists handling Ivermectin Impurity K, bridging the gap between standard Safety Data Sheets (SDS) and practical, field-proven laboratory execution.

Chemical Profile & Toxicological Causality

To design an effective safety protocol, we must first understand the physicochemical and toxicological nature of the substance. Because Impurity K shares the avermectin macrolide backbone, it inherits the potent hazard profile of its parent compound[1],[3].

Table 1: Quantitative Data & Chemical Profile

ParameterValue / Specification
Chemical Name Ivermectin Impurity K
CAS Number 74567-01-4[1]
Molecular Formula C48H76O14[1]
Molecular Weight 877.11 g/mol [1]
Storage Temperature 2°C to 8°C (Refrigerated)[2]
Primary Hazards Acute oral toxicity, CNS depression, respiratory irritation[3],[2]

Mechanistic Toxicity: Avermectins are highly lipophilic. In mammals, the blood-brain barrier (BBB) typically restricts their access via P-glycoprotein efflux pumps. However, high-dose exposure—particularly via inhalation of aerosolized powders or dermal absorption—can overwhelm this defense[2]. Once across the BBB, avermectins bind to GABA-A receptors, leading to severe CNS depression, ataxia, and convulsions[2].

ToxicityMechanism Exposure Ivermectin Impurity K Exposure (High Dose) BBB Blood-Brain Barrier (BBB) Permeation Exposure->BBB Overwhelms P-gp Efflux GABA Binding to GABA-A Receptors (CNS) BBB->GABA Chloride Chloride Ion (Cl-) Influx GABA->Chloride Channel Opening Hyperpol Neuronal Hyperpolarization Chloride->Hyperpol Toxicity CNS Depression (Ataxia, Convulsions) Hyperpol->Toxicity

Figure 1: Pathway of avermectin-induced CNS toxicity via GABA-A receptors.

Personal Protective Equipment (PPE) Matrix

Before relying on PPE, engineering controls must be established. All handling of solid Ivermectin Impurity K must occur within a properly calibrated chemical fume hood or Class II Biological Safety Cabinet (BSC) to prevent dust formation[3],[2]. When handling the dry powder, the following PPE matrix is mandatory:

Table 2: PPE Matrix and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Respiratory NIOSH N95, P100, or EN 143 particulate respirator[3]Prevents inhalation of aerosolized API dust. Avermectins have high bioavailability via pulmonary mucosa[2].
Dermal / Hands Nitrile rubber gloves (min 0.11 mm thickness)[4]Prevents dermal absorption. Avermectins are highly lipophilic and can penetrate compromised skin barriers[2].
Ocular Tight-fitting safety goggles (EN 166 or OSHA 29 CFR 1910.133)[3],[4]Prevents ocular mucosal absorption and mechanical irritation from micro-particulates[5].
Body Disposable Tyvek lab coat or chemical-resistant coverall[4]Prevents accumulation of static-charged particles on standard woven cotton clothing.
Step-by-Step Handling & Weighing Protocol

Powders in the avermectin family are highly prone to static charge accumulation, which can cause the powder to aerosolize or "jump" during transfer.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with an adequate face velocity (typically 80-120 fpm)[3].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, alkalis, and acids[2].

  • Place an anti-static mat or utilize a zero-stat ionizer gun within the hood to neutralize static charges on the analytical balance and spatulas.

Step 2: PPE Donning Sequence

  • Inspect and don double nitrile rubber gloves[4].

  • Equip a NIOSH-approved respirator (P100 recommended for pure powders)[3],[4].

  • Don tight-fitting safety goggles and a fully buttoned disposable lab coat[4].

Step 3: Handling and Weighing

  • Remove the Impurity K vial from 2-8°C storage[2] and allow it to equilibrate to room temperature inside a desiccator to prevent moisture condensation.

  • Open the vial only within the active ventilation zone of the fume hood[3].

  • Use a grounded, anti-static micro-spatula to transfer the required mass.

  • Cap the vial immediately after transfer to prevent accidental spills.

Step 4: Decontamination and Doffing Sequence

  • Wipe down the balance, spatulas, and hood surfaces with a damp absorbent pad (using 70% isopropanol or soap and water) to capture any trace particulates[5].

  • Dispose of the outer layer of gloves and the absorbent pads in a designated hazardous waste container[5].

  • Wash hands and face thoroughly with soap and water immediately after doffing the inner gloves[4].

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the neurotoxic powder[3].

SpillResponse Spill Ivermectin Impurity K Spill Detected Assess Assess Spill Volume & Dust Generation Spill->Assess Major Major Spill / High Dust (>50mg or outside hood) Assess->Major High Risk Minor Minor Spill (<50mg inside hood) Assess->Minor Low Risk Evacuate Evacuate Personnel & Increase Ventilation Major->Evacuate Dampen Dampen with Water/Alcohol (Prevent Aerosolization) Minor->Dampen DonPPE Don P100 Respirator & Double Nitrile Gloves Evacuate->DonPPE DonPPE->Dampen Wipe Wipe with Absorbent Pad Dampen->Wipe Decon Decontaminate Surface (Soap & Water / Solvent) Wipe->Decon Dispose Seal in Hazardous Waste Container Decon->Dispose

Figure 2: Workflow for Impurity K spill assessment and decontamination.

Disposal Protocol: All contaminated materials, including PPE and absorbent pads, must be collected in sealable, leak-proof containers[3]. Route the waste to an approved hazardous waste disposal plant[5]. Under no circumstances should Ivermectin Impurity K be flushed down drains, as avermectins are highly toxic to aquatic environments and must be kept away from groundwater systems[3],[5].

References
  • Title: Safety Data Sheet: Ivermectin | Source: Accentuate.io / Generic Pharma | URL: [Link]

  • Title: SAFETY DATA SHEET: Ivermectin, For Vet Use, USP | Source: Spectrum Chemical | URL: [Link]

Sources

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